Product packaging for Isocalophyllic acid(Cat. No.:)

Isocalophyllic acid

Cat. No.: B1231181
M. Wt: 420.5 g/mol
InChI Key: SSJOJPHKKKSPGS-ALRNZDJHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isocalophyllic acid is a bioactive coumarin isolated from plants of the Calophyllum genus, such as Calophyllum inophyllum and Calophyllum tacamahaca . This compound is of significant interest in biomedical research, particularly for investigating therapeutic strategies for neurological and metabolic disorders. Research indicates that a diastereomeric mixture containing this compound and its counterpart, calophyllic acid, exhibits promising biological activities. In models of neurological disease, this mixture has been shown to ameliorate scopolamine-induced memory impairment. The mechanism appears to involve the enhancement of antioxidant defense systems in the brain and the modulation of cholinergic signaling, which is critical for learning and memory processes . In the field of metabolic research, the diastereomeric mixture has demonstrated a potent ability to stimulate glucose uptake in skeletal muscle cells. Studies show it functions by promoting the translocation of the glucose transporter GLUT4 to the cell membrane. This process is crucial for insulin-mediated glucose disposal, and the mixture has been found to prevent free fatty acid-induced impairments in insulin signaling, suggesting a potential research pathway for addressing insulin resistance . The mixture has also been reported to possess antidyslipidemic and antioxidant activities . This compound is presented here as a high-purity compound for research purposes only. It is ideal for in vitro and in vivo studies aimed at elucidating the mechanisms of neuroprotection and metabolic regulation, and for exploring its potential as a lead compound in drug discovery. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24O6 B1231181 Isocalophyllic acid

Properties

Molecular Formula

C25H24O6

Molecular Weight

420.5 g/mol

IUPAC Name

(Z)-3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]-3-phenylprop-2-enoic acid

InChI

InChI=1S/C25H24O6/c1-13-14(2)30-23-16-10-11-25(3,4)31-24(16)19(22(29)20(23)21(13)28)17(12-18(26)27)15-8-6-5-7-9-15/h5-14,29H,1-4H3,(H,26,27)/b17-12-/t13-,14+/m0/s1

InChI Key

SSJOJPHKKKSPGS-ALRNZDJHSA-N

Isomeric SMILES

C[C@H]1[C@H](OC2=C3C=CC(OC3=C(C(=C2C1=O)O)/C(=C\C(=O)O)/C4=CC=CC=C4)(C)C)C

Canonical SMILES

CC1C(OC2=C3C=CC(OC3=C(C(=C2C1=O)O)C(=CC(=O)O)C4=CC=CC=C4)(C)C)C

Synonyms

calophyllic acid
isocalophyllic acid

Origin of Product

United States

Foundational & Exploratory

Isocalophyllic Acid: A Technical Guide on its Chemical Structure, Biological Activity, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocalophyllic acid is a naturally occurring pyranocoumarin that has garnered significant interest within the scientific community due to its potential therapeutic properties. Isolated from plants of the Calophyllum genus, notably Calophyllum inophyllum, this compound, along with its diastereomer, calophyllic acid, has demonstrated promising bioactivity, particularly in the realm of metabolic disease. This technical guide provides a comprehensive overview of the chemical structure of this compound, its effects on cellular signaling pathways, and detailed experimental methodologies for its isolation and potential synthesis.

Chemical Structure

This compound is a complex heterocyclic molecule with the chemical formula C25H24O6. Its structure is characterized by a pyran ring fused to a coumarin core, with additional phenyl and acrylic acid moieties. The systematic IUPAC name for this compound is (Z)-3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]-3-phenylprop-2-enoic acid[1].

For unambiguous identification and computational modeling, the following chemical identifiers are provided:

IdentifierValue
IUPAC Name (Z)-3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]-3-phenylprop-2-enoic acid[1]
SMILES C[C@H]1--INVALID-LINK--C[1]
InChI InChI=1S/C25H24O6/c1-13-14(2)30-23-16-10-11-25(3,4)31-24(16)19(22(29)20(23)21(13)28)17(12-18(26)27)15-8-6-5-7-9-15/h5-14,29H,1-4H3,(H,26,27)/b17-12-/t13-,14+/m0/s1[1]
InChIKey SSJOJPHKKKSPGS-ALRNZDJHSA-N[1]

Biological Activity: Stimulation of Glucose Uptake

A significant body of research has focused on the metabolic effects of a diastereomeric mixture of calophyllic acid and this compound, designated as F015. Studies have demonstrated that this mixture dose-dependently stimulates glucose uptake in L6 myotubes, a skeletal muscle cell line commonly used to study glucose metabolism[1]. This effect is of particular interest for the development of novel therapeutics for insulin resistance and type 2 diabetes.

Quantitative Data on Glucose Uptake

The stimulatory effect of the calophyllic acid and this compound mixture (F015) on glucose transport in L6 myotubes is dose-dependent. The following table summarizes the observed increase in glucose uptake at various concentrations of F015.

Concentration of F015 (µg/mL)Percentage Increase in Glucose Uptake (%)
1~15
5~30
10~50
25~70
50~85

Note: The data presented is an approximate representation based on graphical data from the cited literature and serves for illustrative purposes.

Signaling Pathway

The mechanism by which the mixture of calophyllic and isocalophyllic acids stimulates glucose uptake involves the activation of the Phosphoinositide 3-kinase (PI3K) and Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways[1]. Notably, this action is independent of AMP-activated protein kinase (AMPK) activation[1]. The activation of the PI3K/ERK1/2 pathway ultimately leads to the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, facilitating the transport of glucose into the cell.

Isocalophyllic_Acid_Signaling_Pathway Isocalophyllic_Acid This compound PI3K PI3K Isocalophyllic_Acid->PI3K ERK1_2 ERK1/2 Isocalophyllic_Acid->ERK1_2 Cell_Membrane Akt Akt PI3K->Akt GLUT4_Translocation GLUT4 Translocation Akt->GLUT4_Translocation ERK1_2->GLUT4_Translocation GLUT4_Vesicles GLUT4 Vesicles GLUT4_Vesicles->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Caption: Signaling pathway of this compound-induced glucose uptake.

Experimental Protocols

Isolation of this compound from Calophyllum inophyllum Leaves

The following is a general protocol for the isolation of coumarins, including this compound, from the leaves of Calophyllum inophyllum. This procedure may require optimization based on the specific plant material and laboratory conditions.

1. Plant Material and Extraction:

  • Air-dry the leaves of Calophyllum inophyllum at room temperature and then grind them into a fine powder.

  • Macerate the powdered leaves with methanol at a ratio of 1:10 (w/v) for 72 hours at room temperature.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract[2].

2. Fractionation:

  • Suspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v) and partition it successively with n-hexane, chloroform, and ethyl acetate.

  • Concentrate each fraction to dryness to yield the respective extracts. This compound is expected to be present in the less polar fractions.

3. Column Chromatography:

  • Subject the n-hexane or chloroform fraction to column chromatography on silica gel (60-120 mesh).

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

  • Collect fractions of 50-100 mL and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2) and visualizing under UV light[2].

4. Purification:

  • Pool the fractions containing the compound of interest (as indicated by TLC).

  • Subject the pooled fractions to further purification by repeated column chromatography or preparative TLC to obtain pure this compound.

  • The purity of the isolated compound should be confirmed by HPLC and its structure elucidated by spectroscopic methods (NMR, IR, MS).

General Approach for the Synthesis of the Pyranocoumarin Core

A total synthesis of this compound has not been extensively reported. However, the synthesis of the pyranocoumarin core can be achieved through various methods. A common approach involves a multicomponent reaction.

1. General Three-Component Reaction:

  • A one-pot synthesis can be employed using a substituted 4-hydroxycoumarin, an appropriate aldehyde, and a malononitrile derivative in the presence of a catalyst such as piperidine or L-proline[3][4][5].

  • The reaction is typically carried out in a suitable solvent like ethanol or acetonitrile and may require heating under reflux.

2. Reaction Mechanism:

  • The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 4-hydroxycoumarin.

  • Subsequent intramolecular cyclization and dehydration lead to the formation of the pyran ring fused to the coumarin core.

3. Work-up and Purification:

  • After the reaction is complete, the mixture is typically cooled, and the precipitated product is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent or by column chromatography to yield the desired pyranocoumarin derivative.

Note: The synthesis of the specific stereochemistry and substitutions present in this compound would require a more complex and stereoselective synthetic strategy.

Conclusion

This compound represents a promising natural product with significant potential for the development of new therapeutic agents for metabolic disorders. Its ability to stimulate glucose uptake through the PI3K/ERK1/2 signaling pathway provides a clear mechanism of action that warrants further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to isolate and potentially synthesize this compound for further preclinical and clinical studies. Future research should focus on elucidating the precise molecular interactions of this compound with its cellular targets and on developing a stereoselective total synthesis to enable the production of larger quantities for drug development programs.

References

Isolating Isocalophyllic Acid from Calophyllum inophyllum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the isolation of isocalophyllic acid from the leaves of Calophyllum inophyllum. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and insights into the compound's potential biological activities. This compound, a complex coumarin, has garnered scientific interest for its potential therapeutic properties, including antidyslipidemic and antioxidant effects.

Introduction

Calophyllum inophyllum, commonly known as tamanu, is a tree found in tropical Asia and the Pacific islands. Various parts of the plant have been used in traditional medicine, and modern phytochemical investigations have revealed a wealth of bioactive compounds. Among these are the tetracyclic dipyranocoumarins, calophyllic acid and its isomer, this compound, which are predominantly found in the leaves. This guide focuses on the intricate process of isolating this compound, a challenge compounded by its co-occurrence and interconversion with calophyllic acid at room temperature.

Extraction of Crude Isomeric Mixture

The initial step involves the extraction of a crude mixture containing both calophyllic and isocalophyllic acids from the dried leaves of C. inophyllum.

Experimental Protocol: Maceration and Solvent Extraction
  • Plant Material Preparation: Air-dried leaves of Calophyllum inophyllum are ground into a coarse powder.

  • Maceration: The powdered leaves are macerated in a suitable solvent, such as methanol or a mixture of dichloromethane and methanol (1:1), at room temperature for an extended period (e.g., 72 hours) with occasional agitation. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Filtration and Concentration: The combined extracts are filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to remove non-polar constituents. A typical procedure involves dissolving the extract in a methanol-water mixture and then partitioning against a non-polar solvent like n-hexane. The methanolic layer, containing the more polar compounds including the target acids, is retained and concentrated.

Isolation and Purification of this compound

The primary challenge in isolating this compound lies in its separation from its isomer, calophyllic acid. Standard silica gel column chromatography is often insufficient due to the interconversion of the two isomers. Advanced chromatographic techniques are therefore required.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC, particularly with a chiral stationary phase, is the most effective method for separating the isomeric mixture.

  • Column Selection: A chiral stationary phase (CSP) column is recommended for optimal separation of the enantiomers. Alternatively, a high-resolution reversed-phase column (e.g., C18) may be used, though optimization of mobile phase conditions is critical.

  • Mobile Phase: A suitable mobile phase is selected based on the column and preliminary analytical HPLC trials. For reversed-phase chromatography, a gradient of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is commonly employed. For chiral chromatography, a mixture of hexane and isopropanol is often used.

  • Injection and Fraction Collection: The concentrated crude extract is dissolved in a minimal amount of the mobile phase and injected onto the preparative HPLC system. Fractions are collected based on the elution profile monitored by a UV detector.

  • Purity Analysis: The purity of the collected fractions corresponding to the this compound peak is assessed using analytical HPLC.

  • Solvent Removal: The solvent from the purified fractions is removed under reduced pressure to yield pure this compound.

Quantitative Data

The yield and purity of this compound are highly dependent on the plant material, extraction method, and the efficiency of the chromatographic separation. The following table summarizes representative data from the literature.

ParameterValueSource
Extraction Yield (Crude Extract from Leaves) 5-15% (w/w)Generic data from multiple sources
This compound Content in Crude Extract VariableDependent on extraction and plant source
Purity after Preparative HPLC >95%Expected outcome of a successful separation

Spectroscopic Data for Structural Elucidation

The structure of the isolated this compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data Key Chemical Shifts (δ ppm)
¹H NMR (in CDCl₃) Signals corresponding to aromatic protons, olefinic protons, methine protons, and methyl groups.
¹³C NMR (in CDCl₃) Resonances for carbonyl carbons, aromatic carbons, olefinic carbons, and aliphatic carbons.

Potential Biological Activity and Signaling Pathways

The mixture of calophyllic and isocalophyllic acids has been reported to possess antidyslipidemic and antioxidant properties. While the specific mechanisms of this compound are still under investigation, potential signaling pathways can be inferred from the known activities of similar compounds.

Antidyslipidemic Activity: Potential PPARα Activation

The antidyslipidemic effects of many natural compounds are mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism. Activation of PPARα can lead to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. Further research is needed to confirm if this compound directly activates PPARα.

Antioxidant Activity: Potential Nrf2 Signaling Pathway Activation

The antioxidant properties of various phytochemicals are often attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for antioxidant enzymes. Investigating the potential of this compound to activate the Nrf2 pathway would be a promising area of research.

Visualizations

Experimental Workflow

experimental_workflow start Start: Dried Calophyllum inophyllum Leaves grinding Grinding start->grinding extraction Maceration with Solvent (e.g., Methanol) grinding->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 crude_extract Crude Leaf Extract concentration1->crude_extract partitioning Solvent-Solvent Partitioning (n-Hexane/Methanol-Water) crude_extract->partitioning methanolic_fraction Methanolic Fraction partitioning->methanolic_fraction concentration2 Concentration methanolic_fraction->concentration2 prep_hplc Preparative HPLC (Chiral or Reversed-Phase) concentration2->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pure_iso Pure this compound purity_analysis->pure_iso

Caption: Experimental workflow for the isolation of this compound.

Potential Antioxidant Signaling Pathway

antioxidant_pathway cluster_nucleus Cell Nucleus isocalophyllic_acid This compound keap1_nrf2_complex Keap1-Nrf2 Complex isocalophyllic_acid->keap1_nrf2_complex Inhibition of Keap1 nrf2 Nrf2 keap1_nrf2_complex->nrf2 Release nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) antioxidant_genes Antioxidant & Cytoprotective Gene Expression are->antioxidant_genes Activation cellular_protection Enhanced Cellular Protection against Oxidative Stress antioxidant_genes->cellular_protection

Caption: Proposed Nrf2-mediated antioxidant signaling pathway for this compound.

Potential Antidyslipidemic Signaling Pathway

antidyslipidemic_pathway cluster_nucleus Cell Nucleus isocalophyllic_acid This compound ppara PPARα isocalophyllic_acid->ppara Activation ppre PPRE (Peroxisome Proliferator Response Element) ppara->ppre rxr RXR rxr->ppre target_genes Target Gene Expression ppre->target_genes lipid_metabolism Increased Fatty Acid Oxidation Decreased Triglycerides Increased HDL target_genes->lipid_metabolism

An In-depth Technical Guide to Isocalophyllic Acid: Properties, Protocols, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocalophyllic acid, a naturally occurring pyranocoumarin found in plants of the Calophyllum genus, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its biological activities, with a particular focus on its role in modulating cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a complex organic molecule with a distinct chemical structure that dictates its physical and biological properties. A summary of its key quantitative data is presented in the table below.

PropertyValueSource
Molecular Formula C₂₅H₂₄O₆[1]
Molecular Weight 420.45 g/mol [1]
IUPAC Name (2Z)-3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]-3-phenylprop-2-enoic acid
CAS Number 157810-76-9
Physical Description Powder[2]
Boiling Point 633.7 ± 55.0 °C at 760 mmHg (Predicted)
Melting Point Not available in the searched literature.
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] Quantitative solubility data is not readily available.

Spectroscopic Data:

While specific spectral data with peak assignments for this compound were not found in the reviewed literature, general characteristics can be inferred from its chemical structure, which contains aromatic rings, a carboxylic acid, a ketone, and other functional groups.

  • ¹H and ¹³C NMR Spectroscopy: The spectra would be expected to show signals corresponding to the aromatic protons and carbons of the phenyl and chromenone rings, as well as signals for the methyl, methylene, and methine groups of the pyran ring and the acrylic acid side chain.

  • Infrared (IR) Spectroscopy: Key absorption bands would likely be observed for the O-H stretch of the carboxylic acid and phenol, C=O stretching of the ketone and carboxylic acid, C=C stretching of the aromatic rings and alkene, and C-O stretching of the ether and ester functionalities.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns resulting from the loss of functional groups such as the carboxylic acid, phenyl group, or parts of the pyranocoumarin core.

Experimental Protocols

Isolation and Purification of this compound from Calophyllum inophyllum

The following is a generalized protocol based on methods for isolating similar compounds from Calophyllum species. Specific yields and purities will vary depending on the starting material and experimental conditions.

Experimental Workflow for this compound Isolation

experimental_workflow start Plant Material (Calophyllum inophyllum leaves) extraction Maceration with Methanol start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partition Solvent-Solvent Partitioning (e.g., with Hexane, Ethyl Acetate) crude_extract->partition fractions Fractionation partition->fractions chromatography Silica Gel Column Chromatography fractions->chromatography purified_fractions Collection of Fractions chromatography->purified_fractions tlc Thin Layer Chromatography (TLC) for monitoring purified_fractions->tlc Analysis recrystallization Recrystallization purified_fractions->recrystallization Pooling of pure fractions final_product Pure this compound recrystallization->final_product

Caption: A generalized workflow for the isolation and purification of this compound.

Methodology:

  • Plant Material Preparation: Air-dried and powdered leaves of Calophyllum inophyllum are used as the starting material.

  • Extraction: The powdered leaves are subjected to maceration with methanol at room temperature for an extended period (e.g., 72 hours), often repeated multiple times to ensure complete extraction.

  • Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning using solvents of increasing polarity, such as n-hexane, ethyl acetate, and butanol, to separate compounds based on their polarity. This compound is expected to be enriched in the ethyl acetate fraction.

  • Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

  • Fraction Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions containing the pure compound are pooled, and the solvent is evaporated. Further purification can be achieved by recrystallization from a suitable solvent system to obtain pure this compound.

HPLC-DAD-MS Method for Analysis

A High-Performance Liquid Chromatography (HPLC) method coupled with a Diode-Array Detector (DAD) and Mass Spectrometry (MS) is a powerful tool for the identification and quantification of this compound in complex mixtures. The following provides a general framework for such a method.

HPLC-DAD-MS Analytical Workflow

hplc_workflow sample_prep Sample Preparation (Extraction and Filtration) hplc HPLC System (Reversed-Phase C18 Column) sample_prep->hplc gradient Gradient Elution (e.g., Water/Acetonitrile with Formic Acid) dad Diode-Array Detector (DAD) (UV-Vis Spectrum) hplc->dad ms Mass Spectrometer (MS) (Mass-to-Charge Ratio) dad->ms data_analysis Data Analysis (Identification and Quantification) ms->data_analysis

Caption: A typical workflow for the analysis of this compound using HPLC-DAD-MS.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient is programmed to increase the proportion of the organic solvent over time to elute compounds with increasing hydrophobicity.

  • Detection:

    • DAD: The Diode-Array Detector is set to scan a range of wavelengths (e.g., 200-400 nm) to obtain the UV-Vis spectrum of the eluting compounds, which aids in identification.

    • MS: The Mass Spectrometer, often an electrospray ionization (ESI) source, is used to determine the mass-to-charge ratio (m/z) of the eluting compounds, providing definitive identification and structural information through fragmentation analysis.

  • Quantification: For quantitative analysis, a calibration curve is constructed using a certified reference standard of this compound at various concentrations.

Biological Activity and Signaling Pathways

A mixture of Calophyllic acid and this compound has been shown to stimulate glucose uptake in skeletal muscle cells. This effect is mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways.

PI3K/Akt and ERK1/2 Signaling in Glucose Uptake

The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane and subsequent glucose uptake.

This compound-Induced Glucose Uptake Signaling Pathway

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_translocation GLUT4 Translocation receptor Receptor ? pi3k PI3K receptor->pi3k Activates ras Ras receptor->ras Activates isocalophyllic_acid This compound isocalophyllic_acid->receptor Binds pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Phosphorylates akt_p p-Akt as160 AS160 akt_p->as160 Phosphorylates raf Raf ras->raf mek MEK raf->mek erk ERK1/2 mek->erk Phosphorylates erk_p p-ERK1/2 erk_p->as160 Phosphorylates as160_p p-AS160 glut4_vesicle GLUT4 Vesicle as160_p->glut4_vesicle Promotes Translocation glut4_membrane GLUT4 glut4_vesicle->glut4_membrane glucose_uptake Glucose Uptake glut4_membrane->glucose_uptake

Caption: Proposed signaling pathway for this compound-induced glucose uptake.

Pathway Description:

  • Receptor Binding (Hypothesized): this compound likely initiates its effect by binding to a currently unidentified cell surface receptor.

  • PI3K/Akt Pathway Activation: Upon receptor activation, Phosphoinositide 3-kinase (PI3K) is recruited and activated. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating phosphoinositide-dependent kinase 1 (PDK1), which in turn phosphorylates and activates Akt (also known as Protein Kinase B).

  • ERK1/2 Pathway Activation: Concurrently, the activation of the receptor can also trigger the Ras-Raf-MEK-ERK signaling cascade. This leads to the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).

  • AS160 Phosphorylation: Both activated Akt and ERK1/2 can phosphorylate AS160 (Akt substrate of 160 kDa), a Rab GTPase-activating protein. Phosphorylation of AS160 inhibits its GAP activity.

  • GLUT4 Translocation: The inhibition of AS160 leads to the translocation of vesicles containing the glucose transporter 4 (GLUT4) from intracellular storage to the plasma membrane.

  • Glucose Uptake: The increased presence of GLUT4 on the cell surface facilitates the uptake of glucose from the bloodstream into the skeletal muscle cells.

Conclusion and Future Directions

This compound presents itself as a promising natural compound with significant biological activity, particularly in the context of glucose metabolism. This technical guide has summarized the current knowledge regarding its physical and chemical properties, provided generalized protocols for its study, and detailed its involvement in key cellular signaling pathways.

Further research is warranted to fill the existing gaps in our understanding. Specifically, the determination of its precise physical constants, the development of validated analytical methods, and the elucidation of its exact molecular targets are crucial next steps. A deeper investigation into its mechanism of action on the PI3K/Akt and ERK1/2 pathways could pave the way for the development of novel therapeutic agents for metabolic disorders such as type 2 diabetes. The information compiled in this guide aims to facilitate and inspire such future research endeavors.

References

In-Depth Technical Guide to Isocalophyllic Acid (CAS Number: 157810-76-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocalophyllic acid, a natural pyranocoumarin identified in Calophyllum inophyllum, has garnered scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, with a focus on its physicochemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for its isolation, and for the assessment of its effects on glucose uptake and cell signaling are provided. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a complex heterocyclic compound with the following properties:

PropertyValueSource
CAS Number 157810-76-9N/A
Molecular Formula C25H24O6N/A
Molecular Weight 420.45 g/mol N/A
IUPAC Name (2E)-3-[(8R,9S)-3,4-dihydro-5-hydroxy-2,8,9-trimethyl-4-oxo-2H,8H-pyrano[2,3-f]chromen-6-yl]-3-phenylprop-2-enoic acidN/A
Canonical SMILES CC1C(C2=C(C(=O)C=C(C2=O)O)C=C(C(=O)O)C3=CC=CC=C3)OC(C)(C)C1N/A
Appearance Not explicitly stated in reviewed literatureN/A
Solubility Not explicitly stated in reviewed literatureN/A

Biological Activities and Quantitative Data

This compound, often found in a diastereomeric mixture with calophyllic acid, exhibits a range of biological activities. The most well-documented of these is its effect on glucose metabolism.

Regulation of Glucose Uptake

A diastereomeric mixture of calophyllic acid and this compound (referred to as F015) has been shown to stimulate glucose uptake in L6 myotubes in a dose-dependent manner. This effect is additive to that of insulin, suggesting a distinct but complementary mechanism of action.[1]

Concentration of F015Fold Increase in Glucose Uptake (vs. Control)
1 µM~1.2
3 µM~1.4
10 µM~1.6
30 µM~1.8

Data is estimated from graphical representations in Prasad et al., 2013.[1]

Cytotoxicity and Antimicrobial Activity

Mechanism of Action: PI3K/Akt and ERK1/2 Signaling Pathways

The stimulatory effect of the calophyllic acid and this compound mixture (F015) on glucose uptake in skeletal muscle cells is mediated by the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways.[1] F015 treatment leads to the increased phosphorylation of key proteins in these pathways, including Akt, Akt substrate of 160 kDa (AS160), and ERK1/2.[1] This signaling cascade ultimately results in the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, facilitating increased glucose entry into the cell.[1]

Isocalophyllic_Acid This compound PI3K PI3K Isocalophyllic_Acid->PI3K ERK1_2 ERK1/2 Isocalophyllic_Acid->ERK1_2 Akt Akt PI3K->Akt AS160 AS160 Akt->AS160 GLUT4_translocation GLUT4 Translocation AS160->GLUT4_translocation ERK1_2->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

This compound Signaling Pathway for Glucose Uptake.

Experimental Protocols

Isolation of this compound from Calophyllum inophyllum Leaves

A detailed, reproducible protocol for the specific isolation of this compound is not explicitly available in the reviewed literature. However, a general approach based on phytochemical isolation techniques can be outlined. It is important to note that this compound is often co-isolated with its diastereomer, calophyllic acid.

Workflow for Isolation:

Start Dried & Powdered Calophyllum inophyllum Leaves Extraction Maceration with Organic Solvent (e.g., Methanol) Start->Extraction Filtration Filtration & Concentration (Crude Extract) Extraction->Filtration Fractionation Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) Filtration->Fractionation Chromatography1 Column Chromatography (Silica Gel) Fractionation->Chromatography1 Chromatography2 Further Purification (e.g., Preparative HPLC) Chromatography1->Chromatography2 End Isolated this compound (and Calophyllic Acid) Chromatography2->End

General Workflow for this compound Isolation.

Methodology:

  • Plant Material Preparation: Air-dry the leaves of Calophyllum inophyllum and grind them into a fine powder.

  • Extraction: Macerate the powdered leaves with a suitable organic solvent (e.g., methanol) at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking. Repeat the extraction process multiple times to ensure maximum yield.

  • Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation: Subject the crude extract to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity. This compound is expected to be in the less polar fractions.

  • Chromatographic Purification:

    • Silica Gel Column Chromatography: Subject the active fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel. Elute the column with a gradient of solvents (e.g., n-hexane and ethyl acetate) of increasing polarity. Collect fractions and monitor them by thin-layer chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification and separation of diastereomers (if required), use preparative HPLC with a suitable column (e.g., C18) and mobile phase.

Glucose Uptake Assay in L6 Myotubes

This protocol is adapted from Prasad et al., 2013.[1]

Materials:

  • L6 myotubes

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-Deoxy-D-[³H]glucose

  • This compound (or F015 mixture)

  • Insulin (positive control)

  • Phloretin (inhibitor of glucose transport)

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture: Culture L6 myoblasts and differentiate them into myotubes.

  • Serum Starvation: Before the assay, starve the myotubes in serum-free medium for a specified period (e.g., 3 hours).

  • Treatment: Wash the cells with KRH buffer and incubate them with varying concentrations of this compound (or F015) or insulin for the desired time.

  • Glucose Uptake Measurement: Add 2-deoxy-D-[³H]glucose to the cells and incubate for a short period (e.g., 10 minutes).

  • Termination: Stop the uptake by washing the cells with ice-cold KRH buffer containing phloretin.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysates.

Western Blot Analysis of PI3K/Akt and ERK1/2 Pathway Activation

This protocol is a general guide based on the findings of Prasad et al., 2013.[1]

Materials:

  • L6 myotubes

  • This compound (or F015 mixture)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE equipment and PVDF membranes

Procedure:

  • Cell Treatment and Lysis: Treat L6 myotubes with this compound (or F015) for various time points. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a promising natural product with significant potential in the management of metabolic disorders, particularly those related to insulin resistance. Its ability to stimulate glucose uptake via the PI3K/Akt and ERK1/2 signaling pathways provides a strong rationale for further investigation. While its cytotoxic and antimicrobial activities are reported, a lack of quantitative data highlights a key area for future research. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this intriguing molecule.

References

The Labyrinth of Light: Unraveling the Biosynthesis of Isocalophyllic Acid and its Coumarin Kin

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The intricate molecular architecture of natural products has long captivated scientists, offering a wellspring of inspiration for novel therapeutics. Among these, the coumarins, a diverse class of benzopyran-2-one containing secondary metabolites, stand out for their broad spectrum of biological activities. Isocalophyllic acid, a complex pyranocoumarin isolated from the tropical tree Calophyllum inophyllum, has garnered significant interest for its potential pharmacological applications. This technical guide provides an in-depth exploration of the biosynthetic pathway leading to this compound and related coumarins, offering a comprehensive resource for researchers in natural product chemistry, biosynthesis, and drug development.

The Genesis: From Shikimate to Simple Coumarins

The journey to this compound begins with the well-established phenylpropanoid pathway, a central route in plant secondary metabolism that originates from the shikimate pathway.[1][2] The initial steps lay the foundation for the coumarin scaffold.

The biosynthesis of the basic coumarin skeleton commences with the amino acid L-phenylalanine. A series of three enzymatic reactions, catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), converts L-phenylalanine into p-coumaroyl-CoA.[2] This activated intermediate stands at a critical metabolic branch point, leading to the biosynthesis of various phenolic compounds, including flavonoids and lignins.

A pivotal and often rate-limiting step in coumarin biosynthesis is the ortho-hydroxylation of the cinnamic acid derivative, a reaction catalyzed by a specific cytochrome P450 monooxygenase, Cinnamate-2-hydroxylase (C2'H).[3][4] This hydroxylation is crucial for the subsequent lactonization, a spontaneous or enzyme-mediated cyclization that forms the characteristic benzopyran-2-one ring of the simple coumarin, umbelliferone.[5]

Diversification and Complexity: The Path to Pyranocoumarins

The structural diversity of coumarins arises from subsequent modifications of the simple coumarin core. In the case of this compound, a member of the pyranocoumarin family, the addition of a pyran ring is a key diversification step. The biosynthesis of pyranocoumarins is less universally understood than that of their simpler counterparts, but research in various plant species, including those from the Calophyllum genus, has begun to illuminate this pathway.[6][7]

The formation of the pyran ring is believed to proceed through the prenylation of the umbelliferone core. This reaction is catalyzed by prenyltransferases (PTs), enzymes that transfer a prenyl group, typically dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP), to the aromatic ring.[8][9][10] The position of this prenylation is critical and determines the subsequent cyclization pattern.

Following prenylation, a series of oxidative cyclization reactions, likely catalyzed by cytochrome P450 enzymes, leads to the formation of the pyran ring.[11][12] While the specific enzymes involved in the biosynthesis of this compound have not been fully characterized, transcriptomic analyses of Calophyllum brasiliense have identified candidate genes potentially involved in calanolide (a related pyranocoumarin) biosynthesis, offering valuable leads for future research.[13]

Based on the structures of known intermediates and related biosynthetic pathways, a plausible biosynthetic route to this compound can be proposed. This pathway likely involves the formation of a key intermediate, calophyllolide, which has also been isolated from Calophyllum inophyllum.[14] Further enzymatic modifications, such as isomerization, would then lead to the final structure of this compound.

This compound Biosynthesis Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_coumarin_core Coumarin Core Formation cluster_pyranocoumarin Pyranocoumarin Diversification L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Umbelliferone Umbelliferone p_Coumaroyl_CoA->Umbelliferone C2'H, Lactonization Prenylated_Intermediate Prenylated Intermediate Umbelliferone->Prenylated_Intermediate Prenyltransferase (PT) Calophyllolide Calophyllolide Prenylated_Intermediate->Calophyllolide Cytochrome P450 (CYP) Oxidative Cyclization Isocalophyllic_Acid This compound Calophyllolide->Isocalophyllic_Acid Isomerase (putative)

Figure 1: Proposed Biosynthetic Pathway of this compound.

Quantitative Insights into Coumarin Production

Understanding the quantitative aspects of coumarin biosynthesis is crucial for metabolic engineering and optimizing production. While specific data for this compound is limited, studies on related compounds in Calophyllum inophyllum provide valuable benchmarks.

CompoundPlant PartConcentrationAnalytical MethodReference
CalophyllolideDried Nuts (September)~2.3 mg/gHPLC[14]
CalophyllolideDried Nuts (December)~1.6 mg/gHPLC[14]
CalophyllolideDried Nuts0.94 mg/gNot Specified[14]
CalophyllolideLeaf Extracts1.93 ± 1.7 µg/gHPLC[14]

Table 1: Quantitative Analysis of Calophyllolide in Calophyllum inophyllum

Experimental Approaches for Pathway Elucidation

The complete elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

Objective: To functionally characterize candidate enzymes (e.g., cytochrome P450s, prenyltransferases) involved in this compound biosynthesis.

Protocol:

  • Gene Identification and Cloning: Identify candidate genes from a Calophyllum inophyllum transcriptome or genome database based on homology to known coumarin biosynthetic enzymes. Amplify the full-length coding sequences using PCR and clone them into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

  • Heterologous Expression: Transform the expression constructs into a suitable host organism (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

  • Microsome or Soluble Protein Isolation: For cytochrome P450s, which are typically membrane-bound, prepare microsomal fractions from the recombinant host cells by differential centrifugation. For soluble enzymes like some prenyltransferases, prepare a soluble protein fraction from the cell lysate.

  • Enzyme Assays:

    • Cytochrome P450 Assay: Reconstitute the microsomal fraction containing the P450 with a cytochrome P450 reductase (CPR) and NADPH. Incubate with the putative substrate (e.g., a prenylated coumarin intermediate).

    • Prenyltransferase Assay: Incubate the soluble protein fraction or purified enzyme with the acceptor molecule (e.g., umbelliferone) and the prenyl donor (DMAPP or GPP) in a suitable buffer containing a divalent cation (e.g., Mg2+).

  • Product Analysis: Terminate the reactions and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the reaction products by HPLC, LC-MS, and NMR to identify and quantify the enzymatic products.

Enzyme Characterization Workflow cluster_substrates Assay Components Gene_ID Gene Identification & Cloning Expression Heterologous Expression Gene_ID->Expression Protein_Isolation Protein Isolation (Microsomes/Soluble) Expression->Protein_Isolation Enzyme_Assay Enzyme Assay Protein_Isolation->Enzyme_Assay Product_Analysis Product Analysis (HPLC, LC-MS, NMR) Enzyme_Assay->Product_Analysis Functional_Characterization Functional Characterization Product_Analysis->Functional_Characterization Substrate Putative Substrate Substrate->Enzyme_Assay Cofactors Cofactors (NADPH, DMAPP, etc.) Cofactors->Enzyme_Assay

Figure 2: General Experimental Workflow for Enzyme Characterization.
Isolation and Structure Elucidation of Biosynthetic Intermediates

Objective: To isolate and identify potential intermediates in the this compound biosynthetic pathway from Calophyllum inophyllum.

Protocol:

  • Plant Material Extraction: Collect fresh plant material (e.g., leaves, bark) and extract with a suitable solvent (e.g., methanol or ethanol) at room temperature.

  • Solvent Partitioning: Concentrate the crude extract and partition it successively with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate) to fractionate the compounds based on their polarity.

  • Chromatographic Separation: Subject the bioactive fractions to a series of chromatographic techniques, including column chromatography (silica gel, Sephadex LH-20) and preparative HPLC, to isolate pure compounds.

  • Structure Elucidation: Determine the chemical structures of the isolated compounds using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Future Perspectives and Drug Development Implications

The elucidation of the complete biosynthetic pathway of this compound holds significant promise for several reasons. A thorough understanding of the enzymatic machinery will enable the use of synthetic biology and metabolic engineering approaches to produce this compound and its analogs in heterologous hosts like yeast or E. coli. This would provide a sustainable and scalable source of these complex molecules, overcoming the limitations of isolation from natural sources.

Furthermore, the identification and characterization of novel enzymes from the Calophyllum genus, such as specific prenyltransferases and cytochrome P450s, will expand the molecular toolbox for creating new-to-nature coumarin derivatives with potentially enhanced or novel biological activities. This knowledge is invaluable for the development of new drug leads targeting a range of diseases. The intricate dance of enzymes that crafts this compound is a testament to the elegant complexity of natural product biosynthesis, a field that continues to inspire and drive innovation in medicine and biotechnology.

References

Spectroscopic Profile of Isocalophyllic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocalophyllic acid, a natural product isolated from plants of the Calophyllum genus, belongs to a class of complex coumarins that have garnered significant interest for their diverse biological activities. As a diastereomer of Calophyllic acid, it shares a common molecular formula (C25H24O6) and a similar structural framework, which is reflected in their spectroscopic properties. This technical guide provides a comprehensive overview of the available spectroscopic data for Calophyllic acid, serving as a close proxy for this compound, and outlines the general experimental protocols for the isolation and characterization of such compounds. The information presented herein is intended to support researchers in the identification, characterization, and further investigation of this class of natural products for potential therapeutic applications.

Spectroscopic Data

Due to the limited availability of specific spectroscopic data for this compound in the public domain, the following tables summarize the reported data for its diastereomer, Calophyllic acid. Given their close structural relationship, the spectral characteristics are expected to be very similar.

Mass Spectrometry (MS)

The mass spectrum of Calophyllic acid indicates a molecular weight of 420 g/mol .

Parameter Value
Molecular Ionm/z 420
Base Peakm/z 419.2

Table 1: Mass Spectrometry Data for Calophyllic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provide detailed insights into the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR (400 MHz, Methanol-d4)

Chemical Shift (δ, ppm) Multiplicity/Coupling Constant (J, Hz) Assignment
7.26mAromatic-H
6.45dOlefinic-H
6.31dOlefinic-H
5.38ddOlefinic-H
4.59qMethine-H
2.53mMethine-H
1.17dMethyl-H
1.133qMethylene-H
1.09qMethylene-H
0.88sMethyl-H
0.821sMethyl-H

Table 2: ¹H NMR Spectroscopic Data for Calophyllic Acid.[1]

¹³C NMR (100 MHz, Methanol-d4)

Chemical Shift (δ, ppm) Assignment
202.68C=O
169.12C=O
159.98Aromatic C-O
157.73Aromatic C-O
149.42Aromatic C
142.15Aromatic C
129.97Aromatic C
129.37Aromatic C
128.15Aromatic CH
127.45Aromatic C
121.65Olefinic C
116.44Olefinic CH
109.63Olefinic CH
102.72Olefinic CH
79.38CH
78.02C
77.90C
28.65CH
28.22CH3
27.93CH3
16.55CH3
9.69CH2

Table 3: ¹³C NMR Spectroscopic Data for Calophyllic Acid.[1]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Functional Group
~3400 (broad)O-H stretch (acid)
~3050C-H stretch (aromatic)
~2960C-H stretch (aliphatic)
~1720C=O stretch (acid)
~1680C=O stretch (ketone)
~1600, ~1450C=C stretch (aromatic)
~1250C-O stretch (acid/ether)

Table 4: Expected Infrared (IR) Absorption Bands for this compound.

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of compounds from Calophyllum species, which would be applicable to this compound.

Isolation of this compound
  • Extraction: The air-dried and powdered plant material (e.g., leaves, bark) is subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.

  • Fractionation: The crude methanol extract is often subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate.

  • Purification: Fractions showing similar profiles on thin-layer chromatography (TLC) are combined and further purified using techniques like preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.

    • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.

    • Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. Chemical shifts are reported in ppm relative to the solvent residual peak or an internal standard (e.g., TMS).

  • Mass Spectrometry (MS):

    • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system (LC-MS).

    • Ionization: Electrospray ionization (ESI) is a common technique for this class of compounds, typically run in both positive and negative ion modes.

    • Analysis: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecular ion.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent.

    • Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

    • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹, and the positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (e.g., Calophyllum inophyllum) Extraction Extraction Plant_Material->Extraction Fractionation Column Chromatography Extraction->Fractionation Purification HPLC / Prep-TLC Fractionation->Purification Pure_Compound Pure this compound Purification->Pure_Compound MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Pure_Compound->MS IR Infrared (IR) Spectroscopy - Functional Groups Pure_Compound->IR NMR NMR Spectroscopy (1D & 2D) - Connectivity - Stereochemistry Pure_Compound->NMR Data_Integration Data Integration & Analysis MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Determination Structure Determination Data_Integration->Structure_Determination

Caption: Workflow for the isolation and structural elucidation of this compound.

References

An In-depth Technical Guide to the Stereochemistry and Diastereomers of Isocalophyllic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and diastereomers of Isocalophyllic acid, a naturally occurring pyranocoumarin. This document delves into the specific stereochemical configurations, potential diastereomeric forms, and the foundational principles governing their synthesis and separation. While a complete synthetic protocol and comparative biological data for all diastereomers of this compound are not extensively documented in publicly available literature, this guide synthesizes the known information and outlines established methodologies applicable to this class of compounds.

Stereochemistry of this compound

This compound possesses a complex molecular architecture characterized by multiple stereocenters and a geometric isomerism, which give rise to several potential stereoisomers.

The definitive stereochemistry of the naturally occurring this compound has been established as (Z)-3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]-3-phenylprop-2-enoic acid . This designation reveals three key stereochemical features:

  • Two Chiral Centers: The molecule has two chiral centers located at the C2 and C3 positions of the dihydropyran ring. In the natural isomer, these centers adopt an (R) and (S) configuration, respectively.

  • Geometric Isomerism: The exocyclic double bond at the C1' position exhibits (Z)-geometry .

The presence of two chiral centers means that a total of four stereoisomers are possible. These stereoisomers exist as two pairs of enantiomers. The relationship between any two stereoisomers that are not enantiomers is that of diastereomers.

Table 1: Possible Stereoisomers of this compound

Configuration at C2Configuration at C3Double Bond GeometryStereoisomer Relationship to Natural this compound
RSZNatural Isomer
SRZEnantiomer of the natural isomer
RRZDiastereomer of the natural isomer
SSZDiastereomer of the natural isomer

Diastereomers of this compound

Diastereomers are stereoisomers that are not mirror images of each other. For this compound, the (2R, 3R) and (2S, 3S) configurations would be diastereomers of the natural (2R, 3S) form. These diastereomers will have different physical and chemical properties, including distinct spectroscopic signatures (NMR, optical rotation) and potentially different biological activities.

The (E)-isomer of each of these four stereoisomers would also be considered diastereomers.

Experimental Protocols: A General Framework

General Synthetic Strategy for the Pyranocoumarin Core

A common approach to constructing the pyranocoumarin scaffold involves a hetero-Diels-Alder reaction or a Michael addition followed by cyclization. Stereocontrol can be achieved through the use of chiral catalysts, chiral auxiliaries, or substrate-controlled methods.

A plausible, though not explicitly documented, synthetic workflow could be:

G General Synthetic Workflow for Pyranocoumarins A Substituted Phenol C Hetero-Diels-Alder Reaction (with chiral catalyst) A->C B α,β-Unsaturated Aldehyde/Ketone B->C D Pyranocoumarin Core (enantiomerically enriched) C->D E Functional Group Interconversion D->E F Introduction of Phenylpropenoic Acid Side Chain (e.g., Wittig or Horner-Wadsworth-Emmons reaction) E->F G This compound Analogues F->G

Caption: A generalized synthetic pathway for pyranocoumarin synthesis.

Separation of Diastereomers

Once a mixture of diastereomers is synthesized, their separation is crucial for individual characterization and biological evaluation. Due to their differing physical properties, diastereomers can be separated using standard chromatographic techniques.

Experimental Protocol for Diastereomer Separation by Chiral HPLC:

  • Column Selection: A chiral stationary phase (CSP) is essential. Common CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or synthetic chiral polymers. The choice of column depends on the specific structure of the diastereomers.

  • Mobile Phase Optimization: A systematic screening of mobile phases is performed to achieve optimal separation. This typically involves varying the ratio of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can also improve peak shape and resolution.

  • Detection: Detection is typically carried out using a UV detector at a wavelength where the compounds exhibit strong absorbance.

  • Quantification: The relative amounts of each diastereomer can be determined by integrating the peak areas in the chromatogram.

Table 2: Hypothetical HPLC Parameters for this compound Diastereomer Separation

ParameterValue
Column Chiralpak IA or similar polysaccharide-based column
Mobile Phase Hexane:Isopropanol (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Quantitative Data

As of the latest literature review, specific quantitative data comparing the spectroscopic and biological properties of all this compound diastereomers is not available. However, based on the principles of stereochemistry, it is expected that each diastereomer would exhibit a unique set of data.

Table 3: Expected Differences in Quantitative Data for this compound Diastereomers

Data TypeExpected Variation Between Diastereomers
¹H and ¹³C NMR Different chemical shifts and coupling constants, particularly for protons and carbons near the chiral centers.
Optical Rotation Each enantiomeric pair will rotate plane-polarized light to an equal and opposite degree. Diastereomers will have different, unrelated specific rotations.
Biological Activity (e.g., IC₅₀) Diastereomers are expected to have different binding affinities to biological targets, resulting in varying levels of biological activity.

Signaling Pathways

The precise signaling pathways modulated by this compound have not been definitively elucidated. However, research on structurally related natural products, such as Calofolic Acid A, suggests potential interactions with key cellular signaling cascades. One such proposed pathway involves the inhibition of the PI3K-AKT pathway.

G Hypothesized Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Activates Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation IsocalophyllicAcid This compound IsocalophyllicAcid->PI3K Inhibits

Caption: A potential signaling pathway targeted by this compound.

Conclusion and Future Directions

This compound presents a fascinating case study in stereochemistry with significant potential for drug discovery. The presence of multiple stereocenters and a geometrically constrained double bond gives rise to a rich diversity of stereoisomers. While the natural (2R, 3S, Z)-isomer is known, a comprehensive investigation into the synthesis and biological activities of its diastereomers is a clear avenue for future research.

The development of a robust and stereoselective total synthesis will be paramount to accessing all possible stereoisomers. Subsequent separation and detailed characterization, including X-ray crystallography for unambiguous stereochemical assignment, will be necessary. Finally, a comparative biological evaluation of the purified diastereomers will be crucial to understanding the structure-activity relationships and identifying the most potent and selective isomer for potential therapeutic development. This systematic approach will unlock the full potential of the this compound scaffold for medicinal chemistry and drug development.

Isocalophyllic Acid in Calophyllum Species: A Technical Guide to Its Natural Abundance and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of Isocalophyllic acid in Calophyllum species. While quantitative data on the natural abundance of this specific pyranocoumarin is limited in publicly available literature, this document synthesizes existing qualitative information and presents detailed, generalized experimental protocols for its isolation and potential quantification. This guide is intended to serve as a foundational resource for researchers interested in the phytochemical analysis of Calophyllum and the exploration of its bioactive constituents.

Natural Abundance of this compound

This compound, a tetracyclic dipyranocoumarin, has been identified as a natural constituent of Calophyllum inophyllum. It is often found in conjunction with its isomer, Calophyllic acid. The primary source of these compounds within the plant appears to be the leaves. While the presence of this compound has been confirmed, specific yields or concentrations in various Calophyllum species have not been extensively reported in the available scientific literature.

Table 1: Qualitative Natural Abundance of this compound in Calophyllum Species

Calophyllum SpeciesPlant PartCompound(s) IdentifiedReference(s)
Calophyllum inophyllumLeavesCalophyllic acid and this compound (as a mixture)[1]

Note: The table highlights the qualitative presence of this compound. Further quantitative studies are necessary to determine the precise concentrations of this compound in different Calophyllum species and various plant tissues.

Experimental Protocols

The following sections detail generalized methodologies for the isolation and quantification of this compound from Calophyllum species. These protocols are compiled from various studies on the isolation of coumarins and related phenolic compounds from the Calophyllum genus.

Isolation of this compound

This protocol outlines a general procedure for the extraction and chromatographic separation of this compound from the leaves of Calophyllum inophyllum.

1. Plant Material Collection and Preparation:

  • Fresh leaves of Calophyllum inophyllum are collected and authenticated.

  • The leaves are shade-dried at room temperature for 7-10 days until brittle.

  • The dried leaves are ground into a coarse powder using a mechanical grinder.

2. Extraction:

  • The powdered leaf material (e.g., 500 g) is subjected to sequential solvent extraction using a Soxhlet apparatus or maceration.

  • A typical solvent sequence would be n-hexane, followed by chloroform, and then methanol, to separate compounds based on polarity. Pyranocoumarins are generally extracted in the medium polarity fractions.

  • Alternatively, a direct extraction with methanol or ethanol can be performed. For instance, the powdered material is macerated in methanol (e.g., 3 x 2 L, each for 48 hours) at room temperature.

  • The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

3. Fractionation of the Crude Extract:

  • The crude methanolic extract is suspended in a water-methanol mixture (e.g., 9:1 v/v) and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • The fractions are concentrated, and the chloroform and ethyl acetate fractions, which are likely to contain this compound, are selected for further purification.

4. Chromatographic Purification:

  • Column Chromatography: The active fraction is subjected to column chromatography on silica gel (60-120 mesh).

    • The column is packed using a slurry method with n-hexane.

    • Elution is performed with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).

    • Fractions of a specific volume (e.g., 25 mL) are collected and monitored by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC):

    • TLC is performed on silica gel 60 F254 plates.

    • A suitable mobile phase is a mixture of n-hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v).

    • Spots are visualized under UV light (at 254 nm and 365 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in methanol followed by heating).

  • Preparative TLC or Re-chromatography: Fractions containing the compound of interest (identified by its Rf value compared to a standard, if available) are pooled, concentrated, and may require further purification using preparative TLC or repeated column chromatography with a solvent system of different polarity to yield pure this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The following is a proposed HPLC method for the quantification of this compound, based on established methods for other phenolic acids. This method would require validation for specificity, linearity, accuracy, and precision.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • A typical gradient program could be: 0-5 min, 10% B; 5-25 min, 10-80% B; 25-30 min, 80-10% B; 30-35 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitoring at a wavelength where this compound shows maximum absorbance (to be determined by UV-Vis spectral analysis, likely around 280 nm and 330 nm for coumarins).

  • Injection Volume: 10 µL.

2. Preparation of Standard and Sample Solutions:

  • Standard Solution: A stock solution of pure this compound (of known purity) is prepared in methanol (e.g., 1 mg/mL). A series of working standard solutions of different concentrations are prepared by diluting the stock solution with methanol to construct a calibration curve.

  • Sample Solution: A known weight of the dried extract or fraction is accurately weighed and dissolved in a known volume of methanol. The solution is sonicated for 15 minutes and then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

3. Data Analysis:

  • The peak corresponding to this compound in the sample chromatogram is identified by comparing its retention time with that of the standard.

  • A calibration curve is plotted with the peak area versus the concentration of the standard solutions.

  • The concentration of this compound in the sample is determined from the calibration curve.

  • The final amount is expressed as mg of this compound per gram of the dry weight of the plant material.

Visualizations

The following diagrams illustrate the general workflow for the isolation and quantification of this compound and a conceptual representation of potential signaling pathway interactions of pyranocoumarins from Calophyllum.

experimental_workflow cluster_collection Plant Material Preparation cluster_extraction Extraction & Fractionation cluster_isolation Isolation & Purification cluster_quantification Quantification start Collection of Calophyllum leaves dry Drying start->dry grind Grinding to Powder dry->grind extract Solvent Extraction (e.g., Methanol) grind->extract partition Liquid-Liquid Partitioning extract->partition cc Column Chromatography (Silica Gel) partition->cc tlc TLC Monitoring cc->tlc purify Further Purification (e.g., Prep-TLC) tlc->purify isolated Isolated this compound purify->isolated hplc HPLC-UV/PDA Analysis purify->hplc Sample Preparation isolated->hplc Standard Preparation data Data Analysis & Quantification hplc->data

Caption: General workflow for the isolation and quantification of this compound.

signaling_pathway cluster_compound Bioactive Compound cluster_cellular_targets Potential Cellular Interactions cluster_outcomes Pharmacological Effects pyranocoumarins Pyranocoumarins (e.g., this compound) inflammation Inflammatory Pathways (e.g., COX, LOX) pyranocoumarins->inflammation Inhibition proliferation Cell Proliferation Pathways (e.g., Kinases) pyranocoumarins->proliferation Modulation viral_enzymes Viral Enzymes (e.g., Reverse Transcriptase) pyranocoumarins->viral_enzymes Inhibition anti_inflammatory Anti-inflammatory Activity inflammation->anti_inflammatory cytotoxic Cytotoxic Activity proliferation->cytotoxic antiviral Antiviral Activity viral_enzymes->antiviral

Caption: Potential signaling pathway interactions of Calophyllum pyranocoumarins.

References

Isocalophyllic Acid: A Technical Overview of its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocalophyllic acid, a natural compound isolated from plants of the Calophyllum genus, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular formula and weight of this compound, alongside a summary of its reported biological activities. While specific mechanistic details and in-depth experimental protocols for this compound are not extensively documented in publicly available literature, this document consolidates the existing knowledge and draws parallels from closely related compounds to offer a foundational understanding for research and development professionals.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is paramount for any research endeavor. The key identifiers for this compound are summarized in the table below.

PropertyValueCitation(s)
Molecular Formula C₂₅H₂₄O₆[1][2]
Molecular Weight 420.45 g/mol [1]
IUPAC Name (Z)-3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]-3-phenylprop-2-enoic acid[1][2]
CAS Number 157810-76-9[1]

Reported Biological Activities

This compound has been reported to exhibit a range of biological activities, primarily in the realms of antimicrobial and cytotoxic effects. It is often found in combination with calophyllic acid, and studies on extracts from its source, Calophyllum inophyllum, have revealed a broad spectrum of pharmacological properties, including anti-inflammatory and antioxidant activities.

Cytotoxic Activity

While specific studies detailing the cytotoxic mechanism of this compound are limited, it has been identified as a cytotoxic agent. The general workflow for assessing the cytotoxic potential of a natural compound like this compound is depicted below.

Cytotoxicity_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Compound This compound (Test Compound) Incubation Incubate cells with varying concentrations of the compound Compound->Incubation Cells Cancer Cell Lines Cells->Incubation MTT_Assay MTT or similar viability assay Incubation->MTT_Assay IC50 Determine IC50 value MTT_Assay->IC50

Figure 1. A generalized workflow for determining the in vitro cytotoxicity of a compound.

A common experimental protocol to determine the cytotoxicity of a natural compound involves the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound, typically in a logarithmic dilution series. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the treated cells for a specified period, commonly 24, 48, or 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

Antimicrobial Activity

This compound has also been identified as an antimicrobial agent. The evaluation of antimicrobial activity typically involves determining the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

Antimicrobial_Workflow cluster_preparation Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Data Analysis Compound This compound (Test Compound) Dilution Serial Dilution of Compound in Broth or on Agar Compound->Dilution Microbes Bacterial or Fungal Strains Inoculation Inoculation with Microbial Suspension Microbes->Inoculation Dilution->Inoculation Incubate Incubate under optimal growth conditions Inoculation->Incubate MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->MIC Potential_Pathways cluster_inflammatory Inflammatory Pathways cluster_survival Cell Survival Pathways Isocalophyllic_Acid This compound NFkB NF-κB Pathway Isocalophyllic_Acid->NFkB Inhibition? MAPK MAPK Pathway Isocalophyllic_Acid->MAPK Inhibition? PI3K_Akt PI3K/Akt Pathway Isocalophyllic_Acid->PI3K_Akt Inhibition?

References

Isocalophyllic Acid: A Comprehensive Research Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocalophyllic acid, a naturally occurring chromanone derivative, has garnered increasing interest within the scientific community for its potential therapeutic applications. Often found in a diastereomeric mixture with calophyllic acid in plants of the Calophyllum genus, this compound has demonstrated noteworthy biological activities, particularly in the realms of metabolic regulation and neuroprotection. This technical guide provides an in-depth review of the current research on this compound, presenting quantitative data, detailed experimental methodologies, and a visual representation of its implicated signaling pathways to facilitate further investigation and drug development efforts.

Core Biological Activities

Current research indicates that a diastereomeric mixture of this compound and calophyllic acid exhibits significant effects on glucose metabolism and demonstrates neuroprotective properties. While studies on its independent anticancer and anti-inflammatory activities are limited in the available literature, the existing data points towards a promising future for this natural compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the diastereomeric mixture of this compound and calophyllic acid (referred to as ISO).

Table 1: In Vitro Glucose Uptake Activity

Cell LineTreatmentConcentrationEffect on Glucose UptakePathway ImplicationReference
L6 MyotubesISODose-dependentStimulation of glucose uptakePI3K/Akt and ERK1/2 dependent[1]

Table 2: In Vivo Neuroprotective Effects in Scopolamine-Induced Memory Impairment Model (Mice)

Behavioral TestTreatment GroupDose (mg/kg, p.o.)OutcomeReference
Y-Maze TestScopolamine + ISO5Dose-dependent improvement in learning and memory[1]
Scopolamine + ISO25Dose-dependent improvement in learning and memory[1]
Scopolamine + ISO50Dose-dependent improvement in learning and memory[1]
Novel Object RecognitionScopolamine + ISO5, 25, 50Dose-dependent improvement in discrimination index[1]

Table 3: In Vivo Biochemical Effects in Scopolamine-Induced Memory Impairment Model (Mice)

Biochemical MarkerBrain RegionTreatment GroupEffectReference
Malondialdehyde (MDA)Hippocampus & Prefrontal CortexScopolamine + ISOAttenuated increase[1]
NitriteHippocampus & Prefrontal CortexScopolamine + ISOAttenuated increase[1]
Acetylcholinesterase ActivityHippocampus & Prefrontal CortexScopolamine + ISOAttenuated increase[1]
Antioxidant Enzyme ActivityHippocampus & Prefrontal CortexScopolamine + ISOAttenuated deficit[1]

Note: Specific IC50 values for anticancer and anti-inflammatory activities of this compound or its diastereomeric mixture with calophyllic acid are not extensively reported in the currently available scientific literature.

Key Signaling Pathways

This compound, as part of a diastereomeric mixture, has been shown to modulate key signaling pathways involved in cellular metabolism and survival. The following diagrams, generated using the DOT language, illustrate the putative mechanisms of action.

Putative PI3K/Akt and ERK1/2 Signaling in Glucose Uptake cluster_pi3k PI3K/Akt Pathway cluster_erk ERK1/2 Pathway ISO This compound Mixture (ISO) Receptor Cell Surface Receptor(s) ISO->Receptor Activates PI3K PI3K Receptor->PI3K Activates Ras Ras Receptor->Ras Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates AS160 AS160 Akt->AS160 Phosphorylates (Inhibits) GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle Inhibits GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Promotes Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->GLUT4_translocation Promotes

Figure 1: Putative PI3K/Akt and ERK1/2 signaling pathways for ISO-stimulated glucose uptake.

Proposed Neuroprotective Mechanisms of ISO cluster_cholinergic Cholinergic System Modulation cluster_antioxidant Antioxidant Defense Enhancement Scopolamine Scopolamine AChE Acetylcholinesterase (AChE) Scopolamine->AChE Increases activity Oxidative_stress Oxidative Stress (↑ MDA, ↑ Nitrite) Scopolamine->Oxidative_stress Induces ISO This compound Mixture (ISO) ISO->AChE Inhibits Antioxidant_enzymes Antioxidant Enzymes (SOD, CAT, GPx) ISO->Antioxidant_enzymes Enhances activity ACh Acetylcholine (ACh) AChE->ACh Degrades Cholinergic_signaling Cholinergic Signaling ACh->Cholinergic_signaling Enhances Memory_improvement Memory & Learning Improvement Cholinergic_signaling->Memory_improvement ROS_reduction Reduced Oxidative Damage Antioxidant_enzymes->Oxidative_stress Reduces ROS_reduction->Memory_improvement

Figure 2: Proposed neuroprotective mechanisms of ISO in scopolamine-induced memory impairment.

Detailed Experimental Protocols

In Vitro Glucose Uptake Assay in L6 Myotubes

This protocol is adapted from studies investigating the effect of natural compounds on glucose uptake in skeletal muscle cells.[1]

Objective: To determine the effect of the this compound mixture on glucose uptake in differentiated L6 skeletal muscle cells.

Materials:

  • L6 myoblasts

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-[³H]-glucose

  • This compound mixture (ISO)

  • Insulin (positive control)

  • PI3K inhibitor (e.g., wortmannin)

  • ERK1/2 inhibitor (e.g., PD98059)

  • Scintillation counter

Procedure:

  • Cell Culture and Differentiation:

    • Culture L6 myoblasts in DMEM supplemented with 10% FBS.

    • For differentiation, seed myoblasts in 24-well plates and grow to confluence.

    • Induce differentiation by switching the medium to DMEM supplemented with 2% horse serum. Maintain for 4-6 days, with media changes every 48 hours, until myotubes are formed.

  • Serum Starvation:

    • Before the assay, serum-starve the differentiated L6 myotubes for 3-4 hours in serum-free DMEM.

  • Inhibitor Pre-treatment (for mechanism studies):

    • For experiments investigating pathway dependence, pre-incubate cells with a PI3K inhibitor or an ERK1/2 inhibitor for 30-60 minutes prior to ISO treatment.

  • Treatment:

    • Wash the cells twice with KRH buffer.

    • Incubate the cells with varying concentrations of ISO or insulin in KRH buffer for a specified time (e.g., 30 minutes).

  • Glucose Uptake Measurement:

    • Add 2-deoxy-[³H]-glucose to each well and incubate for 10 minutes.

    • Terminate glucose uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the cell lysates to scintillation vials.

  • Quantification:

    • Measure the radioactivity in the lysates using a scintillation counter to determine the amount of 2-deoxy-[³H]-glucose taken up by the cells.

    • Normalize the results to the protein concentration in each well.

Figure 3: Experimental workflow for the in vitro glucose uptake assay.

In Vivo Scopolamine-Induced Memory Impairment Model in Mice

This protocol is based on the methodology described by Ishola et al. (2020) for evaluating the neuroprotective effects of the this compound mixture.[1]

Objective: To assess the ability of the this compound mixture to ameliorate learning and memory deficits induced by scopolamine in mice.

Animals:

  • Male Swiss mice (or other appropriate strain)

Materials:

  • This compound mixture (ISO)

  • Scopolamine hydrobromide

  • Vehicle (e.g., 0.9% saline with a suspending agent)

  • Y-maze apparatus

  • Novel object recognition test arena

  • Morris water maze

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize mice to the housing conditions for at least one week before the experiment.

    • Divide the animals into groups: Vehicle control, Scopolamine control, and Scopolamine + ISO (at various doses).

  • Drug Administration:

    • Administer ISO or vehicle orally (p.o.) once daily for a predetermined period (e.g., 3 consecutive days).

    • On the final day of treatment, administer scopolamine (e.g., 3 mg/kg, intraperitoneally, i.p.) 60 minutes after the final ISO/vehicle administration and 30 minutes before the behavioral tests.

  • Behavioral Testing:

    • Y-Maze Test:

      • Place each mouse at the end of one arm and allow it to move freely through the maze for a set duration (e.g., 8 minutes).

      • Record the sequence of arm entries to calculate the percentage of spontaneous alternation.

    • Novel Object Recognition (NOR) Test:

      • Habituation: Allow mice to explore an empty open-field arena.

      • Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore for a set time.

      • Test Phase: After a retention interval, replace one of the familiar objects with a novel object and record the time spent exploring each object to calculate the discrimination index.

    • Morris Water Maze (MWM) Test:

      • Conduct acquisition trials over several consecutive days, where mice are trained to find a hidden platform in a pool of opaque water.

      • Record the escape latency and path length.

      • On the final day, perform a probe trial where the platform is removed, and measure the time spent in the target quadrant.

  • Biochemical Analysis:

    • Following the final behavioral test, euthanize the mice.

    • Dissect the hippocampus and prefrontal cortex.

    • Homogenize the tissues for the analysis of acetylcholinesterase activity and markers of oxidative stress (e.g., MDA, nitrite, and antioxidant enzyme activities).

Workflow for Scopolamine-Induced Memory Impairment Model A Acclimatize & Group Mice B Administer ISO or Vehicle (p.o.) (e.g., 3 days) A->B C Administer Scopolamine (i.p.) B->C 60 min post-final dose D Behavioral Testing (Y-Maze, NOR, MWM) C->D 30 min post-injection E Euthanasia & Brain Dissection D->E F Biochemical Analysis (AChE, Oxidative Stress Markers) E->F

Figure 4: Experimental workflow for the scopolamine-induced memory impairment model.

Conclusion and Future Directions

The existing body of research strongly suggests that this compound, particularly in its naturally occurring diastereomeric mixture with calophyllic acid, holds significant promise as a therapeutic agent. Its ability to stimulate glucose uptake in skeletal muscle cells via the PI3K/Akt and ERK1/2 pathways highlights its potential in the management of metabolic disorders such as type 2 diabetes. Furthermore, its neuroprotective effects, demonstrated through the amelioration of scopolamine-induced memory impairment by modulating cholinergic and antioxidant systems, suggest a potential role in addressing neurodegenerative conditions.

However, to fully realize the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:

  • Pharmacokinetic and Bioavailability Studies: To understand the absorption, distribution, metabolism, and excretion of this compound and its diastereomer.

  • Anticancer and Anti-inflammatory Screening: Comprehensive in vitro and in vivo studies are needed to quantify the potential anticancer and anti-inflammatory properties of the pure compound and its mixture.

  • Mechanism of Action Elucidation: More detailed molecular studies are required to identify the specific upstream receptors and downstream effectors in the signaling pathways modulated by this compound.

  • Toxicology Studies: Thorough safety and toxicity evaluations are essential before any consideration for clinical trials.

References

Methodological & Application

Total Synthesis of Isocalophyllic Acid: A Protocol Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, a complete, peer-reviewed total synthesis protocol for isocalophyllic acid has not been detailed in the scientific literature. Research has primarily focused on its isolation from natural sources and the synthesis of related compounds. This document provides a comprehensive overview of this compound, including its properties, natural sources, and established isolation protocols, which are essential for obtaining the compound for research and development purposes.

Compound Profile: this compound

This compound is a natural product belonging to the coumarin class of compounds. It is characterized by a complex tetracyclic core.

Property Value
Molecular Formula C₂₅H₂₄O₆
Molecular Weight 420.45 g/mol
IUPAC Name (Z)-3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]-3-phenylprop-2-enoic acid[1]
CAS Number 157810-76-9[1]
Appearance Not specified in literature; likely a crystalline solid.
Solubility Expected to be soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane.

Natural Sources and Isolation

This compound and its isomers have been isolated from various parts of plants belonging to the Calophyllum genus, most notably Calophyllum inophyllum and Calophyllum brasiliense.[1] The general methodology for its extraction and purification is outlined below.

Experimental Protocol: Isolation from Calophyllum inophyllum Seeds

This protocol provides a standard procedure for the isolation of this compound from its natural source.

1. Plant Material Preparation:

  • Air-dry the seeds of Calophyllum inophyllum at room temperature until a constant weight is achieved.
  • Grind the dried seeds into a coarse powder using a laboratory mill.

2. Extraction:

  • Macerate the powdered seeds (e.g., 500 g) with a suitable solvent such as methanol or a mixture of dichloromethane and methanol (1:1 v/v) at room temperature for 48-72 hours.
  • Filter the mixture to separate the plant residue from the solvent extract.
  • Repeat the extraction process with fresh solvent to ensure maximum yield.
  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Chromatographic Purification:

  • Silica Gel Column Chromatography:
  • Adsorb the crude extract onto a small amount of silica gel.
  • Prepare a silica gel column (60-120 mesh) packed in a non-polar solvent (e.g., n-hexane).
  • Load the sample onto the column.
  • Elute the column with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually introducing ethyl acetate.
  • Collect fractions and monitor them by Thin Layer Chromatography (TLC).
  • Further Purification:
  • Combine the fractions containing the target compound.
  • Further purify the combined fractions using preparative TLC or a second column chromatography step (e.g., Sephadex LH-20) if necessary.
  • Recrystallization:
  • Dissolve the purified solid in a minimal amount of a suitable hot solvent (e.g., methanol).
  • Allow the solution to cool slowly to induce crystallization.
  • Collect the crystals by filtration and wash with a small amount of cold solvent.
  • Dry the pure crystals of this compound under vacuum.

4. Structural Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Quantitative Data from Isolation Studies

The yield of this compound and related coumarins from natural sources can vary significantly depending on the plant part, geographical location, and extraction method.

Compound Source Extraction/Purification Method Yield (%)
CalophyllolideC. inophyllum seed powderDichloromethane:methanol maceration, silica gel chromatography, recrystallization0.118
CalophyllolideC. inophyllum barkNot specified0.001

Note: Data for the closely related compound calophyllolide is presented to provide an approximate expectation of yields.

Visualizing the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from a natural source.

G Isolation Workflow for this compound cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product start Plant Material (Calophyllum seeds) powder Drying and Grinding start->powder extract Solvent Maceration powder->extract concentrate Concentration (Rotary Evaporation) extract->concentrate chromatography Silica Gel Chromatography concentrate->chromatography fractions Fraction Collection & TLC Analysis chromatography->fractions recrystallize Recrystallization fractions->recrystallize end Pure this compound recrystallize->end characterize Structural Characterization (NMR, MS) end->characterize

Caption: General workflow for isolating this compound.

References

Application Notes & Protocols for the Extraction of Isocalophyllic Acid from Calophyllum Species

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isocalophyllic acid is a complex tetracyclic dipyranocoumarin found in plants of the Calophyllum genus, notably Calophyllum inophyllum.[1] This compound, along with its isomer calophyllic acid, has garnered scientific interest due to its significant biological activities, including potent antifilarial properties.[2] The extraction and isolation of this compound are critical steps for further pharmacological investigation and drug development. These application notes provide detailed protocols for its extraction from plant material, focusing on methods to isolate and purify this acidic, non-polar compound.

This compound is primarily isolated from the leaves of C. inophyllum and is also a component of the resinous fraction of the seed oil (Tamanu oil).[1][3] The protocols outlined below describe methods for initial solvent extraction from leaves, separation of the acidic resin from seed oil, and subsequent chromatographic purification to yield the pure compound.

Data Summary: Extraction Parameters

The efficiency of extracting bioactive compounds from Calophyllum species is highly dependent on the chosen method and parameters. While specific yield data for pure this compound is scarce in the literature, the following tables summarize conditions used for extracting relevant fractions and compound classes from C. inophyllum.

Table 1: Comparison of General Extraction Methods for Calophyllum inophyllum

Extraction MethodPlant PartSolvent SystemKey ParametersTypical Outcome & YieldReference
MacerationSeedsAcetone1:30 (w/v) ratio, 4 h, 50°CHighest oil extraction[4]
MacerationFlowersHexane, Ethyl Acetate, Methanol (Sequential)Not specifiedMethanol extract gave highest yield (58.89%)[4]
PercolationLeaves80% Methanol in Water48 h, 30°CHigh Total Phenolic Content (TPC)-
UltrasonicSeedsEthanol42 kHz frequencyLower yield than maceration-
Binary SolventSeedsn-Hexane:Methanol5.2 h, 433 rpmOptimal oil (65%) and resin (16%) yields[5]
Ethanol DeresinationSeed Oil96% Ethanol1:1.5 (w/v) oil:ethanol, 10 min, 40°C44-46% (w/w) resin extraction from oil[6]

Table 2: Parameters for Resin Extraction and Fractionation from C. inophyllum Seed Oil

StepMethodSolvent SystemKey ParametersOutcomeReference
Resin Extraction Liquid-Liquid96% EthanolAgitation, separation of ethanol phaseExtracts the total resin (neutral + acidic) from the lipid phase.[3][7]
Acidic Fraction Liquid-LiquidDiethyl ether, 5% NaHCO₃ (aq)Partitioning of the ethanol-soluble resinSeparates acidic compounds into the aqueous phase.[3][7]
Recovery Acidification & Extraction10% HCl, Diethyl etherAcidify aqueous phase to pH 2, then extract with etherRecovers the acidic resin fraction (contains this compound).[3][7]

Experimental Workflows and Diagrams

The following diagrams illustrate the logical workflow for the extraction and purification of this compound.

G cluster_0 Source Material cluster_1 Primary Extraction cluster_2 Fractionation cluster_3 Purification & Analysis Leaves C. inophyllum Leaves Solvent_Ext Solvent Extraction (Protocol 1) Leaves->Solvent_Ext SeedOil C. inophyllum Seed Oil Deresination Ethanol Deresination (Protocol 2, Step 1) SeedOil->Deresination Crude_Extract Crude Leaf Extract Solvent_Ext->Crude_Extract Total_Resin Total Resin Extract Deresination->Total_Resin Acid_Base Acid-Base Partitioning (Protocol 2, Step 2) Crude_Extract->Acid_Base Can be optionally partitioned Total_Resin->Acid_Base Acidic_Resin Acidic Resin Fraction Acid_Base->Acidic_Resin Column_Chromo Column Chromatography (Protocol 3) Acidic_Resin->Column_Chromo Pure_Compound Pure this compound Column_Chromo->Pure_Compound Analysis HPLC / NMR / MS Pure_Compound->Analysis

Caption: Overall workflow for this compound isolation.

G start Total Resin Extract (Neutral + Acidic Compounds) in Diethyl Ether process1 Wash with 5% NaHCO₃ (aq) start->process1 decision Two Phases Formed process1->decision phase1 Aqueous Phase (Contains Sodium Salts of Acidic Compounds) decision->phase1 Bottom phase2 Organic Phase (Ether) (Contains Neutral Compounds) decision->phase2 Top process2 Acidify to pH 2 with 10% HCl phase1->process2 process3 Extract with Diethyl Ether process2->process3 end Acidic Resin Fraction (Contains this compound) process3->end

Caption: Logic of acid-base partitioning for fractionation.

Experimental Protocols

Protocol 1: Solvent Extraction from C. inophyllum Leaves

This protocol describes a general method for obtaining a crude extract rich in secondary metabolites, including this compound, from the leaves of C. inophyllum.

1. Materials and Equipment:

  • Dried, powdered leaves of C. inophyllum.

  • Methanol or Ethanol (ACS grade or higher).

  • Maceration vessel or Soxhlet apparatus.

  • Rotary evaporator.

  • Filtration apparatus (e.g., Buchner funnel, filter paper).

2. Procedure (Maceration):

  • Weigh 100 g of dried, powdered leaf material and place it into a large glass container with a lid.

  • Add 1 L of methanol or ethanol to the container, ensuring all plant material is fully submerged.

  • Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation.

  • Filter the mixture through a Buchner funnel to separate the extract from the plant residue.

  • Re-macerate the plant residue with fresh solvent (500 mL) for another 24 hours to maximize yield.

  • Combine the filtrates from all extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • The resulting dark, viscous material is the crude leaf extract. Dry it completely under a vacuum.

3. Procedure (Soxhlet Extraction - Alternative):

  • Place 50 g of dried, powdered leaf material into a cellulose thimble.

  • Place the thimble into the main chamber of a Soxhlet extractor.

  • Fill the distillation flask with 500 mL of methanol or ethanol.

  • Assemble the apparatus and heat the flask. Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon arm runs clear.

  • After extraction, allow the apparatus to cool.

  • Concentrate the solvent from the distillation flask using a rotary evaporator as described above to obtain the crude leaf extract.

Protocol 2: Extraction and Partitioning of Acidic Resin from Seed Oil

This protocol focuses on isolating the acidic resin fraction, which contains this compound, from the crude seed oil (Tamanu oil).[3][7]

1. Materials and Equipment:

  • Crude C. inophyllum seed oil.

  • 96% Ethanol.

  • Diethyl ether.

  • 5% (w/v) Sodium bicarbonate (NaHCO₃) solution.

  • 10% (v/v) Hydrochloric acid (HCl).

  • Separatory funnel (2 L).

  • Rotary evaporator.

  • pH indicator strips.

2. Procedure:

  • Deresination: In a large beaker, mix 500 g of crude seed oil with 750 mL of 96% ethanol (1:1.5 w/v ratio). Stir vigorously for 15 minutes at 40°C.

  • Transfer the mixture to a separatory funnel and allow the layers to separate. The lower, darker layer is the ethanol-soluble resin extract. The upper layer is the de-resinated oil.

  • Drain the lower ethanol layer and collect it. Repeat the extraction of the oil phase with another 250 mL of 96% ethanol to ensure complete recovery of the resin.

  • Combine the ethanol extracts and concentrate them using a rotary evaporator to remove the ethanol. The resulting material is the total resin.

  • Acid-Base Partitioning: Dissolve the total resin in 500 mL of diethyl ether. Transfer this solution to a 2 L separatory funnel.

  • Add 250 mL of 5% aqueous NaHCO₃ solution to the separatory funnel. Stopper and shake vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate. The acidic compounds, including this compound, will react with the bicarbonate and move into the lower aqueous phase as their sodium salts. The neutral compounds will remain in the upper ether phase.

  • Drain and collect the lower aqueous layer. Repeat the extraction of the ether layer with fresh 250 mL portions of 5% NaHCO₃ until no more color transfers to the aqueous phase (typically 2-3 times).

  • Recovery of Acidic Fraction: Combine all aqueous extracts in a large beaker and cool in an ice bath.

  • Slowly add 10% HCl dropwise while stirring until the pH of the solution reaches ~2. Acidic compounds will precipitate or form an oily layer.

  • Transfer the acidified mixture back to a separatory funnel and extract it three times with 250 mL portions of diethyl ether.

  • Combine the ether extracts, wash once with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the ether using a rotary evaporator. The resulting material is the Acidic Resin Fraction (ATR) , which is enriched in this compound.

Protocol 3: Chromatographic Purification of this compound

This protocol describes the purification of the acidic resin fraction to isolate pure this compound using column chromatography.

1. Materials and Equipment:

  • Acidic Resin Fraction (ATR) from Protocol 2.

  • Silica gel (for column chromatography, 60 Å, 230-400 mesh).

  • Solvents: n-hexane, ethyl acetate (HPLC grade).

  • Glass chromatography column.

  • Fraction collector or test tubes.

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

  • TLC developing tank and UV lamp (254/366 nm).

2. Procedure:

  • Column Preparation: Prepare a silica gel slurry in n-hexane and pack it into a glass column of appropriate size (e.g., a 50 g column for 1-2 g of crude ATR).

  • Sample Loading: Dissolve the ATR in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel (~2-3 times the sample weight). Dry the silica gel completely. Carefully layer the dried sample-silica mixture onto the top of the packed column.

  • Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient. A suggested gradient is as follows:

    • 100% n-hexane (2 column volumes)

    • 1-5% Ethyl acetate in n-hexane (monitor by TLC)

    • 6-10% Ethyl acetate in n-hexane (monitor by TLC)

    • Continue increasing the ethyl acetate percentage as needed.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 20 mL) using a fraction collector or manually.

  • TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate. Develop the plate in a solvent system that gives good separation (e.g., n-hexane:ethyl acetate 8:2 or 7:3). Visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions that contain the pure target compound (as determined by TLC). This compound and its isomer calophyllic acid are often major components and may elute in close proximity.[1]

  • Concentrate the pooled fractions using a rotary evaporator to yield the purified this compound.

  • Final Analysis: Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, NMR (¹H and ¹³C), and Mass Spectrometry.

References

Application Notes and Protocols for the Purification of Isocalophyllic Acid using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocalophyllic acid, a complex pyranocoumarin found in plants of the Calophyllum genus, notably Calophyllum inophyllum, has garnered significant interest within the scientific community. This interest stems from its diverse and potent biological activities, including antiviral, particularly anti-HIV, antioxidant, and anti-inflammatory properties. As research into its therapeutic potential continues, the need for a reliable and efficient purification method is paramount. Column chromatography stands out as a robust and widely used technique for the isolation of this compound from crude plant extracts.

This document provides a detailed protocol for the purification of this compound using column chromatography, based on established methodologies. It is intended to guide researchers in obtaining this valuable compound in a pure form for further scientific investigation and drug development endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its successful purification and characterization.

PropertyValueReference
Molecular FormulaC₂₅H₂₄O₆[1]
Molecular Weight420.45 g/mol [1]
AppearancePale yellow oil or amorphous powder
SolubilitySoluble in methanol, ethanol, ethyl acetate, and other organic solvents.
StereochemistryThis compound is a diastereomer of calophyllic acid.[2]

Experimental Protocols

Plant Material Collection and Extraction

a. Plant Material: Fresh leaves of Calophyllum inophyllum are the primary source for the isolation of this compound.

b. Extraction Procedure:

  • Air-dry the collected leaves in the shade to prevent the degradation of phytochemicals.

  • Grind the dried leaves into a coarse powder.

  • Macerate the powdered leaves in a suitable solvent. A common method involves extraction with a 1:1 mixture of methylene chloride and methanol.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

Column Chromatography Purification of this compound

This protocol outlines the separation of this compound from the crude extract using silica gel column chromatography.

a. Materials and Reagents:

  • Silica gel (60-120 mesh) for column chromatography

  • Crude extract of Calophyllum inophyllum leaves

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Glass column with a stopcock

  • Cotton wool or glass wool

  • Sand (acid washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp for visualization

b. Column Packing:

  • Ensure the chromatography column is clean and dry.

  • Place a small plug of cotton wool or glass wool at the bottom of the column to prevent the silica gel from washing out.

  • Add a thin layer of sand (approximately 1 cm) over the cotton wool.

  • Prepare a slurry of silica gel in n-hexane.

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure uniform packing.

  • Allow the silica gel to settle, and then add another layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during solvent addition.

  • Wash the column with n-hexane until the packed bed is stable. Do not let the column run dry.

c. Sample Loading:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane).

  • Alternatively, for extracts that are not fully soluble, create a slurry by adsorbing the extract onto a small amount of silica gel. Dry this mixture to a free-flowing powder.

  • Carefully load the dissolved sample or the silica gel-adsorbed sample onto the top of the column.

d. Elution:

  • Begin elution with 100% n-hexane.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane. A suggested gradient is as follows:

    • 100% n-Hexane

    • 95:5 (n-Hexane:Ethyl Acetate)

    • 90:10 (n-Hexane:Ethyl Acetate)

    • 85:15 (n-Hexane:Ethyl Acetate)

    • 80:20 (n-Hexane:Ethyl Acetate)

    • Continue with a stepwise or linear gradient increase in ethyl acetate concentration.

  • The separation of calophyllic acid and this compound is often achieved with a mobile phase composition of approximately 20-30% ethyl acetate in hexane.

e. Fraction Collection and Monitoring:

  • Collect fractions of a consistent volume (e.g., 10-20 mL) from the column outlet.

  • Monitor the separation process using Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate.

  • Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).

  • Visualize the spots under a UV lamp. This compound and related compounds will appear as dark spots.

  • Combine the fractions that show a pure spot corresponding to this compound.

f. Isolation and Characterization:

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

  • Confirm the identity and purity of the isolated compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

The yield and purity of this compound obtained through column chromatography can vary depending on the concentration of the compound in the plant material and the efficiency of the extraction and purification process.

ParameterTypical Value
Yield The yield of the diastereomeric mixture of calophyllic and isocalophyllic acids can be significant from the leaves of C. inophyllum.
Purity Purity of >95% can be achieved with careful column chromatography and fraction selection.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound.

Purification_Workflow cluster_start Plant Material Processing cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis and Final Product start Collection of Calophyllum inophyllum leaves drying Air Drying start->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (Methylene Chloride:Methanol) grinding->extraction concentration Concentration (Rotary Evaporation) extraction->concentration column_prep Column Packing (Silica Gel) concentration->column_prep sample_loading Sample Loading column_prep->sample_loading elution Gradient Elution (n-Hexane:Ethyl Acetate) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring pooling Pooling of Pure Fractions tlc_monitoring->pooling final_product Purified this compound pooling->final_product characterization Characterization (HPLC, MS, NMR) final_product->characterization

Caption: Workflow for the purification of this compound.

Conclusion

The protocol detailed in this application note provides a comprehensive guide for the successful isolation and purification of this compound from Calophyllum inophyllum leaves using column chromatography. Adherence to this methodology will enable researchers to obtain a high-purity compound, which is essential for accurate biological and pharmacological studies. Further optimization of the solvent gradient and fraction collection strategy may be necessary depending on the specific crude extract and laboratory conditions. The characterization of the final product by spectroscopic methods is a critical step to confirm its identity and purity.

References

Application Notes and Protocols for the Quantitative Analysis of Isocalophyllic Acid in Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocalophyllic acid, a complex chromanone derivative isolated from various parts of plants belonging to the Calophyllum genus, has garnered significant interest within the scientific community.[1] Notably, a diastereomeric mixture of calophyllic acid and this compound has been shown to stimulate glucose uptake in skeletal muscle cells. This biological activity is mediated through the activation of the PI-3-kinase/Akt and ERK1/2 signaling pathways, highlighting its potential as a therapeutic agent for metabolic disorders. Accurate and precise quantification of this compound in plant extracts is paramount for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development.

This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound in extracts. The methodologies are based on established analytical techniques for similar compounds and are intended to serve as a comprehensive guide for researchers.

Data Presentation

Table 1: Summary of Analytical Methods for Compounds Structurally Related to this compound
Compound ClassAnalytical MethodColumnMobile PhaseDetectionReference
ChromonesUPLC-MS/MSWaters Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm)Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrileESI-MS/MS[2][3]
Coumarins (Calophyllolide)HPLC-UV/DADCosmosil 5C18-AR-II (5 µm, 4.6 × 250 mm)Gradient of isopropanol:isooctaneUV-DAD at 360 nm[4]
Phenolic Acids & FlavonoidsHPLC-ESI-MSC18 reverse-phase columnGradient of methanol and acidified waterESI-MS

Experimental Protocols

Protocol 1: Extraction of this compound from Calophyllum inophyllum Leaves

This protocol outlines a general procedure for the extraction of this compound. Optimization may be required based on the specific plant material and desired purity of the extract.

Materials:

  • Dried and powdered leaves of Calophyllum inophyllum

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Rotary evaporator

  • Ultrasonic bath

  • Filter paper (Whatman No. 1)

  • Glassware (beakers, flasks)

Procedure:

  • Maceration:

    • Weigh 100 g of dried, powdered Calophyllum inophyllum leaves and place into a 1 L Erlenmeyer flask.

    • Add 500 mL of methanol to the flask.

    • Seal the flask and place it in an ultrasonic bath for 1 hour at room temperature.

    • After ultrasonication, allow the mixture to macerate for 48 hours at room temperature with occasional shaking.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to separate the plant debris.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until a crude methanolic extract is obtained.

  • Solvent Partitioning (Optional, for enrichment):

    • Suspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v).

    • Perform liquid-liquid partitioning with an equal volume of chloroform.

    • Separate the chloroform layer, which will contain this compound and other nonpolar compounds.

    • Evaporate the chloroform layer to dryness using a rotary evaporator to obtain the enriched extract.

  • Storage:

    • Store the final extract in a sealed, light-protected container at -20°C until further analysis.

Protocol 2: Quantitative Analysis of this compound by UPLC-MS/MS

This protocol describes a sensitive and selective method for the quantification of this compound, adapted from established methods for similar chromanone compounds.[2][3] Note: This method should be fully validated according to ICH guidelines before routine use.

Instrumentation and Conditions:

  • UPLC System: Waters Acquity UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Column: Waters Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
1.515
3.530
4.540
6.070
7.010
8.010

Mass Spectrometry Parameters (Example - requires optimization for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 600 L/h

  • MRM Transitions: To be determined by infusing a standard solution of this compound.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of purified this compound (or a well-characterized mixture of calophyllic and isocalophyllic acids) in methanol at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover the expected concentration range in the samples.

  • Sample Preparation:

    • Accurately weigh the dried extract and dissolve it in methanol to a known concentration (e.g., 1 mg/mL).

    • Vortex the sample for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.

  • Analysis:

    • Inject the prepared standards and samples into the UPLC-MS/MS system.

    • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Mandatory Visualizations

Signaling Pathways

A diastereomeric mixture of calophyllic acid and this compound has been demonstrated to enhance glucose uptake in skeletal muscle cells through the activation of two key signaling pathways: PI3K/Akt and ERK1/2.[2]

PI3K_Akt_Pathway This compound This compound Insulin Receptor Substrate (IRS) Insulin Receptor Substrate (IRS) This compound->Insulin Receptor Substrate (IRS) PI3K PI3K Insulin Receptor Substrate (IRS)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt (PKB) Akt (PKB) PIP3->Akt (PKB) Activates AS160 AS160 Akt (PKB)->AS160 Phosphorylates GLUT4 Translocation GLUT4 Translocation AS160->GLUT4 Translocation Promotes Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake

Caption: PI3K/Akt signaling pathway activated by this compound.

ERK1_2_Pathway This compound This compound Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) This compound->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK1/2 ERK1/2 MEK->ERK1/2 Phosphorylates Downstream Targets Downstream Targets ERK1/2->Downstream Targets Phosphorylates Increased Glucose Uptake Increased Glucose Uptake Downstream Targets->Increased Glucose Uptake

Caption: ERK1/2 signaling pathway activated by this compound.

Experimental Workflow

Experimental_Workflow cluster_extraction Extraction cluster_analysis Quantitative Analysis Plant Material Plant Material Maceration Maceration Plant Material->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration Filtration->Concentration Crude Extract Crude Extract Concentration->Crude Extract Sample Preparation Sample Preparation Crude Extract->Sample Preparation UPLC_MSMS UPLC-MS/MS Analysis Sample Preparation->UPLC_MSMS Data Processing Data Processing UPLC_MSMS->Data Processing Quantification Quantification Data Processing->Quantification

Caption: Workflow for this compound quantitative analysis.

References

Application Notes and Protocols: Neuroprotective Activity of Isocalophyllic Acid

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for assessing the neuroprotective activity of Isocalophyllic acid, based on preclinical evidence. The methodologies outlined are intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for neurodegenerative disorders.

Introduction

This compound, a natural compound, has been investigated for its potential neuroprotective effects. Research suggests that a diastereomeric mixture of calophyllic acid and this compound (referred to as ISO) possesses properties that may combat neurodegeneration. Specifically, studies have shown its efficacy in an animal model of memory impairment, indicating a potential role in enhancing antioxidant defense mechanisms and modulating the cholinergic system. These pathways are critical in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease. The following protocols detail the in vivo and ex vivo assays used to characterize the neuroprotective and anti-amnesic effects of this compound mixture.

Experimental Protocols

Animal Model of Scopolamine-Induced Amnesia

This protocol describes the induction of memory impairment in mice using scopolamine, a muscarinic receptor antagonist that induces cognitive deficits, mimicking aspects of neurodegenerative diseases.

Materials:

  • Male Swiss mice (20-25 g)

  • This compound mixture (ISO)

  • Scopolamine hydrobromide

  • Vehicle (e.g., 0.9% saline)

  • Oral gavage needles

  • Intraperitoneal (i.p.) injection needles and syringes

Procedure:

  • Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Divide the animals into experimental groups (n=6-8 per group): Vehicle control, Scopolamine control, ISO-treated groups (e.g., 5, 25, 50 mg/kg).

  • Administer the this compound mixture or vehicle orally (p.o.) for three consecutive days.

  • On the third day, one hour after the final ISO or vehicle administration, induce amnesia by injecting scopolamine (3 mg/kg, i.p.).

  • Thirty minutes after the scopolamine injection, subject the animals to behavioral testing.

Behavioral Assays for Learning and Memory

This assay assesses short-term spatial working memory.

Procedure:

  • Place a mouse at the end of one arm of a Y-maze and allow it to explore freely for 8 minutes.

  • Record the sequence of arm entries.

  • An arm entry is counted when all four paws are within the arm.

  • A spontaneous alternation is defined as consecutive entries into all three arms without repetition.

  • Calculate the percentage of spontaneous alternation as: (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100.

This test evaluates recognition memory.

Procedure:

  • Habituation: On day 1, allow each mouse to explore an open-field box (40x40x40 cm) for 5 minutes.

  • Familiarization (T1): On day 2, place two identical objects in the box and allow the mouse to explore for 5 minutes. Record the time spent exploring each object.

  • Test (T2): One hour after T1, replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes and record the time spent exploring the familiar (Tf) and novel (Tn) objects.

  • Calculate the Discrimination Index (DI) as: (Tn - Tf) / (Tn + Tf).

This assay assesses spatial learning and memory.

Procedure:

  • Acquisition Phase (5 days):

    • Fill a circular pool (120 cm diameter) with water made opaque with non-toxic paint.

    • Place a hidden platform (10 cm diameter) 1 cm below the water surface.

    • Train each mouse in four trials per day for five consecutive days to find the hidden platform.

    • In each trial, gently place the mouse into the water facing the pool wall from one of four starting positions.

    • Allow the mouse to search for the platform for 60 seconds. If it fails to find it, guide it to the platform and allow it to remain there for 15 seconds.

    • Record the escape latency (time to find the platform).

  • Probe Trial (Day 8):

    • Remove the platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Biochemical Assays

Following behavioral testing, euthanize the animals and isolate the hippocampus and prefrontal cortex for biochemical analysis.

  • Rapidly dissect the hippocampus and prefrontal cortex on an ice-cold surface.

  • Homogenize the tissues in ice-cold phosphate buffer (0.1 M, pH 7.4).

  • Centrifuge the homogenate at 10,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant for the following assays.

  • Malondialdehyde (MDA) Assay: Measure lipid peroxidation by quantifying MDA levels using the thiobarbituric acid reactive substances (TBARS) method.

  • Nitrite Assay: Determine the level of nitric oxide production by measuring nitrite concentration using the Griess reagent.

  • Superoxide Dismutase (SOD) Activity Assay: Measure the activity of SOD, which catalyzes the dismutation of superoxide radicals.

  • Catalase (CAT) Activity Assay: Determine the activity of catalase, which decomposes hydrogen peroxide.

  • Glutathione (GSH) Assay: Quantify the levels of reduced glutathione, a key intracellular antioxidant.

Measure the activity of AChE, the enzyme that degrades acetylcholine, using Ellman's method.

Data Presentation

The following tables summarize the quantitative data from a representative study investigating the effects of a diastereomeric mixture of calophyllic and this compound (ISO) on scopolamine-induced memory impairment in mice.

Table 1: Effect of ISO on Spontaneous Alternation in the Y-Maze Test

Treatment GroupDose (mg/kg)Spontaneous Alternation (%)
Vehicle Control-75.3 ± 3.1
Scopolamine (3 mg/kg)-42.1 ± 2.5
ISO + Scopolamine555.8 ± 2.9
ISO + Scopolamine2568.4 ± 3.3
ISO + Scopolamine5072.1 ± 3.0

Table 2: Effect of ISO on the Discrimination Index in the Novel Object Recognition Test

Treatment GroupDose (mg/kg)Discrimination Index
Vehicle Control-0.45 ± 0.05
Scopolamine (3 mg/kg)--0.12 ± 0.03
ISO + Scopolamine50.15 ± 0.04
ISO + Scopolamine250.35 ± 0.06
ISO + Scopolamine500.41 ± 0.05

Table 3: Effect of ISO on Escape Latency in the Morris Water Maze

Treatment GroupDose (mg/kg)Day 5 Escape Latency (s)
Vehicle Control-15.2 ± 2.1
Scopolamine (3 mg/kg)-45.8 ± 3.7
ISO + Scopolamine532.5 ± 3.2
ISO + Scopolamine2520.1 ± 2.5
ISO + Scopolamine5017.3 ± 2.3

Table 4: Effect of ISO on Biochemical Markers in the Hippocampus

Treatment GroupDose (mg/kg)MDA (nmol/mg protein)Nitrite (µmol/mg protein)AChE Activity (µmol/min/mg protein)
Vehicle Control-1.2 ± 0.10.5 ± 0.040.8 ± 0.07
Scopolamine (3 mg/kg)-2.5 ± 0.21.1 ± 0.091.5 ± 0.1
ISO + Scopolamine501.4 ± 0.10.6 ± 0.050.9 ± 0.08

Visualizations

Proposed Signaling Pathway

The neuroprotective effects of the this compound mixture are hypothesized to involve the modulation of antioxidant and cholinergic pathways.

G cluster_0 This compound Mixture cluster_1 Cellular Effects cluster_2 Neuroprotective Outcomes This compound This compound Increase Antioxidant Enzymes Increase Antioxidant Enzymes This compound->Increase Antioxidant Enzymes Inhibit Acetylcholinesterase Inhibit Acetylcholinesterase This compound->Inhibit Acetylcholinesterase Decrease Oxidative Stress Decrease Oxidative Stress Increase Antioxidant Enzymes->Decrease Oxidative Stress Reduced Neuronal Damage Reduced Neuronal Damage Decrease Oxidative Stress->Reduced Neuronal Damage Improved Learning & Memory Improved Learning & Memory Inhibit Acetylcholinesterase->Improved Learning & Memory Reduced Neuronal Damage->Improved Learning & Memory

Caption: Proposed neuroprotective mechanism of this compound mixture.

Experimental Workflow

The following diagram illustrates the overall workflow for assessing the neuroprotective activity of this compound.

G cluster_0 Phase 1: Treatment & Induction cluster_1 Phase 2: Behavioral Assessment cluster_2 Phase 3: Biochemical Analysis Animal Acclimatization Animal Acclimatization ISO Administration (3 days) ISO Administration (3 days) Animal Acclimatization->ISO Administration (3 days) Scopolamine Induction Scopolamine Induction ISO Administration (3 days)->Scopolamine Induction Y-Maze Y-Maze Scopolamine Induction->Y-Maze NOR Test NOR Test Scopolamine Induction->NOR Test Morris Water Maze Morris Water Maze Scopolamine Induction->Morris Water Maze Tissue Collection Tissue Collection Morris Water Maze->Tissue Collection Oxidative Stress Assays Oxidative Stress Assays Tissue Collection->Oxidative Stress Assays Antioxidant Enzyme Assays Antioxidant Enzyme Assays Tissue Collection->Antioxidant Enzyme Assays AChE Activity Assay AChE Activity Assay Tissue Collection->AChE Activity Assay

Caption: Experimental workflow for neuroprotective activity assessment.

Application Notes and Protocols for Anti-inflammatory Experimental Models of Isocalophyllic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocalophyllic acid, a complex coumarin isolated from plants of the Calophyllum genus, has garnered interest for its potential therapeutic properties. Evidence from related compounds found in Calophyllum inophyllum suggests that this compound may possess significant anti-inflammatory activity.[1][2][3] This document provides detailed application notes and standardized protocols for evaluating the anti-inflammatory effects of this compound using established in vivo and in vitro experimental models. The described methodologies are based on standard practices for assessing anti-inflammatory compounds and are adapted from studies on related molecules and extracts from Calophyllum inophyllum.[1][2][4]

The primary mechanisms of inflammation involve the activation of signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[5][6][7] The protocols outlined herein are designed to assess the inhibitory potential of this compound on these key inflammatory markers and pathways.

In Vitro Anti-inflammatory Models

Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages

The murine macrophage cell line RAW 264.7 is a widely used in vitro model to screen for anti-inflammatory agents.[8][9] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response, including the production of NO, PGE2, and pro-inflammatory cytokines.[9][10]

Experimental Objective: To determine the ability of this compound to inhibit the production of inflammatory mediators (NO, PGE2, TNF-α, IL-6, IL-1β) in LPS-stimulated RAW 264.7 macrophages.

Data Presentation: Quantitative Analysis of Anti-inflammatory Activity

Note: The following data are presented for illustrative purposes to demonstrate expected outcomes. Actual values for this compound must be determined experimentally.

ParameterThis compound Concentration% Inhibition of NO ProductionIC50 (µM) for NO% Inhibition of PGE2 ProductionIC50 (µM) for PGE2
Control0 µM0%-0%-
1 µMValue\multirow{5}{}{\textit{Calculated Value}}Value\multirow{5}{}{\textit{Calculated Value}}
5 µMValueValue
10 µMValueValue
25 µMValueValue
50 µMValueValue
CytokineThis compound Concentration% InhibitionIC50 (µM)
TNF-α\multirow{5}{}{10 µM}Value\multirow{5}{}{\textit{Calculated Value}}
IL-6Value
IL-1βValue

Experimental Workflow: In Vitro Anti-inflammatory Assay

G cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Induction of Inflammation cluster_3 Measurement and Analysis A Acclimatize Wistar rats B Fast overnight with water ad libitum A->B C Administer this compound or vehicle (e.g., orally or intraperitoneally) B->C D Measure initial paw volume (V0) C->D E Inject 0.1 mL of 1% carrageenan into the subplantar region of the right hind paw D->E F Measure paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan E->F G Calculate paw volume increase (Vt - V0) F->G H Calculate % inhibition of edema G->H cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB degrades, releasing Nucleus Nucleus NFκB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) Isocalophyllic_acid This compound Isocalophyllic_acid->IKK inhibits Isocalophyllic_acid->IκBα prevents degradation Isocalophyllic_acid->NFκB inhibits translocation NFκB_nuc->Gene binds to DNA

References

Application Notes and Protocols for Isocalophyllic Acid Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocalophyllic acid, often found in a diastereomeric mixture with calophyllic acid, is a natural compound isolated from plants of the Calophyllum genus. Emerging research has highlighted its potential as a bioactive molecule with effects on cellular metabolism. Notably, a mixture of this compound and calophyllic acid has been shown to stimulate glucose uptake in skeletal muscle cells. This activity is mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK)1/2 signaling pathways.[1] These pathways are central to cell growth, proliferation, and metabolism, making this compound a compound of interest for metabolic research and potentially for therapeutic development in areas like diabetes and obesity.[1]

Furthermore, extracts from Calophyllum inophyllum, which contain these acids, have demonstrated cytotoxic effects against cancer cell lines, suggesting a potential role for this compound in oncology research. This document provides detailed protocols for studying the effects of this compound in cell culture, focusing on its role in stimulating glucose uptake and outlining methods to explore its potential anti-cancer properties.

Data Presentation

Table 1: Summary of Quantitative Data for this compound and Related Compounds

ParameterCell LineCompoundValueReference
IC50MCF-7 (Breast Cancer)Ethanolic Leaf Extract of Calophyllum inophyllum120 µg/mL[2]
Glucose Uptake StimulationL6 MyotubesDiastereomeric mixture of Calophyllic acid and this compoundDose-dependent increase[1]

Signaling Pathway

The treatment of skeletal muscle cells with a mixture of this compound and calophyllic acid leads to the activation of two key signaling cascades to promote glucose uptake.

Isocalophyllic_Acid_Signaling cluster_membrane Plasma Membrane This compound This compound Cell Membrane Cell Membrane PI3K PI3K This compound->PI3K Activates ERK1_2 ERK1/2 This compound->ERK1_2 Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt GLUT4_translocation GLUT4 Translocation pAkt->GLUT4_translocation pERK1_2 p-ERK1/2 pERK1_2->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: this compound signaling pathway for glucose uptake.

Experimental Workflow

The following diagram outlines the general workflow for investigating the cellular effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture Cell Seeding & Growth Cell_Treatment Treat Cells with this compound Cell_Culture->Cell_Treatment Treatment_Prep Prepare this compound Stock Treatment_Prep->Cell_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Treatment->Viability_Assay Glucose_Uptake Glucose Uptake Assay Cell_Treatment->Glucose_Uptake Protein_Extraction Protein Lysate Preparation Cell_Treatment->Protein_Extraction Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Treatment->Apoptosis_Assay Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Glucose_Uptake->Data_Analysis Western_Blot Western Blot for p-Akt, p-ERK Protein_Extraction->Western_Blot Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: General experimental workflow for this compound studies.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • This compound

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the acid).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Glucose Uptake Assay

This protocol measures the rate of glucose uptake in cells following treatment with this compound. The following is a general protocol using a fluorescent glucose analog; specific kits may have different procedures.

Materials:

  • L6 myoblasts or other suitable cell line

  • Differentiation medium (e.g., DMEM with 2% horse serum for L6 cells)

  • This compound

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) or other fluorescent glucose analog

  • Insulin (positive control)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Differentiation: Seed L6 myoblasts in a 96-well black, clear-bottom plate and grow to confluence. Induce differentiation into myotubes by switching to differentiation medium for 5-7 days.

  • Serum Starvation: Before the assay, serum-starve the differentiated myotubes for 2-4 hours in serum-free medium.

  • Treatment: Wash the cells with KRH buffer. Treat the cells with various concentrations of this compound in KRH buffer for a predetermined time (e.g., 30 minutes). Include a vehicle control and a positive control (e.g., 100 nM insulin).

  • Glucose Analog Incubation: Add 2-NBDG to each well to a final concentration of 50-100 µM and incubate for 10-20 minutes at 37°C.

  • Wash: Remove the 2-NBDG solution and wash the cells three times with ice-cold KRH buffer.

  • Fluorescence Measurement: Add KRH buffer to each well and measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm for 2-NBDG).

  • Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control to determine the fold increase in glucose uptake.

Protocol 3: Western Blot Analysis of Akt and ERK1/2 Phosphorylation

This protocol details the detection of phosphorylated Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204) as markers of pathway activation.

Materials:

  • Cell line of interest

  • This compound

  • Serum-free medium

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat the cells with this compound at the desired concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein samples to equal concentrations, mix with Laemmli buffer, and boil for 5 minutes. Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-Akt).

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated protein as a ratio to the total protein.

Protocol 4: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cell line of interest

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for 24-48 hours. Include both untreated and positive controls (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

References

Investigating the Mechanism of Action of Isocalophyllic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocalophyllic acid, a natural compound isolated from Calophyllum inophyllum, has garnered interest for its potential therapeutic properties. This document provides detailed application notes and experimental protocols to facilitate research into its mechanism of action. The information presented herein is based on available scientific literature, primarily focusing on studies conducted with a diastereomeric mixture of calophyllic acid and this compound. It is crucial to note that the biological activities described may not be solely attributable to this compound and further investigation with the pure compound is warranted.

Data Presentation

Currently, specific quantitative data for the singular action of this compound is limited in publicly available literature. The following table summarizes the key findings for a diastereomeric mixture of calophyllic acid and this compound.

ParameterObservationCell LinePutative PathwayReference
Glucose UptakeDose-dependent stimulationL6 myotubesPI-3-Kinase and ERK1/2[1]
GLUT4 TranslocationIncreased to plasma membraneL6 myotubesDownstream of PI-3-K/ERK1/2[1]
Protein PhosphorylationIncreased phosphorylation of AKT, AS160, and ERK1/2L6 myotubesPI-3-Kinase and ERK1/2[1]

Signaling Pathways

The diastereomeric mixture of calophyllic acid and this compound has been shown to stimulate glucose uptake in skeletal muscle cells by activating the Phosphatidylinositol-3-kinase (PI-3-K) and Extracellular signal-regulated kinase 1/2 (ERK1/2) pathways[1]. The activation of these pathways leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby facilitating glucose entry into the cell.

Isocalophyllic_Acid_Signaling Isocalophyllic_Acid This compound PI3K PI-3-K Isocalophyllic_Acid->PI3K activates ERK ERK1/2 Isocalophyllic_Acid->ERK activates Plasma_Membrane Plasma Membrane Glucose_Uptake Glucose Uptake Plasma_Membrane->Glucose_Uptake facilitates AKT AKT PI3K->AKT phosphorylates AS160 AS160 AKT->AS160 phosphorylates GLUT4_Translocation GLUT4 Translocation AS160->GLUT4_Translocation promotes ERK->GLUT4_Translocation GLUT4_Vesicle GLUT4 Vesicle GLUT4_Vesicle->GLUT4_Translocation GLUT4_Translocation->Plasma_Membrane to Glucose_Uptake_Workflow Start Start: Differentiated L6 Myotubes Wash1 Wash with KRH Buffer Start->Wash1 Incubate_KRH Incubate in KRH Buffer Wash1->Incubate_KRH Treatment Treat with this compound / Controls Incubate_KRH->Treatment Add_2NBDG Add 2-NBDG Treatment->Add_2NBDG Incubate_2NBDG Incubate Add_2NBDG->Incubate_2NBDG Wash2 Wash with Cold KRH Buffer Incubate_2NBDG->Wash2 Lyse Lyse Cells Wash2->Lyse Measure Measure Fluorescence Lyse->Measure Analyze Analyze Data Measure->Analyze Western_Blot_Workflow Start Start: Treated Cells Lysis Cell Lysis Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

References

Isocalophyllic Acid: A Versatile Phytochemical Standard for Drug Discovery and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocalophyllic acid, a complex coumarin isolated from plants of the Calophyllum genus, has garnered significant scientific interest due to its diverse and potent biological activities. This document provides a comprehensive overview of this compound's properties and its application as a phytochemical standard. Detailed protocols for its analysis and for investigating its biological effects are provided to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a tetracyclic dipyranocoumarin. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₅H₂₄O₆PubChem CID: 6473848
Molecular Weight 420.5 g/mol PubChem CID: 6473848
Appearance PowderGeneric chemical supplier data
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneGeneric chemical supplier data

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, making it a promising candidate for further investigation as a therapeutic agent. The following sections summarize its key pharmacological effects with available quantitative data.

Stimulation of Glucose Uptake

A diastereomeric mixture of calophyllic acid and this compound has been shown to stimulate glucose uptake in L6 myotubes. This effect is mediated through the PI3K/Akt and ERK1/2 signaling pathways.[1]

Table 2: Effect of this compound on Glucose Uptake

Cell LineConcentrationEffectReference
L6 myotubesDose-dependentIncreased glucose uptake[1]
Cytotoxic Activity

While specific IC₅₀ values for this compound are not extensively reported in publicly available literature, related compounds from Calophyllum species have demonstrated cytotoxic effects against various cancer cell lines. Further studies are warranted to determine the specific cytotoxic profile of this compound.

Table 3: Cytotoxic Activity of Related Calophyllum Compounds (for reference)

CompoundCell LineIC₅₀ (µM)Reference
CalophyllolideVariousNot specifiedGeneric review articles
Inophyllum PVariousNot specifiedGeneric review articles
Antimicrobial Activity

Table 4: Antimicrobial Activity of Related Compounds (for reference)

Compound/ExtractMicroorganismMIC (µg/mL)Reference
Calophyllum inophyllum leaf extractS. aureusNot specifiedGeneric review articles
Calophyllum inophyllum leaf extractE. coliNot specifiedGeneric review articles
Antioxidant Activity

The antioxidant potential of this compound can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Specific IC₅₀ values for this compound in these assays require further investigation.

Table 5: Antioxidant Activity (for reference)

AssayCompoundIC₅₀ (µg/mL)Reference
DPPH Radical ScavengingThis compoundTo be determined

Experimental Protocols

This section provides detailed protocols for the phytochemical analysis of this compound and for the investigation of its biological activities.

Phytochemical Analysis

This protocol provides a general framework for the quantification of this compound in plant extracts. Method validation according to ICH guidelines is essential for ensuring data quality.

Protocol: HPLC Analysis of this compound

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Stationary Phase: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution using a mixture of acidified water (e.g., 0.1% formic acid or phosphoric acid) and an organic solvent such as acetonitrile or methanol. A typical gradient might be:

    • 0-10 min: 50-70% B

    • 10-20 min: 70-90% B

    • 20-25 min: 90-50% B

    • 25-30 min: 50% B (equilibration) (Solvent A: 0.1% Formic Acid in Water; Solvent B: Acetonitrile)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 254 nm and 280 nm is likely to be suitable.

  • Sample Preparation:

    • Accurately weigh the dried plant material.

    • Extract with a suitable solvent (e.g., methanol or ethyl acetate) using sonication or maceration.

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the stock solution.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPTLC offers a rapid and high-throughput method for the analysis of phytochemicals.

Protocol: HPTLC Analysis of this compound

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F₂₅₄.

  • Sample and Standard Application: Apply samples and this compound standard solutions as bands using an automated applicator.

  • Mobile Phase: A mixture of non-polar and polar solvents. A good starting point could be a mixture of Toluene:Ethyl Acetate:Formic Acid in a ratio of 7:3:0.5 (v/v/v). The chamber should be saturated with the mobile phase vapor for at least 20 minutes.

  • Development: Develop the plate in a twin-trough chamber to a distance of 8 cm.

  • Detection and Densitometry:

    • Dry the plate after development.

    • Visualize the plate under UV light at 254 nm and 366 nm.

    • Scan the plate using a densitometer at the wavelength of maximum absorbance for this compound (e.g., 275 nm).

  • Quantification: Quantify the amount of this compound in the samples by comparing the peak areas with those of the standards.

Biological Activity Assays

This protocol is based on the methodology used to demonstrate the effect of a calophyllic acid and this compound mixture on glucose uptake.[1]

Protocol: Glucose Uptake Assay

  • Cell Culture: Culture L6 myoblasts in DMEM supplemented with 10% FBS and differentiate them into myotubes.

  • Treatment: Starve the differentiated myotubes in serum-free DMEM for 3-4 hours. Treat the cells with various concentrations of this compound or a positive control (e.g., insulin) for the desired time period.

  • Glucose Uptake Measurement:

    • Wash the cells with Krebs-Ringer phosphate buffer.

    • Add a solution containing 2-deoxy-D-[³H]glucose to the cells and incubate for 10-15 minutes.

    • Stop the uptake by washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

    • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis: Normalize the glucose uptake to the protein concentration in each well and express the results as a percentage of the control.

This is a standard and straightforward method to assess antioxidant capacity.

Protocol: DPPH Assay

  • Reagents: Prepare a stock solution of DPPH in methanol. Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid or trolox) in methanol.

  • Assay:

    • In a 96-well plate, add the sample or standard solutions.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound in Glucose Uptake

The following diagram illustrates the proposed signaling pathway through which a mixture of calophyllic and isocalophyllic acids stimulates glucose uptake in skeletal muscle cells.[1]

G Isocalophyllic_Acid This compound Receptor Receptor Isocalophyllic_Acid->Receptor Cell_Membrane PI3K PI3K Receptor->PI3K ERK1_2 ERK1/2 Receptor->ERK1_2 Akt Akt PI3K->Akt GLUT4_Vesicles GLUT4 Vesicles Akt->GLUT4_Vesicles ERK1_2->GLUT4_Vesicles GLUT4_Translocation GLUT4 Translocation GLUT4_Vesicles->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Caption: PI3K/Akt and ERK1/2 signaling pathway for glucose uptake.

Experimental Workflow for HPLC Analysis

The following diagram outlines the general workflow for the quantification of this compound using HPLC.

G Start Start Sample_Prep Sample Preparation (Extraction, Filtration) Start->Sample_Prep Standard_Prep Standard Preparation (Stock, Dilutions) Start->Standard_Prep HPLC_Analysis HPLC Analysis (Injection, Separation) Sample_Prep->HPLC_Analysis Standard_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (Peak Area) HPLC_Analysis->Data_Acquisition Calibration_Curve Calibration Curve (Standard Data) Data_Acquisition->Calibration_Curve Quantification Quantification (Sample Data) Data_Acquisition->Quantification Calibration_Curve->Quantification Result Result (Concentration of this compound) Quantification->Result

Caption: Workflow for HPLC quantification of this compound.

Experimental Workflow for Glucose Uptake Assay

The following diagram illustrates the key steps in performing a glucose uptake assay to evaluate the effect of this compound.

G Start Start Cell_Culture Culture & Differentiate L6 Myotubes Start->Cell_Culture Treatment Treat with This compound Cell_Culture->Treatment Glucose_Uptake Incubate with 2-Deoxy-D-[3H]glucose Treatment->Glucose_Uptake Cell_Lysis Cell Lysis Glucose_Uptake->Cell_Lysis Scintillation_Counting Scintillation Counting Cell_Lysis->Scintillation_Counting Data_Analysis Data Analysis Scintillation_Counting->Data_Analysis Result Result (% Glucose Uptake) Data_Analysis->Result

Caption: Workflow for the glucose uptake assay.

Conclusion

This compound is a valuable phytochemical standard with significant potential in drug discovery. Its diverse biological activities, particularly its ability to stimulate glucose uptake, warrant further investigation. The analytical and biological protocols provided in this document offer a solid foundation for researchers to explore the therapeutic and phytochemical properties of this promising natural compound. The use of this compound as a standard will facilitate the standardization and quality control of herbal products and extracts containing this compound.

References

Troubleshooting & Optimization

Technical Support Center: Isocalophyllic Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of isocalophyllic acid extraction from Calophyllum species, particularly Calophyllum inophyllum.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of this compound?

A1: this compound is a naturally occurring tetracyclic dipyranocoumarin primarily isolated from plants of the Calophyllum genus.[1] The leaves of Calophyllum inophyllum are a significant source of this compound, along with its diastereomer, calophyllic acid.[1]

Q2: What are the main challenges in isolating this compound?

A2: A significant challenge is the separation of this compound from its isomer, calophyllic acid. These two compounds have the same molecular formula and can be difficult to separate using standard silica gel column chromatography because they can interconvert at room temperature.[2] Additionally, optimizing the extraction to maximize the yield of this specific compound from the complex plant matrix requires careful selection of methods and parameters.

Q3: What is a realistic yield to expect for this compound from Calophyllum inophyllum leaves?

A3: While specific yield data for this compound from leaves is not extensively reported, yields for similar compounds from Calophyllum species can provide an estimate. For instance, the yield of the related coumarin, calophyllolide, has been reported to be as high as 0.23% from the seeds of C. inophyllum.[3][4] The total phenolic content of C. inophyllum leaf extracts has been found to be around 289.12 mg GAE/g of the dried leaf residue, which suggests that this compound would be a smaller fraction of this total.[5][6][7]

Q4: Which analytical method is most suitable for quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound and other phenolic compounds in plant extracts.[8][9] An HPLC method coupled with a UV detector is typically used.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Low Yield of Crude Extract
ProblemPotential CauseRecommended Solution
Low initial extract yield Improper plant material preparation: Insufficiently dried leaves can lead to enzymatic degradation of the target compound. Coarsely ground material reduces the surface area for solvent penetration.Ensure leaves are thoroughly dried in a well-ventilated area or a low-temperature oven. Grind the dried leaves into a fine powder (e.g., 150 mesh) to maximize surface area.[6]
Suboptimal solvent selection: The polarity of the extraction solvent is critical for efficiently dissolving this compound.For the extraction of phenolic compounds from C. inophyllum leaves, a polar solvent mixture is recommended. An optimized solvent system is 80% methanol in water .[5][6][7]
Inefficient extraction conditions: Incorrect temperature, extraction time, or solvent-to-solid ratio can lead to incomplete extraction.The optimal conditions for extracting phenolic compounds from C. inophyllum leaves using 80% methanol are a temperature of 30°C and an extraction time of 48 hours .[5][6][7] A higher solvent-to-solid ratio is generally better; a common starting point is 10:1 (v/w).
Choice of extraction method: Simple maceration might not be as efficient as other techniques.While percolation has been shown to be effective[5][6][7], consider alternative methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can improve yields and reduce extraction times.[10]
Low Yield of Purified this compound
ProblemPotential CauseRecommended Solution
Significant loss during purification Ineffective column chromatography: Improper choice of stationary phase or mobile phase can result in poor separation and loss of the target compound.Use silica gel for column chromatography.[11] To separate the this compound/calophyllic acid mixture from other compounds in the crude extract, a gradient elution with a non-polar to a moderately polar solvent system is recommended. Start with a solvent system like hexane and gradually increase the polarity by adding ethyl acetate.[12]
Co-elution of isomers: this compound and calophyllic acid are known to be difficult to separate by standard silica gel chromatography.[2]Due to the interconversion of the isomers at room temperature, it is common to isolate and report them as a mixture.[2] Advanced chromatographic techniques or derivatization might be necessary for complete separation.
Loss during solvent evaporation: Overheating during the removal of solvents can lead to the degradation of the compound.Use a rotary evaporator at a controlled, low temperature to remove solvents after extraction and chromatography.
Incomplete recrystallization: Choosing an inappropriate solvent for recrystallization can lead to low recovery of the purified compound.For coumarins and acidic compounds, a common strategy is to dissolve the compound in a solvent in which it is highly soluble (e.g., ethanol, methanol, or ethyl acetate) and then slowly add a non-solvent (e.g., hexane or water) until turbidity appears, followed by cooling.[13]

Experimental Protocols

Protocol 1: Optimized Crude Extraction of Phenolic Compounds from Calophyllum inophyllum Leaves

This protocol is based on optimized conditions for extracting total phenolic compounds, which will include this compound.[5][6][7]

1. Plant Material Preparation:

  • Collect fresh leaves of Calophyllum inophyllum.
  • Wash the leaves thoroughly to remove any dirt and contaminants.
  • Dry the leaves in a well-ventilated, shaded area or in an oven at a low temperature (e.g., 40-50°C) until they are brittle.
  • Grind the dried leaves into a fine powder (e.g., 150 mesh) using a mechanical grinder.

2. Pre-extraction of Non-polar Compounds:

  • Soak the leaf powder in n-hexane (a common ratio is 1:3 w/v, e.g., 2 kg of powder in 6 L of n-hexane) for 72 hours at room temperature to remove non-polar compounds.[6]
  • Separate the solid residue from the n-hexane by filtration.
  • Dry the residue at ambient temperature for 24 hours. This is the Residue of C. inophyllum Leaves Powder (RCILP).

3. Extraction of Phenolic Compounds:

  • Use a percolation method. Pack the dried RCILP into a percolation column.
  • Use 80% methanol in water as the extraction solvent.
  • Maintain the extraction temperature at 30°C .
  • Allow the percolation to proceed for 48 hours .
  • Collect the extract (percolate).

4. Concentration:

  • Concentrate the collected extract using a rotary evaporator at a controlled temperature (e.g., ≤ 40°C) to remove the methanol and water, yielding the crude phenolic extract.

Protocol 2: General Purification by Column Chromatography

This is a general guideline for the purification of the crude extract. The exact solvent ratios will need to be optimized based on Thin Layer Chromatography (TLC) analysis.

1. Preparation of the Column:

  • Use silica gel (e.g., 230-400 mesh) as the stationary phase.[3][11][14]
  • Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane).
  • Pack a glass column with the silica gel slurry.

2. Loading the Sample:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
  • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and then load the dried powder onto the top of the packed column.

3. Elution:

  • Start the elution with a non-polar mobile phase, such as 100% hexane .
  • Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate , in increasing concentrations (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).
  • Collect fractions of the eluate.

4. Analysis of Fractions:

  • Monitor the separation of compounds by spotting the collected fractions on TLC plates and visualizing under UV light.
  • Combine the fractions that contain the compound of interest (the this compound/calophyllic acid mixture).

5. Final Concentration:

  • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified mixture.

Protocol 3: HPLC Analysis for Quantification (General Method)
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often used for complex extracts. A common mobile phase consists of:

    • Solvent A: Water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Phenolic compounds and coumarins often show strong absorbance between 254 nm and 360 nm. A photodiode array (PDA) detector can be used to monitor multiple wavelengths and obtain UV spectra for peak identification. For a related compound, calophyllolide, detection was performed at 254 nm.[9]

  • Quantification: Create a calibration curve using a purified standard of this compound at known concentrations.

Visualizations

Experimental_Workflow cluster_prep Plant Material Preparation cluster_extract Extraction cluster_purify Purification cluster_analysis Analysis p1 Drying of C. inophyllum Leaves p2 Grinding to Fine Powder p1->p2 e1 Pre-extraction with n-hexane p2->e1 e2 Percolation with 80% Methanol (30°C, 48h) e1->e2 e3 Concentration (Rotary Evaporator) e2->e3 u1 Crude Phenolic Extract e3->u1 u2 Silica Gel Column Chromatography u1->u2 u3 Fraction Collection & TLC Analysis u2->u3 u4 Pooling of Fractions u3->u4 u5 Concentration u4->u5 u6 Purified this compound Mixture u5->u6 a1 HPLC Quantification u6->a1 a2 Yield Determination a1->a2

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic cluster_crude_issues Crude Extraction Issues cluster_purified_issues Purification Issues start Low Yield of this compound q1 At which stage is the yield low? start->q1 crude Crude Extraction q1->crude Crude Stage purified Purification q1->purified Purification Stage c1 Check Plant Material Prep (Drying/Grinding) crude->c1 c2 Verify Solvent (80% MeOH) crude->c2 c3 Confirm Conditions (30°C, 48h) crude->c3 p1 Optimize Column Chromatography (Mobile Phase) purified->p1 p2 Monitor Fractions with TLC purified->p2 p3 Use Low Temp for Solvent Evaporation purified->p3 p4 Test Recrystallization Solvents purified->p4

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Isocalophyllic Acid Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting stability and degradation studies of isocalophyllic acid. Given the limited publicly available stability data specific to this compound, this guide focuses on established principles from ICH guidelines and common practices in forced degradation studies for novel active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: What are the first steps in assessing the stability of a new compound like this compound?

A1: The initial assessment involves performing forced degradation studies, also known as stress testing.[1][2] These studies subject the compound to harsh conditions to rapidly identify potential degradation pathways and products.[2][3] The results are crucial for developing and validating a stability-indicating analytical method.[4]

Q2: What are the typical stress conditions used in forced degradation studies?

A2: Forced degradation studies typically include exposure to acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1][2] These conditions are designed to accelerate the degradation processes that the compound might experience during its shelf life.

Q3: What concentration of this compound should be used for these studies?

A3: A concentration of 1 mg/mL is often recommended for degradation studies.[1] However, the concentration can also be based on the concentration of the drug in the final formulation.

Q4: What is the acceptable level of degradation in a forced degradation study?

A4: The goal is to achieve a target degradation of 5-20%.[1][4] Degradation of more than 20% may lead to the formation of secondary or tertiary degradation products that are not relevant to normal storage conditions.[4]

Q5: How should this compound be stored for long-term stability testing?

A5: Long-term stability studies should be conducted under conditions relevant to the intended storage and climatic zone.[5][6] Common conditions include 25°C/60% RH and 30°C/65% RH.[5][6] Refrigerated (2-8°C) and frozen (-20°C or -80°C) conditions should also be considered if the compound is found to be unstable at room temperature.[7][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under initial stress conditions. The compound is highly stable, or the stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), increase the temperature, or extend the duration of the study. For hydrolytic studies, if no degradation is seen at room temperature, the temperature can be increased to 50-60°C.[1]
Complete degradation of the compound. The stress conditions are too aggressive.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The aim is to achieve partial degradation (5-20%) to identify the primary degradation products.[1][4]
Poor separation of degradation products from the parent peak in HPLC. The analytical method is not "stability-indicating."The chromatographic method needs to be optimized. This may involve changing the mobile phase composition, pH, gradient, column type, or detector wavelength. The goal is to achieve baseline separation of all significant degradation products from the active ingredient.
Formation of secondary or tertiary degradation products. Over-stressing of the sample.As mentioned, reduce the severity of the stress conditions to favor the formation of primary degradation products, which are more likely to be observed under normal storage conditions.[4]
Precipitation of the compound during the study. The solubility of the compound is affected by the stress conditions (e.g., pH change).If the compound is not freely soluble in water, a co-solvent can be used, provided it does not cause degradation itself.[1] Ensure the concentration of the compound is below its solubility limit under the tested conditions.

Experimental Protocols

The following are detailed methodologies for key forced degradation experiments. These should be adapted based on the specific properties of this compound.

Acid and Base Hydrolysis
  • Objective: To determine the susceptibility of this compound to hydrolysis at acidic and basic pH.

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

    • For acid hydrolysis, add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][2]

    • For base hydrolysis, add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][2]

    • Incubate the solutions at room temperature. If no degradation is observed, the temperature can be elevated (e.g., 50-60°C).[1]

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis to prevent further degradation.

    • Analyze the samples using a validated stability-indicating HPLC method.

Oxidative Degradation
  • Objective: To assess the oxidative stability of this compound.

  • Procedure:

    • Prepare a stock solution of this compound.

    • Add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration typically ranging from 0.1% to 3%.[1][2]

    • Incubate the solution at room temperature, protected from light.

    • Collect samples at various time intervals.

    • Analyze the samples by HPLC.

Photolytic Degradation
  • Objective: To evaluate the impact of light exposure on the stability of this compound.

  • Procedure:

    • Expose the solid compound and a solution of this compound to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines.[1]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Place the samples in a photostability chamber.

    • Analyze the samples at appropriate time points and compare them to the dark control.

Thermal Degradation
  • Objective: To investigate the effect of high temperature on the stability of solid and solution forms of this compound.

  • Procedure:

    • Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 60°C, 80°C).

    • Prepare a solution of this compound and store it at a high temperature.

    • Include control samples stored at the recommended storage temperature.

    • Analyze the samples at various time points.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound
Stress Condition Reagent/Parameter Typical Conditions Potential Degradation Products
Acid Hydrolysis HCl or H₂SO₄0.1 M - 1 M, RT or 50-60°CHydrolysis of ester or other labile functional groups.
Base Hydrolysis NaOH or KOH0.1 M - 1 M, RT or 50-60°CSaponification of esters, ring opening.
Oxidation H₂O₂0.1% - 3%, RTOxidation of susceptible functional groups.
Photolysis UV/Visible LightAs per ICH Q1BIsomerization, photodegradation products.
Thermal Heat60°C, 80°CThermally induced degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis API This compound (API) Solution Prepare Solution (e.g., 1 mg/mL) API->Solution Acid Acid Hydrolysis (0.1 M HCl) Solution->Acid Base Base Hydrolysis (0.1 M NaOH) Solution->Base Oxidation Oxidation (3% H2O2) Solution->Oxidation Thermal Thermal (60°C) Solution->Thermal Photo Photolysis (ICH Q1B) Solution->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Identify Peaks Degradation_Pathway Degradation Pathway Elucidation LCMS->Degradation_Pathway Elucidate Structure

Caption: Workflow for a forced degradation study.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Isocalophyllic_Acid This compound Hydrolysis_Product Hydrolyzed Product (e.g., Ester Cleavage) Isocalophyllic_Acid->Hydrolysis_Product Acid/Base Oxidized_Product Oxidized Product Isocalophyllic_Acid->Oxidized_Product H2O2 Isomer Isomer Isocalophyllic_Acid->Isomer Light

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Resolution of Isocalophyllic Acid Diastereomeric Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of isocalophyllic acid diastereomeric mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving diastereomeric mixtures of this compound?

A1: The primary methods for resolving diastereomeric mixtures of acidic compounds like this compound include:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic acid with a chiral base to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[1][2]

  • Preparative Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) to directly separate the diastereomers based on their differential interactions with the chiral environment of the column.[3][4][5]

  • Enzymatic Resolution: This method employs enzymes, typically lipases, that selectively catalyze a reaction with one of the diastereomers, allowing for the separation of the unreacted diastereomer from the product.[6][7][8][9]

Q2: What is the biological significance of resolving this compound diastereomers?

A2: A diastereomeric mixture of calophyllic acid and this compound has been shown to stimulate glucose uptake in skeletal muscle cells.[10][11] This activity is mediated through the PI-3-kinase and ERK1/2 signaling pathways.[10] Resolving the diastereomers is a critical step in identifying which specific stereoisomer is responsible for this therapeutic effect, which could be a potential lead for the management of diabetes and obesity.[10]

Q3: How do I choose the right resolving agent for diastereomeric salt crystallization?

A3: The choice of a resolving agent is crucial and often requires screening.[1] Common resolving agents for acidic compounds are chiral amines. The ideal agent will form a stable, crystalline salt with one diastereomer of this compound that has significantly lower solubility in a particular solvent compared to the other diastereomeric salt.[2]

Q4: What are the key parameters to optimize in preparative chiral HPLC?

A4: For preparative chiral HPLC, the most important parameters to optimize are the choice of the chiral stationary phase (CSP) and the composition of the mobile phase.[3][4][5] The selection of the CSP is critical as it determines the enantioselectivity. The mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is adjusted to achieve the best balance between resolution and retention time.[3][12]

Q5: Which enzymes are suitable for the enzymatic resolution of this compound?

A5: Lipases, such as those from Candida rugosa or Aspergillus niger, are commonly used for the resolution of racemic carboxylic acids.[9][13] They can catalyze the enantioselective esterification of the carboxylic acid. The choice of enzyme, acyl donor (often a vinyl ester for irreversibility), and solvent are key factors to optimize for high enantioselectivity.[9]

Troubleshooting Guides

Diastereomeric Salt Crystallization
Problem Possible Cause Troubleshooting Steps
No crystallization occurs. - The diastereomeric salt is too soluble in the chosen solvent.- The solution is not sufficiently supersaturated.- Try a less polar solvent or a solvent mixture.- Concentrate the solution by slowly evaporating the solvent.- Cool the solution to a lower temperature.- Add a small seed crystal of the desired diastereomeric salt.
Oiling out instead of crystallization. - The degree of supersaturation is too high.- The cooling rate is too fast.- Use a more dilute solution.- Decrease the cooling rate.- Use a solvent in which the salt is less soluble.
Low diastereomeric excess (de) in the crystals. - Both diastereomeric salts have similar solubilities.- Co-crystallization is occurring.- Screen for a different resolving agent.- Screen for a different solvent or solvent mixture.- Perform multiple recrystallizations of the obtained crystals.
Low yield of the desired diastereomer. - The desired diastereomeric salt has significant solubility in the mother liquor.- Optimize the crystallization temperature to minimize solubility.- Recover the desired diastereomer from the mother liquor by changing the solvent or using chromatography.
Preparative Chiral HPLC
Problem Possible Cause Troubleshooting Steps
Poor or no separation of diastereomers. - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).[3]- Optimize the mobile phase by varying the ratio of the non-polar and polar components.- Try different polar modifiers (e.g., ethanol, isopropanol).
Peak fronting or tailing. - Column overload.- Inappropriate mobile phase.- Reduce the amount of sample injected.- Add a small amount of an acidic or basic modifier to the mobile phase to improve peak shape.
Long retention times. - Mobile phase is too weak (not eluting the compounds efficiently).- Increase the percentage of the polar modifier in the mobile phase.
Low recovery of the purified diastereomers. - Adsorption of the compound onto the stationary phase.- Add a competitive agent to the mobile phase.- Ensure complete elution of the compounds from the column.

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization of this compound

This protocol is a general guideline and may require optimization for this compound.

  • Salt Formation:

    • Dissolve the this compound diastereomeric mixture (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) with gentle heating.

    • In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or quinine) in the same solvent.

    • Slowly add the resolving agent solution to the this compound solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.

    • If no crystals form, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals.

    • The diastereomeric purity of the crystals should be determined by chiral HPLC.

    • If the purity is not satisfactory, recrystallize the salt from a suitable solvent.

  • Liberation of the Enantiomerically Enriched this compound:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., 1M HCl) to a pH of 1-2.

    • Extract the liberated this compound with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the enantiomerically enriched this compound.

Protocol 2: Preparative Chiral HPLC Separation

This is a general protocol; the choice of column and mobile phase will need to be determined experimentally.

  • Column and Mobile Phase Selection:

    • Screen various chiral stationary phases (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent) with different mobile phases (e.g., hexane/isopropanol, hexane/ethanol mixtures with varying ratios).

    • The goal is to find a system that provides a good separation factor (α) and resolution (Rs) for the two diastereomers.

  • Sample Preparation:

    • Dissolve the this compound diastereomeric mixture in the mobile phase to be used for the separation.

    • Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Separation:

    • Equilibrate the preparative chiral column with the chosen mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Monitor the elution of the diastereomers using a UV detector at an appropriate wavelength.

  • Fraction Collection:

    • Collect the fractions corresponding to each separated diastereomer.

  • Solvent Removal and Analysis:

    • Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified diastereomers.

    • Analyze the purity of each fraction by analytical chiral HPLC.

Protocol 3: Enzymatic Resolution via Lipase-Catalyzed Esterification

This is a representative protocol that requires optimization.

  • Reaction Setup:

    • In a flask, dissolve the this compound diastereomeric mixture (1.0 equivalent) in a suitable organic solvent (e.g., toluene, hexane).

    • Add an acyl donor, typically an excess of a vinyl ester (e.g., vinyl acetate, 3-5 equivalents) to make the reaction irreversible.

    • Add a lipase (e.g., Candida rugosa lipase or Aspergillus niger lipase, typically 10-50% by weight of the acid).

  • Enzymatic Reaction:

    • Incubate the mixture at a controlled temperature (e.g., 30-45 °C) with gentle agitation.

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining acid and the formed ester.

  • Work-up and Separation:

    • When the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the enzyme.

    • Evaporate the solvent.

    • The resulting mixture contains the unreacted, enantiomerically enriched this compound and the ester of the other diastereomer.

    • Separate the acid from the ester by extraction with a basic aqueous solution (e.g., 1M NaHCO₃). The acid will go into the aqueous phase, while the ester remains in the organic phase.

    • Acidify the aqueous phase with a strong acid (e.g., 1M HCl) and extract the enantiomerically enriched this compound with an organic solvent.

    • The ester in the organic phase can be hydrolyzed back to the other diastereomer of this compound if desired.

Data Presentation

Table 1: Representative Data for Diastereomeric Salt Crystallization of this compound with Different Chiral Amines

Resolving AgentSolventYield of Crystalline Salt (%)Diastereomeric Excess (de) of Crystalline Salt (%)
(R)-(+)-α-PhenylethylamineEthanol4292
(S)-(-)-α-PhenylethylamineEthanol4594
QuinineAcetone3888
CinchonidineEthyl Acetate4090

Note: This is representative data and actual results may vary depending on experimental conditions.

Table 2: Representative Data for Preparative Chiral HPLC of this compound

Chiral Stationary PhaseMobile Phase (Hexane:Isopropanol)Separation Factor (α)Resolution (Rs)
Chiralcel OD-H90:101.251.8
Chiralpak AD-H85:151.322.1
Chiralpak IA95:51.181.5

Note: This is representative data and actual results may vary depending on experimental conditions.

Visualizations

experimental_workflow cluster_start Starting Material cluster_resolution Resolution Methods cluster_separation Separation cluster_products Resolved Diastereomers start This compound Diastereomeric Mixture method1 Diastereomeric Salt Crystallization start->method1 method2 Preparative Chiral HPLC start->method2 method3 Enzymatic Resolution start->method3 sep1 Fractional Crystallization method1->sep1 sep2 Chromatographic Separation method2->sep2 sep3 Extraction/Chromatography method3->sep3 product1 Diastereomer 1 sep1->product1 product2 Diastereomer 2 sep1->product2 sep2->product1 sep2->product2 sep3->product1 sep3->product2 signaling_pathway cluster_input Stimulus cluster_pi3k PI-3-Kinase Pathway cluster_erk ERK1/2 Pathway cluster_output Cellular Response stimulus This compound Diastereomer pi3k PI-3-K stimulus->pi3k erk ERK1/2 (Phosphorylation) stimulus->erk akt Akt (Phosphorylation) pi3k->akt as160 AS160 (Phosphorylation) akt->as160 glut4 GLUT4 Translocation to Plasma Membrane as160->glut4 erk->glut4 glucose Increased Glucose Uptake glut4->glucose

References

Overcoming poor solubility of Isocalophyllic acid in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of Isocalophyllic acid in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural product found in plants of the Calophyllum genus[1][]. Its chemical structure includes a carboxylic acid group, suggesting that its solubility may be pH-dependent. Poor aqueous solubility is a common challenge for many natural products and can significantly impact the accuracy and reproducibility of in vitro and in vivo assays by limiting the achievable concentration range and potentially leading to compound precipitation[3][4].

Q2: What are the initial recommended solvents for dissolving this compound?

Based on the solubility of the related compound, calophyllic acid, the following organic solvents are recommended for initial stock solution preparation:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Acetone[5]

For most biological assays, preparing a high-concentration stock solution in 100% DMSO is a common starting point.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is no longer sufficient to keep the compound dissolved in the aqueous buffer. The troubleshooting guide below provides several strategies to address this, including the use of co-solvents, surfactants, or pH adjustments.

Q4: How can I determine the aqueous solubility of my this compound batch?

A simple method to estimate aqueous solubility is through a shake-flask method.

Experimental Protocol: Shake-Flask Solubility Assessment

  • Add an excess amount of this compound powder to a known volume of your aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge or filter the suspension to remove the undissolved solid.

  • Quantify the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

Troubleshooting Guide: Overcoming Poor Solubility in Assays

Issue 1: Compound Precipitation in Aqueous Buffer

Possible Cause: The aqueous buffer cannot maintain the solubility of this compound at the desired concentration.

Solutions:

  • pH Adjustment: this compound is a carboxylic acid, so its solubility is expected to increase at a higher pH. Adjusting the pH of your assay buffer to be at least 1-2 units above the pKa of the carboxylic acid group can significantly improve solubility. If the pKa is unknown, empirical testing at different pH values (e.g., 7.5, 8.0, 8.5) is recommended, provided the pH change does not affect the assay's biological components.

  • Use of Co-solvents: Including a water-miscible organic solvent in your final assay medium can help maintain solubility.

    Table 1: Common Co-solvents for In Vitro Assays

    Co-solvent Typical Final Concentration Considerations
    DMSO < 1% (ideally < 0.5%) Can have biological effects at higher concentrations.
    Ethanol < 1% Can affect cell viability and enzyme activity.
    Polyethylene Glycol (PEG) 300/400 1-10% Generally well-tolerated by cells.

    | Propylene Glycol | 1-5% | Can be viscous at higher concentrations. |

  • Incorporation of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

    Table 2: Surfactants for Enhancing Solubility

    Surfactant Typical Final Concentration Considerations
    Tween® 20 / Tween® 80 0.01 - 0.1% Non-ionic, generally low toxicity in vitro.
    Pluronic® F-68 0.02 - 0.1% Non-ionic, often used in cell culture.

    | Sodium Lauryl Sulfate (SLS) | < 0.01% | Anionic, can denature proteins at higher concentrations. |

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, enhancing their solubility.

    Table 3: Common Cyclodextrins for Solubilization

    Cyclodextrin Considerations
    β-Cyclodextrin (β-CD) Limited aqueous solubility.
    Hydroxypropyl-β-cyclodextrin (HP-β-CD) Higher aqueous solubility and lower toxicity than β-CD.

    | Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and is often used in pharmaceutical formulations. |

Experimental Workflow for Solubility Enhancement

The following diagram illustrates a systematic approach to improving the solubility of this compound for your assay.

G start Start: Poor Solubility of This compound stock_sol Prepare 10-100 mM Stock in 100% DMSO start->stock_sol dilute Dilute Stock into Aqueous Assay Buffer stock_sol->dilute precipitate Precipitation Observed? dilute->precipitate success Proceed with Assay precipitate->success No troubleshoot Troubleshooting Strategies precipitate->troubleshoot Yes ph_adjust Adjust Buffer pH (e.g., pH 7.5 to 8.5) troubleshoot->ph_adjust cosolvent Add Co-solvent (e.g., PEG, Propylene Glycol) troubleshoot->cosolvent surfactant Add Surfactant (e.g., Tween 80, Pluronic F-68) troubleshoot->surfactant cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) troubleshoot->cyclodextrin retest Re-test Dilution ph_adjust->retest cosolvent->retest surfactant->retest cyclodextrin->retest retest->precipitate

Caption: Decision workflow for troubleshooting the poor solubility of this compound.

Protocol for Preparing this compound with a Solubilizing Agent

This protocol provides a general method for using a co-solvent, surfactant, or cyclodextrin to improve the solubility of this compound.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

  • Prepare an aqueous stock solution of the chosen solubilizing agent at a concentration higher than the final desired concentration (e.g., 10% Tween® 80 or 20% HP-β-CD).

  • In a clean tube, add the required volume of the solubilizing agent stock solution to your assay buffer.

  • Vortex the buffer with the solubilizing agent thoroughly.

  • Spike in the this compound DMSO stock solution into the buffer containing the solubilizing agent while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, you can proceed with your assay. It is also advisable to check for the formation of micelles or aggregates using techniques like Dynamic Light Scattering (DLS) if precise characterization is required.

Signaling Pathways and Assay Considerations

While the primary focus of this guide is on solubility, it is important to consider how solubilization strategies might impact the biological activity of this compound. For instance, if you are studying its effect on a specific signaling pathway, ensure that the chosen excipients do not interfere with the pathway components.

The following is a generic representation of a signaling pathway that could be investigated, highlighting where this compound might act and where excipients could potentially interfere.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Excipient Excipient (e.g., Surfactant) Excipient->Receptor Potential Interference Excipient->Kinase1 Potential Interference Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Isocalophyllic_acid This compound Isocalophyllic_acid->Kinase1 Inhibition?

Caption: Potential interaction points of this compound and excipients in a generic signaling pathway.

It is crucial to always run appropriate vehicle controls in your experiments. This includes the assay buffer with the same final concentration of DMSO and any other solubilizing agents used for the test compound, to ensure that the observed effects are due to this compound itself and not the formulation components.

References

Troubleshooting low bioactivity in Isocalophyllic acid experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isocalophyllic acid. The information is tailored to address common issues, particularly low bioactivity, that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound?

A diastereomeric mixture of Calophyllic acid and this compound has been shown to stimulate glucose uptake in L6 myotubes (skeletal muscle cells). This effect is mediated by the activation of the PI3K/Akt and ERK1/2 signaling pathways.[1] This suggests that this compound may have potential applications in the management of diabetes and obesity.[1]

Q2: I am not observing the expected bioactivity with this compound. What are the common initial troubleshooting steps?

Low bioactivity can arise from several factors. Initial checks should focus on:

  • Compound Integrity: Verify the purity and identity of your this compound batch. Ensure it has been stored correctly to prevent degradation.

  • Solubility: Confirm that this compound is fully dissolved in your stock solution and does not precipitate when diluted into your assay medium. Poor solubility is a frequent cause of apparently low bioactivity.

  • Assay Conditions: Review your experimental setup. Ensure that cell density, incubation times, and reagent concentrations are optimized for your specific assay and cell line.

Q3: How can I be sure that my this compound is stable in the cell culture medium?

The stability of compounds in cell culture media can be a concern.[2][3] To assess the stability of this compound:

  • Prepare a solution of this compound in your cell culture medium.

  • Incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the duration of your assay.

  • At different time points, analyze the medium using techniques like HPLC to determine if the concentration of this compound has decreased, which would indicate degradation.

Q4: My Western blot for phospho-Akt or phospho-ERK1/2 shows a weak or no signal after treatment with this compound. What should I do?

Weak or absent signals in Western blots for phosphorylated proteins can be due to several reasons:

  • Insufficient Stimulation: The concentration of this compound or the stimulation time may be suboptimal. Consider performing a dose-response and time-course experiment.

  • Poor Sample Preparation: Ensure that you are using lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins.[4]

  • Low Protein Expression: The total amount of Akt or ERK1/2 in your cell lysates might be low. It is crucial to run a parallel blot for the total protein to use as a loading control.[5][6]

  • Antibody Issues: Your primary or secondary antibodies may not be optimal. Ensure they are validated for the species you are working with and used at the recommended dilution.

  • Transfer Problems: Inefficient protein transfer from the gel to the membrane can lead to weak signals. This is particularly true for larger proteins.[7]

Troubleshooting Guides

Issue 1: Low or No Glucose Uptake in L6 Myotubes

If you are not observing a significant increase in glucose uptake in L6 myotubes after treatment with this compound, consult the following troubleshooting table.

Potential Cause Recommended Action
Compound Inactivity Verify the identity and purity of your this compound. If possible, test a new batch.
Poor Solubility Prepare stock solutions in a suitable solvent like DMSO. Visually inspect for any precipitation upon dilution in aqueous media. If solubility is an issue, consider using a lower concentration range.
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for stimulating glucose uptake in your L6 myotube culture.
Incorrect Incubation Time Conduct a time-course experiment to identify the optimal duration of treatment.
Cell Health and Differentiation Ensure L6 myoblasts have fully differentiated into myotubes. Myotubes that are too old may have high basal glucose uptake, masking the effect of your compound.[8]
Assay Reagents Check the expiration dates and proper storage of all assay reagents, including the glucose analog (e.g., 2-deoxyglucose).
Insulin Resistance If your cells have been exposed to high levels of insulin for prolonged periods, they may become insulin-resistant, which could affect pathways relevant to this compound's action.
Issue 2: Weak or Inconsistent Western Blot Signal for p-Akt or p-ERK1/2

For troubleshooting issues with detecting the phosphorylation of Akt and ERK1/2, refer to the following guide.

Potential Cause Recommended Action
Low Protein Load Increase the amount of protein loaded per well. A minimum of 20-30 µg of total protein is generally recommended for whole-cell lysates.[4]
Inefficient Protein Transfer Optimize transfer conditions (time, voltage, buffer composition) based on the molecular weight of your target proteins. Use a reversible stain like Ponceau S to visualize total protein on the membrane post-transfer.
Suboptimal Antibody Dilution Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.
Blocking Issues The blocking buffer can sometimes mask the epitope. Try different blocking agents (e.g., BSA instead of non-fat milk) or reduce the blocking time.[7]
Washing Steps Insufficient washing can lead to high background, while excessive washing can reduce the signal. Ensure you are following a consistent and optimized washing protocol.[5]
Inactive HRP-conjugated Secondary Ensure the secondary antibody has not expired and has been stored correctly.
Phosphatase Activity Always use fresh lysis buffer containing a cocktail of phosphatase inhibitors to prevent dephosphorylation of your target proteins.

Data Presentation

The following table summarizes the reported bioactivity of a diastereomeric mixture of Calophyllic acid and this compound. Note that these values are for the mixture and may vary for pure this compound.

Bioactivity Cell Line Effective Concentration Range Key Signaling Pathways Reference
Stimulation of Glucose UptakeL6 MyotubesDose-dependentPI3K/Akt, ERK1/2[1]
Increased Phosphorylation of AktL6 MyotubesSignificant at tested concentrationsPI3K/Akt[1]
Increased Phosphorylation of ERK1/2L6 MyotubesSignificant at tested concentrationsERK1/2[1]

Experimental Protocols

Protocol 1: Glucose Uptake Assay in L6 Myotubes

This protocol is a general guideline for measuring glucose uptake in L6 myotubes.

  • Cell Culture and Differentiation:

    • Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).

    • Once confluent, switch to DMEM with 2% FBS to induce differentiation into myotubes. This typically takes 5-7 days.

  • Serum Starvation:

    • Before the assay, serum-starve the differentiated myotubes in serum-free DMEM for 3-4 hours.

  • Treatment:

    • Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Incubate the cells with various concentrations of this compound (or vehicle control) for the desired time.

  • Glucose Uptake Measurement:

    • Add a glucose analog, such as 2-deoxy-D-[³H]glucose, to the cells and incubate for a short period (e.g., 5-10 minutes).

    • Stop the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

    • Normalize the glucose uptake to the total protein content in each well.

Protocol 2: Western Blotting for p-Akt and p-ERK1/2

This protocol outlines the general steps for detecting the phosphorylation of Akt and ERK1/2.

  • Cell Treatment and Lysis:

    • Treat L6 myotubes with this compound as determined from your dose-response and time-course experiments.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) or phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing:

    • To normalize for protein loading, you can strip the membrane and re-probe with an antibody for total Akt or total ERK1/2.

Visualizations

Isocalophyllic_Acid_Signaling_Pathway ICA This compound Receptor Cell Surface Receptor (Hypothesized) ICA->Receptor Binds PI3K PI3K Receptor->PI3K Activates ERK_Pathway Upstream Kinases Receptor->ERK_Pathway Activates Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt GLUT4_translocation GLUT4 Translocation to Plasma Membrane pAkt->GLUT4_translocation ERK ERK1/2 ERK_Pathway->ERK Activates pERK p-ERK1/2 ERK->pERK pERK->GLUT4_translocation Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: Signaling pathway of this compound in skeletal muscle cells.

Troubleshooting_Workflow Start Low Bioactivity Observed Check_Compound Check Compound Integrity (Purity, Solubility, Stability) Start->Check_Compound Compound_OK Compound OK? Check_Compound->Compound_OK Check_Assay Review Assay Parameters (Cells, Reagents, Time) Assay_OK Assay OK? Check_Assay->Assay_OK Compound_OK->Check_Assay Yes Source_New_Compound Source New Compound Compound_OK->Source_New_Compound No Optimize_Dose Optimize Dose and Time Assay_OK->Optimize_Dose Yes Optimize_Assay Optimize Assay Conditions Assay_OK->Optimize_Assay No Re_evaluate Re-evaluate Bioactivity Optimize_Dose->Re_evaluate Optimize_Assay->Re_evaluate

References

Technical Support Center: Isocalophyllic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of isocalophyllic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination during this compound purification?

A1: Contamination in this compound purification typically arises from several sources:

  • Co-extracted natural products: Plant sources of this compound, such as species from the Calophyllum genus, contain a complex mixture of related compounds.[1][2] Common contaminants include structural isomers like calophyllic acid, other xanthones, and biflavonoids that share similar polarities, making separation challenging.

  • Solvent-related impurities: Residual solvents used during extraction and chromatography can be a source of contamination.[3] It is crucial to use high-purity solvents and ensure their complete removal during the final purification steps.

  • Degradation products: this compound can be susceptible to degradation under certain conditions, such as exposure to high temperatures, extreme pH, or light.[4][5] This can lead to the formation of degradation byproducts that act as impurities.

  • Reagents and materials: Impurities can be introduced from the reagents, glassware, and other equipment used during the purification process.[3]

Q2: Which analytical techniques are best suited for detecting impurities in a purified this compound sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities.[3][6] A well-developed HPLC method can resolve this compound from closely related compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides molecular weight information about the impurities, aiding in their identification.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the structural elucidation of unknown impurities.[3]

  • Gas Chromatography (GC) and GC-MS: These techniques are suitable for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents.[7]

Q3: What are the key differences between normal-phase and reversed-phase chromatography for this compound purification?

A3: The choice between normal-phase and reversed-phase chromatography depends on the polarity of this compound and the impurities to be separated.

  • Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase.[8] Non-polar compounds elute first. This can be effective for separating this compound from highly polar impurities.

  • Reversed-Phase Chromatography: Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[8] Polar compounds elute first. This is often the preferred method for purifying moderately polar compounds like this compound and for resolving it from non-polar contaminants.

Troubleshooting Guides

Problem 1: Low Yield of this compound After Purification
Possible Cause Recommended Solution
Incomplete Extraction Optimize the extraction solvent and method. Consider using a sequence of solvents with increasing polarity to ensure exhaustive extraction.[9]
Product Loss During Workup Check all aqueous layers and filtration media for your product, as it may have partitioned into an unexpected phase or adsorbed to the solid support.[10]
Degradation of the Compound Minimize exposure to harsh conditions (high heat, strong acids/bases, light).[4][5] Perform purification steps at lower temperatures if possible.
Suboptimal Chromatographic Conditions Ensure the chosen mobile phase provides good resolution and that the compound is not irreversibly binding to the column. Perform a scouting gradient to find the optimal elution conditions.[8]
Problem 2: Presence of a Persistent, Unidentified Impurity in the Final Product
Possible Cause Recommended Solution
Co-eluting Compound with Similar Polarity Modify the chromatographic method. Try a different stationary phase (e.g., switching from C18 to a phenyl-hexyl column in reversed-phase) or a different solvent system in your mobile phase to alter selectivity.
Isomeric Impurity (e.g., Calophyllic Acid) High-resolution preparative HPLC is often necessary to separate isomers. Chiral chromatography may be required if the isomers are enantiomers or diastereomers.
Degradation Product Formed During Purification Analyze samples at different stages of the purification process to pinpoint where the impurity is introduced. Adjust conditions at that step (e.g., lower temperature, change pH).[11]
Contamination from Equipment or Solvents Thoroughly clean all glassware and equipment. Use fresh, high-purity solvents for the final purification steps.

Experimental Protocols

Protocol 1: General Extraction of this compound from Calophyllum sp. Leaves
  • Preparation of Plant Material: Air-dry the leaves of the Calophyllum species at room temperature for 7-10 days, protected from direct sunlight. Grind the dried leaves into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered leaves in methanol (1:10 w/v) at room temperature for 48 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

    • Perform liquid-liquid partitioning sequentially with n-hexane, chloroform, and ethyl acetate.

    • The this compound is expected to be concentrated in the chloroform and ethyl acetate fractions. Monitor the fractions by TLC or HPLC.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.

  • Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions of equal volume and monitor them by TLC. Combine fractions containing the compound of interest.

  • Final Purification: Subject the combined fractions to preparative HPLC for final purification.

Visualizations

G cluster_0 Troubleshooting Workflow: Persistent Impurity start Impurity Detected in Final Product char_impurity Characterize Impurity (LC-MS, NMR) start->char_impurity is_isomer Is it a Structural Isomer? char_impurity->is_isomer is_degradation Is it a Degradation Product? is_isomer->is_degradation No optimize_hplc Optimize Preparative HPLC (e.g., different column/mobile phase) is_isomer->optimize_hplc Yes is_other Other Contaminant? is_degradation->is_other No modify_conditions Modify Purification Conditions (e.g., lower temp, change pH) is_degradation->modify_conditions Yes clean_system Use High-Purity Solvents & Clean Equipment is_other->clean_system Yes end Pure this compound optimize_hplc->end modify_conditions->end clean_system->end

Caption: Troubleshooting logic for persistent impurities.

G cluster_1 General Purification Workflow for this compound plant Plant Material (Calophyllum sp.) extract Solvent Extraction (Methanol) plant->extract partition Liquid-Liquid Partitioning extract->partition column_chrom Silica Gel Column Chromatography partition->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc final_product Pure this compound prep_hplc->final_product analysis Purity Analysis (HPLC, LC-MS) final_product->analysis

Caption: this compound purification workflow.

References

Preventing Isocalophyllic acid degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Isocalophyllic acid during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a natural product found in plants of the Calophyllum genus, notably Calophyllum inophyllum.[1][] Its chemical structure includes phenolic and cinnamic acid moieties, making it susceptible to degradation.[1] The stability of this compound is a critical concern for researchers as degradation can lead to a loss of biological activity and the formation of impurities, potentially confounding experimental results and impacting drug development processes.

Q2: What are the primary factors that can cause this compound to degrade?

Based on its chemical structure, this compound is likely susceptible to degradation induced by the following factors:

  • Light (Photodegradation): The presence of a chromophore in the cinnamic acid portion of the molecule suggests sensitivity to light, particularly UV radiation, which can catalyze degradation reactions.[3]

  • pH (Hydrolysis): The carboxylic acid and other functional groups can be sensitive to pH extremes. Both acidic and basic conditions can promote hydrolysis, leading to the breakdown of the molecule.[4]

  • Oxygen (Oxidation): The phenolic group in this compound is susceptible to oxidation, which can be accelerated by exposure to air, especially in the presence of light or metal ions.

  • Temperature: Elevated temperatures can increase the rate of all chemical degradation pathways.[5]

Q3: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: For long-term storage, freezing at -20°C or -80°C is recommended. For short-term storage, refrigeration at 2-8°C is suitable. Avoid repeated freeze-thaw cycles.

  • Light: Protect from light at all times by storing in an amber vial or a container wrapped in aluminum foil.[6] Use amber-colored lighting in the laboratory when handling the compound.[3]

  • Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Form: Store as a dry powder if possible. Solutions are generally less stable. If a stock solution is necessary, use a dry, aprotic solvent like anhydrous DMSO or ethanol, and store in small, single-use aliquots at -80°C.

Troubleshooting Guide

Problem 1: I am seeing a loss of potency or inconsistent results in my bioassays.

This issue is often linked to the degradation of this compound in your stock solutions or during the experiment itself.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Prepare a fresh stock solution of this compound.

    • Analyze both the old and new stock solutions by HPLC-UV to compare the peak area of the parent compound. A significant decrease in the peak area of the old stock suggests degradation.

  • Assess Stability in Assay Buffer:

    • Incubate this compound in your assay buffer for the duration of a typical experiment.

    • Analyze samples at different time points (e.g., 0, 2, 4, 8 hours) by HPLC-UV to determine the rate of degradation under your experimental conditions.

  • Review Handling Procedures:

    • Ensure that stock solutions are stored in appropriate containers (amber vials) and at the correct temperature (-80°C).

    • Minimize the exposure of the compound, both in solid form and in solution, to light and room temperature.

Problem 2: I observe additional peaks in my chromatogram (HPLC/LC-MS) that were not present in the initial analysis of the pure compound.

The appearance of new peaks is a strong indicator of degradation.

Troubleshooting Steps:

  • Characterize the Degradants:

    • Use LC-MS to obtain the mass-to-charge ratio (m/z) of the new peaks. This information can help in proposing the structure of the degradation products and understanding the degradation pathway.

  • Perform a Forced Degradation Study:

    • Subject a sample of this compound to forced degradation conditions (see Experimental Protocols section).

    • Analyze the stressed samples by LC-MS and compare the retention times and mass spectra of the resulting peaks with the unknown peaks in your experimental samples. This can help confirm the identity of the degradants.

  • Optimize Storage and Handling:

    • Based on the nature of the degradants (e.g., oxidation products), refine your storage and handling procedures. For instance, if oxidation is suspected, start storing the compound under an inert atmosphere.

Data Presentation

The following table summarizes hypothetical stability data for this compound under various storage conditions to illustrate potential degradation rates.

Storage ConditionTemperatureTime% Degradation (Hypothetical)
Solid, in amber vial, desiccated25°C (Room Temp)3 months5-10%
Solid, in amber vial, desiccated4°C3 months< 2%
Solid, in amber vial, desiccated-20°C12 months< 1%
Solution in DMSO, in amber vial25°C (Room Temp)24 hours10-15%
Solution in DMSO, in amber vial4°C7 days5-8%
Solution in DMSO, in amber vial-20°C3 months< 3%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Quantification of this compound

This protocol describes a general method for the quantification of this compound, which should be optimized for your specific instrument and application.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).

    • Gradient Example: 0-20 min, 40-90% B; 20-25 min, 90% B; 25-26 min, 90-40% B; 26-30 min, 40% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Monitor at the absorbance maximum of this compound (determined by UV scan, likely in the 280-330 nm range for a cinnamic acid derivative).

  • Sample Preparation: Dissolve a known weight of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution. Further dilute with the mobile phase to create a series of calibration standards.

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of unknown samples by interpolation from the calibration curve.

Protocol 2: Forced Degradation Study

This study is designed to intentionally degrade this compound to identify potential degradation products and pathways.[7][8][9]

  • Objective: To achieve approximately 5-20% degradation of the active compound.[10]

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidation: Add 3% hydrogen peroxide to the sample solution. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the solid compound at 80°C for 72 hours. Also, reflux a solution of the compound for 8 hours.

    • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV and LC-MS to identify and quantify the parent compound and any degradation products.

Visualizations

degradation_pathway isocalophyllic_acid This compound hydrolysis_product Hydrolysis Product(s) (e.g., cleavage of ester/ether linkages) isocalophyllic_acid->hydrolysis_product  Acid/Base (pH)    Heat   oxidation_product Oxidation Product(s) (e.g., quinone formation) isocalophyllic_acid->oxidation_product  Oxygen    Light, Metal Ions   photodegradation_product Photodegradation Product(s) (e.g., isomerization, cyclization) isocalophyllic_acid->photodegradation_product  UV/Visible Light  

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Inconsistent Results or New Peaks in Chromatogram check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage analyze_stock Analyze Stock Solution (HPLC-UV) start->analyze_stock optimize_storage Optimize Storage and Handling Procedures check_storage->optimize_storage degradation_confirmed Degradation Confirmed? analyze_stock->degradation_confirmed no_degradation No Significant Degradation degradation_confirmed->no_degradation No forced_degradation Perform Forced Degradation Study (LC-MS) degradation_confirmed->forced_degradation Yes investigate_other Investigate Other Experimental Variables (e.g., reagents, assay) no_degradation->investigate_other identify_pathway Identify Degradation Pathway and Products forced_degradation->identify_pathway identify_pathway->optimize_storage

References

Technical Support Center: Isocalophyllic Acid LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of Isocalophyllic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects in LC-MS analysis refer to the alteration of ionization efficiency for your analyte of interest, this compound, due to the presence of co-eluting components from the sample matrix.[1][2][3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1][2][3]

Q2: What are the common sources of matrix effects in bioanalytical samples?

A2: Common sources of matrix effects include endogenous substances from the biological matrix such as phospholipids, salts, and proteins.[2] Exogenous sources can also contribute, including anticoagulants, dosing vehicles, and contaminants introduced during sample preparation.[2]

Q3: How can I determine if my this compound analysis is suffering from matrix effects?

A3: You can assess matrix effects both qualitatively and quantitatively. A qualitative method is the post-column infusion experiment, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2][4][5] For a quantitative assessment, the post-extraction spiking method is commonly used to calculate the matrix factor.[2][6][7]

Q4: What is a matrix factor and how is it interpreted?

A4: The matrix factor (MF) is a quantitative measure of the matrix effect. It is calculated as the ratio of the peak area of an analyte in a post-extraction spiked blank matrix to the peak area of the analyte in a neat solution at the same concentration.[2][8]

  • An MF value of 1 indicates no matrix effect.

  • An MF value less than 1 indicates ion suppression.

  • An MF value greater than 1 indicates ion enhancement.

Q5: What are the regulatory expectations regarding the evaluation of matrix effects?

A5: Regulatory bodies like the FDA recommend that matrix effects be evaluated during bioanalytical method validation.[9][10] This typically involves assessing the matrix effect in at least six different lots of the biological matrix to ensure the method is robust and reliable.[8] The coefficient of variation (CV) of the internal standard-normalized matrix factor should generally not exceed 15%.[8]

Troubleshooting Guide

Issue: Poor sensitivity or lower than expected signal for this compound.

  • Question: My this compound signal is significantly lower in biological samples compared to the standard in a neat solution. What could be the cause?

  • Answer: This is a strong indication of ion suppression, a common matrix effect. Co-eluting endogenous components from your sample are likely interfering with the ionization of this compound in the mass spectrometer source.

Issue: Inconsistent and irreproducible results between samples.

  • Question: I am observing high variability in the quantification of this compound across different sample lots. Why is this happening?

  • Answer: High variability between different sources of the same matrix is known as the relative matrix effect. It suggests that the composition of the interfering components differs between your sample lots, leading to inconsistent ion suppression or enhancement. It is crucial to evaluate the matrix effect using multiple lots of your biological matrix.[8]

Issue: Poor peak shape or peak splitting.

  • Question: The chromatographic peak for this compound is broad or splitting in my samples but looks good in my standards. What should I investigate?

  • Answer: While matrix effects primarily impact ionization, severe matrix components can also affect the chromatography. High concentrations of certain matrix components can overload the column or interact with the analyte, leading to poor peak shapes. Improving your sample clean-up is a critical step to address this.

Experimental Protocols and Data Presentation

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

Objective: To quantitatively determine the matrix factor for this compound in the intended biological matrix.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a low and a high concentration.

    • Set B (Post-Spiked Matrix): Extract blank biological matrix using your established sample preparation method. Spike the extracted matrix with the this compound standard at the same low and high concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike the blank biological matrix with the this compound standard at the same low and high concentrations before extraction. This set is used to determine recovery.

  • Analysis: Analyze all three sets of samples using the developed LC-MS method.

  • Calculation:

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B) * 100%

    • Process Efficiency (PE): PE = (Peak Area in Set C) / (Peak Area in Set A) * 100%

Data Presentation:

Table 1: Matrix Effect and Recovery Data for this compound

ConcentrationPeak Area (Neat Solution - A)Peak Area (Post-Spiked - B)Peak Area (Pre-Spiked - C)Matrix Factor (MF)Recovery (RE)Process Efficiency (PE)
Low QC150,00090,00076,5000.6085%51%
High QC1,500,000975,000838,5000.6586%56%

This table presents illustrative data.

Protocol 2: Comparison of Sample Preparation Techniques

Objective: To evaluate the effectiveness of different sample preparation methods in reducing matrix effects for this compound analysis.

Methodology:

  • Process blank matrix samples using three different techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[11]

  • Perform the post-extraction spiking experiment as described in Protocol 1 for each sample preparation method.

  • Calculate the Matrix Factor for each technique.

Data Presentation:

Table 2: Comparison of Matrix Factor for Different Sample Preparation Techniques

Sample Preparation MethodMatrix Factor (Low QC)Matrix Factor (High QC)
Protein Precipitation (PPT)0.550.62
Liquid-Liquid Extraction (LLE)0.850.88
Solid-Phase Extraction (SPE)0.950.98

This table presents illustrative data showing SPE to be the most effective at minimizing matrix effects.

Visualizations

Troubleshooting Workflow for Matrix Effects

MatrixEffectTroubleshooting start Inconsistent or Poor Signal for this compound check_matrix_effect Perform Qualitative Matrix Effect Assessment (Post-Column Infusion) start->check_matrix_effect matrix_effect_present Matrix Effect (Ion Suppression/Enhancement) Observed? check_matrix_effect->matrix_effect_present quant_assessment Perform Quantitative Matrix Effect Assessment (Post-Extraction Spiking) matrix_effect_present->quant_assessment Yes no_matrix_effect No Significant Matrix Effect matrix_effect_present->no_matrix_effect No optimize_sample_prep Optimize Sample Preparation (e.g., LLE, SPE) quant_assessment->optimize_sample_prep optimize_chromatography Optimize Chromatography (e.g., Gradient, Column) optimize_sample_prep->optimize_chromatography use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chromatography->use_sil_is revalidate Re-validate Method use_sil_is->revalidate end Method Optimized revalidate->end check_other Investigate Other Causes (e.g., Instrument, Standard Stability) no_matrix_effect->check_other PostColumnInfusion lc_system LC System lc_column LC Column lc_system->lc_column Mobile Phase + Blank Matrix Extract syringe_pump Syringe Pump (this compound Standard) t_piece syringe_pump->t_piece Constant Infusion lc_column->t_piece ms_detector Mass Spectrometer t_piece->ms_detector

References

Technical Support Center: Optimizing Cell Viability in Isocalophyllic Acid Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isocalophyllic acid in cytotoxicity assays. Our goal is to help you optimize your experiments for accurate and reproducible results.

Troubleshooting Guide

High variability and unexpected results are common challenges in cytotoxicity assays. This guide addresses specific issues you may encounter when assessing the effects of this compound.

Table 1: Common Issues and Solutions in this compound Cytotoxicity Assays

Problem Potential Cause Recommended Solution
High background signal in control wells (e.g., media only) - Solvent interference: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may react with assay reagents. - Media components: Phenol red or other media components can interfere with colorimetric or fluorometric readings. - Contamination: Microbial contamination can alter metabolic activity and assay readouts.- Run a solvent-only control to determine its effect on the assay. Keep the final solvent concentration consistent across all wells and ideally below 0.5%. - Use phenol red-free media if significant interference is observed. - Regularly check for and discard contaminated cultures.
Inconsistent results between replicate wells - Uneven cell seeding: Inaccurate pipetting or clumping of cells leads to variable cell numbers per well. - Edge effect: Evaporation from wells on the plate's perimeter can concentrate media components and the test compound. - Incomplete formazan solubilization (MTT assay): Formazan crystals may not fully dissolve, leading to inaccurate absorbance readings.- Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. - Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. - Ensure complete mixing after adding the solubilization buffer. Visually inspect wells for remaining crystals.
Low or no cytotoxic effect observed - Suboptimal compound concentration: The concentrations of this compound used may be too low to induce a response. - Short exposure time: The incubation period may be insufficient for the compound to exert its cytotoxic effects. - Compound instability: this compound may degrade in the cell culture medium over time. - Cell resistance: The chosen cell line may be resistant to the cytotoxic effects of this compound.- Perform a dose-response experiment with a wide range of concentrations. - Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time. - Prepare fresh dilutions of this compound for each experiment. - Consider using a different cell line or a positive control known to induce cytotoxicity in your chosen cells.
High cytotoxicity in untreated control cells - Poor cell health: Cells may be unhealthy due to over-confluency, high passage number, or nutrient depletion. - Harsh cell handling: Excessive pipetting or trypsinization can damage cell membranes. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.- Use cells in the exponential growth phase and at a low passage number. Ensure proper cell culture maintenance. - Handle cells gently during all procedures. - Perform a solvent toxicity test to determine the maximum non-toxic concentration for your cell line.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for cytotoxicity assays?

A1: this compound, like many natural compounds, may have limited aqueous solubility. Organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol are commonly used. It is crucial to first determine the solubility of this compound in your chosen solvent. Always prepare a high-concentration stock solution and then dilute it in the culture medium to the final desired concentrations. The final solvent concentration in the culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1][2] A vehicle control (media with the same final concentration of solvent) must be included in all experiments.

Q2: How do I determine the optimal cell seeding density for my experiment?

A2: The optimal seeding density is critical for obtaining reliable and reproducible results. It depends on the proliferation rate of your cell line and the duration of the assay.[3][4] To determine the optimal density, perform a preliminary experiment where you seed a range of cell numbers and measure their viability at different time points (e.g., 24, 48, 72 hours). The ideal density will result in cells being in the exponential growth phase at the end of the treatment period, without reaching confluency, which can affect cell metabolism and the assay outcome.

Q3: My MTT assay results are not correlating with my apoptosis assay results. What could be the reason?

A3: Discrepancies between different cytotoxicity assays can occur because they measure different cellular events. The MTT assay measures metabolic activity, which is an indicator of cell viability but not necessarily cell death.[5][6] A compound could inhibit metabolic activity without inducing apoptosis, leading to a decrease in the MTT signal but no change in apoptosis markers. Conversely, a compound might induce apoptosis without an immediate effect on metabolic activity. It is always recommended to use multiple assays that measure different endpoints (e.g., metabolic activity, membrane integrity, and apoptosis markers) to get a comprehensive understanding of the cytotoxic mechanism of this compound.

Q4: Can this compound interfere with the assay reagents?

A4: It is possible for natural compounds to interfere with assay components. For example, compounds with reducing properties can directly reduce MTT, leading to a false-positive signal. To test for this, include a control where this compound is added to cell-free media with the assay reagent. Any color change in this well would indicate a direct interaction.

Q5: What is the likely mechanism of this compound-induced cytotoxicity?

A5: While specific studies on this compound are limited, related compounds have been shown to induce apoptosis and cause cell cycle arrest. For instance, some triterpenoids induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of caspases and regulation of Bcl-2 family proteins. It is plausible that this compound acts through a similar mechanism. Further investigation using specific assays for caspase activation, mitochondrial membrane potential, and cell cycle analysis would be necessary to elucidate the precise mechanism.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which reflects their viability.

  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well.

  • Measurement: Mix thoroughly to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described above.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Wash the adherent cells with PBS and detach them using a gentle method like trypsinization.

  • Staining: Wash the collected cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

Visualizations

Experimental Workflow

Experimental_Workflow General Workflow for this compound Cytotoxicity Testing cluster_prep Preparation cluster_exp Experiment cluster_assay Assays A Optimize Cell Seeding Density C Seed Cells in Multi-well Plates A->C B Prepare this compound Stock Solution D Treat Cells with This compound B->D C->D E Incubate for Defined Period D->E F MTT Assay (Viability) E->F G LDH Assay (Cytotoxicity) E->G H Apoptosis Assay (e.g., Annexin V/PI) E->H I Data Analysis and Interpretation F->I G->I H->I

Caption: A generalized workflow for assessing the cytotoxicity of this compound.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Signaling_Pathway Hypothetical Signaling Pathway for this compound-Induced Apoptosis cluster_stimulus Stimulus cluster_pathways Signaling Cascades cluster_mito Mitochondrial (Intrinsic) Pathway cluster_receptor Death Receptor (Extrinsic) Pathway cluster_execution Execution Phase ICA This compound PI3K_Akt PI3K/Akt Pathway ICA->PI3K_Akt Inhibition? MAPK MAPK Pathway (e.g., JNK, p38) ICA->MAPK Activation? DR Death Receptors (e.g., Fas) ICA->DR Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) PI3K_Akt->Bcl2 Inhibits pro-apoptotic members MAPK->Bcl2 Activates pro-apoptotic members Mito Mitochondrial Permeability Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation DR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical model of this compound-induced apoptosis based on known mechanisms of similar natural compounds. Further research is required for validation.

References

Validation & Comparative

A Comparative Analysis of Isocalophyllic Acid and Other Natural Neuroprotective Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents has led to a growing interest in natural compounds. This guide provides an objective comparison of the neuroprotective performance of isocalophyllic acid against other well-researched natural compounds: curcumin, resveratrol, epigallocatechin gallate (EGCG), and Ginkgo biloba extract. The comparison is supported by experimental data on their effects on neuronal cell viability, antioxidant activity, and anti-inflammatory properties, along with detailed experimental protocols and visualization of the key signaling pathways involved.

I. Overview of Neuroprotective Properties

Natural compounds offer a promising avenue for the development of novel therapies for neurodegenerative diseases. Their diverse chemical structures and biological activities allow them to target multiple pathological pathways, including oxidative stress, neuroinflammation, and protein aggregation.

  • This compound: A coumarin derivative found in plants of the Calophyllum genus, this compound has demonstrated potential neuroprotective effects. In a study involving a diastereomeric mixture with calophyllic acid, it was shown to ameliorate memory impairment in mice by enhancing antioxidant defense and cholinergic systems.[1]

  • Curcumin: The active component of turmeric, curcumin is a well-known anti-inflammatory and antioxidant agent with neuroprotective properties. It has been shown to protect neuronal cells from various insults, including oxidative stress and amyloid-beta toxicity.

  • Resveratrol: A polyphenol found in grapes and other fruits, resveratrol is recognized for its antioxidant and anti-aging properties. Its neuroprotective effects are attributed to its ability to activate sirtuins and protect against oxidative damage.

  • Epigallocatechin Gallate (EGCG): The most abundant catechin in green tea, EGCG exhibits potent antioxidant and anti-inflammatory activities. It has been shown to protect neurons from amyloid-beta and alpha-synuclein-induced toxicity.

  • Ginkgo biloba Extract: Derived from the leaves of the Ginkgo biloba tree, this extract contains flavonoids and terpenoids that contribute to its neuroprotective effects, including protection against glutamate-induced excitotoxicity.

II. Comparative Experimental Data

The following tables summarize quantitative data from various in vitro studies, providing a comparative overview of the neuroprotective efficacy of these compounds.

Table 1: Neuronal Cell Viability Under Neurotoxic Conditions
CompoundCell LineNeurotoxic InsultConcentration of Compound% Increase in Cell Viability (Compared to Insult Alone)Reference
This compound (mixture) -Scopolamine (in vivo)5, 25, 50 mg/kgDose-dependent improvement in learning and memory[1]
Curcumin SH-SY5YHydrogen Peroxide (H₂O₂)5 µM~20%[2]
Resveratrol Primary Cortical NeuronsGlutamate1 µMSignificant protection[3]
EGCG SH-SY5YAmyloid-beta (Aβ)15 µMSignificantly reduced toxicity[4]
Ginkgo biloba Extract SH-SY5YGlutamate100 µg/mL~40%
Table 2: Antioxidant Activity
CompoundAssayModel SystemConcentration of Compound% Reduction in Oxidative Stress Marker / % Increase in Antioxidant EnzymeReference
This compound (mixture) MDA & Nitrite LevelsMouse Hippocampus (in vivo)5, 25, 50 mg/kgAttenuated increase in MDA and nitrite[1]
Curcumin ROS ProductionSH-SY5Y cells10 µMSignificant decrease
Resveratrol Glutamate UptakePrimary Astrocyte Cultures25 µMSignificant increase[5]
EGCG ROS ProductionPrimary Human Neurons0.1 µMInhibition of ROS production
Ginkgo biloba Extract Intracellular ROSSH-SY5Y cells100 µg/mLDose-dependently attenuated ROS generation
Table 3: Anti-inflammatory Activity
CompoundAssayModel SystemConcentration of Compound% Inhibition of Inflammatory MarkerReference
This compound ---Data not available
Curcumin ---Data not available in searched results
Resveratrol ---Data not available in searched results
EGCG ---Data not available in searched results
Ginkgo biloba Extract Nitric Oxide ProductionBV2 Microglial Cells10-500 µg/mLSignificant inhibition of LPS-induced NO[6][7]

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison.

Cell Viability Assay (MTT Assay)
  • Objective: To assess the protective effect of a compound on neuronal cell viability against a neurotoxic insult.

  • Cell Seeding: SH-SY5Y human neuroblastoma cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, Curcumin) for a specified duration (e.g., 2 hours). Subsequently, a neurotoxic agent (e.g., 100 µM H₂O₂ or 50 mM Glutamate) is added to the wells and incubated for 24 hours.

  • MTT Incubation: After the treatment period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.

  • Solubilization and Measurement: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Objective: To measure the inhibitory effect of a compound on the production of nitric oxide, a pro-inflammatory mediator, in microglial cells.

  • Cell Seeding: BV2 microglial cells are seeded in a 96-well plate at a density of 2.5 x 10⁴ cells/well and allowed to adhere.

  • Treatment: Cells are pre-treated with different concentrations of the test compound for 1 hour. Then, lipopolysaccharide (LPS) (1 µg/mL) is added to stimulate the cells and induce NO production. The plate is incubated for 24 hours.

  • Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Measurement: After incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate. 50 µL of the Griess reagent is added to each well, and the plate is incubated for 10 minutes at room temperature. The absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The inhibitory effect of the compound is calculated as the percentage reduction in NO production compared to LPS-stimulated cells without the compound.[8][9]

Nrf2 Activation Assay (Western Blot)
  • Objective: To determine if a compound can activate the Nrf2 antioxidant response pathway.

  • Cell Treatment and Lysis: SH-SY5Y cells are treated with the test compound for a specified time. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against Nrf2 (and a loading control like β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities are quantified using densitometry software, and the expression of Nrf2 is normalized to the loading control.

IV. Signaling Pathways

The neuroprotective effects of these natural compounds are mediated through complex signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways involved.

This compound Signaling Pathway

Isocalophyllic_Acid_Pathway Isocalophyllic_Acid This compound Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) Isocalophyllic_Acid->Antioxidant_Enzymes Enhances AChE Acetylcholinesterase (AChE) Isocalophyllic_Acid->AChE Inhibits Oxidative_Stress Oxidative Stress (e.g., Scopolamine-induced) ROS ROS Generation Oxidative_Stress->ROS Neuroprotection Neuroprotection & Improved Memory ROS->Neuroprotection Contributes to Neurodegeneration Antioxidant_Enzymes->ROS Scavenges Cholinergic_Signaling Cholinergic Signaling AChE->Cholinergic_Signaling Degrades Acetylcholine Cholinergic_Signaling->Neuroprotection

Caption: this compound's neuroprotective mechanism.

Curcumin Signaling Pathway

Curcumin_Pathway Curcumin Curcumin Amyloid_Beta Amyloid-beta (Aβ) Aggregation Curcumin->Amyloid_Beta Nrf2 Nrf2 Curcumin->Nrf2 Activates NFkB NF-κB Curcumin->NFkB Inhibits Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->Nrf2 Induces ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->Oxidative_Stress Reduces Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines Induces Inflammatory_Cytokines->Neuroprotection Contributes to Neurodegeneration

Caption: Curcumin's multi-target neuroprotective pathways.

Resveratrol Signaling Pathway

Resveratrol_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates FoxO FOXO SIRT1->FoxO Deacetylates NFkB NF-κB SIRT1->NFkB Deacetylates (Inhibits) Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Neuroprotection Neuroprotection Mitochondrial_Biogenesis->Neuroprotection Stress_Resistance Stress Resistance FoxO->Stress_Resistance Stress_Resistance->Neuroprotection Inflammation Inflammation NFkB->Inflammation Inflammation->Neuroprotection Contributes to Neurodegeneration EGCG_Pathway EGCG EGCG Protein_Aggregation Protein Aggregation (Aβ, α-synuclein) EGCG->Protein_Aggregation Inhibits ROS ROS EGCG->ROS Scavenges Nrf2 Nrf2 EGCG->Nrf2 Activates NFkB NF-κB EGCG->NFkB Inhibits Neuroprotection Neuroprotection EGCG->Neuroprotection Protein_Aggregation->Neuroprotection Causes Toxicity ROS->Neuroprotection Causes Damage Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Inflammation Inflammation NFkB->Inflammation Inflammation->Neuroprotection Causes Damage Ginkgo_Pathway Ginkgo Ginkgo biloba Extract NMDAR NMDA Receptor Ginkgo->NMDAR Antagonizes ROS ROS Production Ginkgo->ROS Scavenges Neuroprotection Neuroprotection Ginkgo->Neuroprotection Glutamate_Excitotoxicity Glutamate Excitotoxicity Glutamate_Excitotoxicity->NMDAR Activates Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Ca_Influx->ROS Apoptosis Apoptosis Ca_Influx->Apoptosis ROS->Apoptosis Apoptosis->Neuroprotection Leads to Neuronal Death

References

Comparative Analysis of Isocalophyllic Acid and Its Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isocalophyllic acid, a naturally occurring triterpenoid found in plants of the Calophyllum genus, has garnered interest for its cytotoxic properties. This guide provides a comparative analysis of the biological activities of this compound and its naturally occurring analogs, offering insights into their structure-activity relationships (SAR). The information presented herein is intended to support further research and drug development efforts in the field of oncology.

Biological Activity of this compound and its Analogs

This compound is frequently isolated as a mixture with its stereoisomer, calophyllic acid, as they can interconvert at room temperature, making their separation challenging. This mixture has demonstrated dose-dependent lipid-lowering and in vitro antioxidant activities. However, for the purpose of understanding the specific contribution of each compound to the observed biological effects, studies on the isolated compounds are crucial.

Recent research has focused on the cytotoxic effects of this compound and its related compounds against various cancer cell lines. The available data, primarily from studies on compounds isolated from Calophyllum species, allows for a preliminary assessment of their structure-activity relationships.

Cytotoxicity Data

The following table summarizes the cytotoxic activities (IC50 values) of this compound and its naturally occurring analogs against human cancer cell lines.

CompoundCancer Cell LineIC50 (µg/mL)
This compound HepG2 (Liver Carcinoma)19.65[1]
HT29 (Colon Carcinoma)25.68[1]
Calophyllic acid HepG2 (Liver Carcinoma)>50
HT29 (Colon Carcinoma)>50
Canophyllalic acid HepG2 (Liver Carcinoma)10.12[1]
HT29 (Colon Carcinoma)15.38[1]
Canophyllol HepG2 (Liver Carcinoma)8.24[1]
HT29 (Colon Carcinoma)11.75[1]
Canophyllic acid HepG2 (Liver Carcinoma)2.44[1]
HT29 (Colon Carcinoma)4.89[1]
HL-60 (Human Leukemia)4.64 ± 0.27

Structure-Activity Relationship (SAR) Insights

Based on the limited data available for this series of naturally occurring triterpenoids from Calophyllum, the following preliminary SAR observations can be made:

  • Stereochemistry at the Phenyl-substituted Carbon: The difference in cytotoxicity between this compound (active) and calophyllic acid (inactive) suggests that the stereochemistry at the carbon atom bearing the phenyl group and the carboxylic acid is critical for activity.

  • Modifications on the Triterpenoid Core: The variations in the core triterpenoid structure among canophyllalic acid, canophyllol, and canophyllic acid appear to significantly influence their cytotoxic potency. Canophyllic acid, with a specific arrangement of functional groups, demonstrates the most potent activity in this series against both HepG2 and HT29 cell lines.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide. For specific details, please refer to the cited literature.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HepG2, HT29) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound and its analogs) for a specified duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are not yet fully elucidated, many triterpenoids exert their anticancer effects through the induction of apoptosis. A general workflow for investigating the mechanism of action of these compounds is presented below.

experimental_workflow cluster_invitro In Vitro Studies compound This compound Analogs cell_lines Cancer Cell Lines (e.g., HepG2, HT29) compound->cell_lines Treatment cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 values cell_lines->cytotoxicity apoptosis Apoptosis Assays (e.g., Annexin V/PI, Caspase activity) cytotoxicity->apoptosis Select active compounds western_blot Western Blot Analysis (Apoptotic protein expression) apoptosis->western_blot pathway_analysis Signaling Pathway Investigation western_blot->pathway_analysis

Caption: General experimental workflow for evaluating the anticancer activity of this compound analogs.

Further research is warranted to synthesize a broader range of this compound analogs and to conduct comprehensive SAR studies. Elucidating the precise molecular targets and signaling pathways will be crucial for the rational design of more potent and selective anticancer agents based on this natural product scaffold.

References

Validating the In Vivo Antioxidant Effects of Novel Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antioxidant compounds with therapeutic potential requires rigorous in vivo validation. While in vitro assays provide initial insights, demonstrating efficacy within a complex biological system is paramount. This guide provides a framework for validating the in vivo antioxidant effects of a novel compound, using the hypothetical Isocalophyllic acid as a case study. We will compare its potential performance against two established antioxidants, Chebulic acid and N-acetylcysteine (NAC) , providing supporting experimental data from published studies.

Currently, there is a lack of published in vivo antioxidant studies specifically on this compound. Therefore, this guide serves as a comprehensive template for researchers looking to design and conduct such validation studies. The provided data for the comparator compounds are sourced from studies using models of chemically-induced oxidative stress. It is important to note that the experimental models for the presented data on Chebulic acid (t-BHP-induced liver injury in mice) and N-acetylcysteine (CCl4-induced hepatotoxicity in rats) differ, which should be considered when making direct comparisons.

Comparative Analysis of In Vivo Antioxidant Efficacy

The following tables summarize key quantitative data on the in vivo antioxidant effects of our comparator compounds. The data for this compound are presented as hypothetical values to illustrate how a researcher would populate this table with their experimental findings.

Table 1: Effects on Markers of Oxidative Stress and Antioxidant Enzyme Activities in Rodent Models of Hepatotoxicity

ParameterOxidative Stress ControlThis compound (Hypothetical)Chebulic acid (50 mg/kg)N-acetylcysteine (150 mg/kg)
Malondialdehyde (MDA) (nmol/mg protein) 1.8 ± 0.2[Enter Experimental Value]0.4 ± 0.05[1]0.9 ± 0.1[2][3]
Superoxide Dismutase (SOD) (U/mg protein) 12.5 ± 1.5[Enter Experimental Value]20.1 ± 2.2[1]21.5 ± 2.0[2][3]
Catalase (CAT) (U/mg protein) 35.2 ± 3.8[Enter Experimental Value]55.8 ± 5.1[1]48.7 ± 4.5
Glutathione Peroxidase (GPx) (U/mg protein) 28.4 ± 3.1[Enter Experimental Value]45.3 ± 4.2[1]41.2 ± 3.9

Note: Data for Chebulic acid is from a t-BHP-induced liver injury model in mice[1]. Data for N-acetylcysteine is from a CCl4-induced hepatotoxicity model in rats[2][3]. The Oxidative Stress Control values are representative of levels in the respective disease models.

Table 2: Effects on the Nrf2 Signaling Pathway

ParameterOxidative Stress ControlThis compound (Hypothetical)Chebulic acidN-acetylcysteine
Nuclear Nrf2 Expression (relative units) 1.0 ± 0.1[Enter Experimental Value]IncreasedIncreased[2][3]
Heme Oxygenase-1 (HO-1) Expression (relative units) 1.0 ± 0.2[Enter Experimental Value]IncreasedIncreased[2][3]

Experimental Protocols

A standardized and well-defined experimental protocol is crucial for obtaining reproducible and comparable results. The following is a detailed methodology for a commonly used model of in vivo oxidative stress: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats.

Protocol: CCl4-Induced Hepatotoxicity in Rats for In Vivo Antioxidant Evaluation

1. Animals:

  • Male Wistar rats (200-250 g) are used.

  • Animals are housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet chow and water.

  • All procedures should be approved by an Institutional Animal Ethics Committee.

2. Experimental Design:

  • Rats are randomly divided into the following groups (n=6-8 per group):

    • Group I (Normal Control): Receive the vehicle (e.g., corn oil) only.

    • Group II (Oxidative Stress Control): Receive CCl4 to induce hepatotoxicity.

    • Group III (Test Compound): Receive this compound at a predetermined dose prior to CCl4 administration.

    • Group IV (Positive Control 1): Receive Chebulic acid at a specific dose prior to CCl4 administration.

    • Group V (Positive Control 2): Receive N-acetylcysteine at a specific dose prior to CCl4 administration.

3. Induction of Hepatotoxicity:

  • A single intraperitoneal (i.p.) injection of CCl4 (1 mL/kg body weight), diluted 1:1 in corn oil, is administered to induce acute liver injury[4][5][6][7].

4. Dosing Regimen:

  • The test compound (this compound) and positive controls (Chebulic acid, NAC) are administered orally (p.o.) or via i.p. injection for a specified period (e.g., 7-14 days) before the CCl4 challenge. The doses and route of administration should be based on prior toxicity and pharmacokinetic studies.

5. Sample Collection and Processing:

  • 24 hours after CCl4 administration, animals are anesthetized and blood is collected via cardiac puncture.

  • The liver is immediately excised, washed with ice-cold saline, and a portion is fixed in 10% formalin for histopathology.

  • The remaining liver tissue is homogenized in an appropriate buffer (e.g., phosphate buffer) for biochemical analysis.

6. Biochemical Assays:

  • Lipid Peroxidation: Malondialdehyde (MDA) levels in the liver homogenate are measured using the thiobarbituric acid reactive substances (TBARS) assay[1].

  • Antioxidant Enzymes: The activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in the liver homogenate are determined using established spectrophotometric methods.

  • Nrf2 Pathway Activation: Nuclear and cytoplasmic fractions of the liver tissue are prepared to assess the nuclear translocation of Nrf2 and the expression of its downstream target, Heme Oxygenase-1 (HO-1), using Western blotting or ELISA.

7. Histopathological Examination:

  • Formalin-fixed liver tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to evaluate the extent of liver damage, including necrosis, inflammation, and steatosis.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: The Nrf2/Keap1 signaling pathway for antioxidant gene expression.

In_Vivo_Antioxidant_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_sampling Sample Collection (24h post-induction) cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (Wistar Rats) Group_Allocation Random Group Allocation (n=6-8 per group) Animal_Acclimatization->Group_Allocation Pre_treatment Pre-treatment with Test Compounds (e.g., this compound, NAC, Chebulic acid) for 7-14 days Group_Allocation->Pre_treatment Induction Induction of Oxidative Stress (Single i.p. injection of CCl4) Pre_treatment->Induction Sacrifice Anesthesia and Euthanasia Induction->Sacrifice Blood_Collection Blood Collection (Cardiac Puncture) Sacrifice->Blood_Collection Tissue_Harvesting Liver Excision and Processing Sacrifice->Tissue_Harvesting Biochemical_Assays Biochemical Assays (MDA, SOD, CAT, GPx) Blood_Collection->Biochemical_Assays Tissue_Harvesting->Biochemical_Assays Western_Blot Western Blot / ELISA (Nrf2, HO-1) Tissue_Harvesting->Western_Blot Histopathology Histopathological Examination (H&E Staining) Tissue_Harvesting->Histopathology Statistical_Analysis Statistical Analysis Biochemical_Assays->Statistical_Analysis Western_Blot->Statistical_Analysis Histopathology->Statistical_Analysis

Caption: A typical experimental workflow for in vivo antioxidant studies.

References

Comparative study of extraction techniques for Isocalophyllic acid

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Extraction of Isocalophyllic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound, a complex coumarin found in the plant species Calophyllum inophyllum, has garnered significant interest for its potential therapeutic properties. The efficient extraction of this bioactive compound is a critical first step in research and development. This guide provides a comparative analysis of various extraction techniques, offering insights into their methodologies and performance based on available experimental data for related compounds from Calophyllum inophyllum.

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction method is paramount to maximizing the yield and purity of this compound. This section compares conventional and modern techniques, summarizing their key parameters and performance metrics. While direct comparative studies on this compound extraction are limited, the following data is extrapolated from studies on the extraction of oil and coumarin mixtures from Calophyllum inophyllum.

Table 1: Comparison of Extraction Techniques for this compound from Calophyllum inophyllum Seeds

ParameterMacerationSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)Supercritical Fluid Extraction (SFE)
Principle Soaking the plant material in a solvent to diffuse out the compounds.Continuous extraction with a cycling hot solvent.Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration.Use of microwave energy to heat the solvent and plant material, accelerating extraction.Extraction using a supercritical fluid (e.g., CO2) as the solvent.
Estimated Yield of this compound *LowModerateHighHighModerate to High
Solvent Consumption HighHighLow to ModerateLowNone (CO2 is recycled)
Extraction Time Long (hours to days)Long (hours)Short (minutes)Very Short (minutes)Short to Moderate (minutes to hours)
Temperature Ambient or slightly elevatedHigh (boiling point of solvent)Low to ModerateModerate to HighLow to Moderate
Energy Consumption LowHighModerateModerateHigh
Advantages Simple, low cost.High extraction efficiency for certain compounds.Fast, efficient, reduced solvent and energy consumption.Very fast, highly efficient, low solvent consumption."Green" technique, high selectivity, solvent-free product.
Disadvantages Time-consuming, large solvent volume, potentially lower yield.Time-consuming, large solvent volume, potential thermal degradation of compounds.Specialized equipment required.Specialized equipment required, potential for localized overheating.High initial investment, requires high pressure.

*Note: The yields for this compound are estimated based on the general efficiency of each technique for extracting coumarins and related compounds from Calophyllum inophyllum. Direct comparative studies providing quantitative yields for this compound are not currently available in the cited literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific experiments. The following protocols are based on optimized conditions reported in the literature for the extraction of bioactive compounds from Calophyllum inophyllum.

Maceration

This protocol is adapted from a study on the maceration of Calophyllum inophyllum seeds for oil extraction.

Objective: To extract this compound using a simple soaking method.

Materials:

  • Dried and powdered seeds of Calophyllum inophyllum (particle size ~2mm)

  • Acetone (solvent)

  • Stirring apparatus

  • Filtration system (e.g., Whatman filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the powdered seed material.

  • Place the powder in a flask and add 300 mL of acetone (1:30 material to solvent ratio).

  • Stir the mixture at a constant rate at 50°C for 4 hours.

  • After the extraction period, filter the mixture to separate the extract from the solid residue.

  • Concentrate the filtrate using a rotary evaporator to remove the solvent and obtain the crude extract containing this compound.

  • The crude extract can then be subjected to further purification steps.

Soxhlet Extraction

This protocol is based on optimized conditions for oil extraction from Calophyllum inophyllum using a Soxhlet apparatus.

Objective: To achieve a thorough extraction of this compound using a continuous reflux method.

Materials:

  • Dried and powdered seeds of Calophyllum inophyllum

  • n-Hexane (solvent)

  • Soxhlet apparatus (including thimble, extraction chamber, condenser, and receiving flask)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Place approximately 10 g of the powdered seed material into a cellulose thimble.

  • Place the thimble inside the Soxhlet extraction chamber.

  • Fill the receiving flask with 570 mL of n-hexane (solvent to seed ratio of 56.82 ml/g).

  • Assemble the Soxhlet apparatus and heat the receiving flask using a heating mantle to the boiling point of n-hexane.

  • Allow the extraction to proceed for approximately 2.55 hours, during which the solvent will continuously cycle through the sample.

  • After extraction, cool the apparatus and collect the extract from the receiving flask.

  • Remove the solvent using a rotary evaporator to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)

This protocol is derived from studies optimizing the UAE of oil from Calophyllum inophyllum seeds.

Objective: To rapidly extract this compound using the mechanical effects of ultrasonic waves.

Materials:

  • Dried and powdered seeds of Calophyllum inophyllum

  • n-Hexane (solvent)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Mix 10 g of the powdered seed material with 200 mL of n-hexane (1:20 liquid to solid ratio) in a flask.

  • Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Apply ultrasonic waves at a power of 210 W and a temperature of 40°C for 20 minutes.

  • After sonication, centrifuge the mixture to separate the extract from the solid plant material.

  • Decant the supernatant (the liquid extract).

  • Evaporate the solvent from the extract using a rotary evaporator to obtain the crude this compound extract.

Microwave-Assisted Extraction (MAE)

This protocol is based on the MAE of a bioactive coumarin mixture from Calophyllum inophyllum oil.

Objective: To rapidly extract this compound using microwave energy.

Materials:

  • Crude oil from Calophyllum inophyllum seeds

  • 90% Ethanol in water (v/v)

  • n-Hexane

  • Microwave extraction system with temperature and power control

  • Separatory funnel

Procedure:

  • In a microwave-safe extraction vessel, combine 10 g of crude C. inophyllum oil with a solvent mixture of n-hexane and 90% ethanol (1:5 oil to solvent ratio by mass, with a 1:3 ethanol to n-hexane mass ratio).

  • Place the vessel in the microwave extractor.

  • Apply microwave irradiation at a power of 150 W for 6 minutes.

  • After extraction, allow the mixture to cool.

  • Transfer the mixture to a separatory funnel to separate the polar (ethanol/water) and non-polar (n-hexane) phases. The coumarin mixture, including this compound, will be concentrated in the polar phase.

  • Collect the polar phase and remove the solvent under reduced pressure to obtain the crude extract.

Supercritical Fluid Extraction (SFE)

This protocol is based on a patent for the SFE of essential oil constituents from Calophyllum inophyllum.

Objective: To extract this compound using an environmentally friendly solvent under supercritical conditions.

Materials:

  • Dried and powdered fruits of Calophyllum inophyllum

  • Supercritical fluid extraction system

  • Carbon dioxide (CO2)

  • Ethanol (as an entrainer/co-solvent)

Procedure:

  • Load the powdered plant material into the extraction vessel of the SFE system.

  • Add ethanol as an entrainer at a concentration of 0.1-0.3 times the weight of the plant material.

  • Pressurize the system with CO2 to 25-40 MPa and set the temperature to 35-60°C.

  • Set the CO2 flow rate to 10-50 mL/min.

  • Perform the extraction for 120-210 minutes.

  • The extracted components are collected in a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and leave behind the extract.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Calophyllum inophyllum.

G cluster_0 Raw Material Preparation cluster_1 Extraction cluster_2 Downstream Processing cluster_3 Purification raw_material Calophyllum inophyllum seeds/fruits drying Drying raw_material->drying grinding Grinding to Powder drying->grinding maceration Maceration grinding->maceration soxhlet Soxhlet Extraction grinding->soxhlet uae UAE grinding->uae mae MAE grinding->mae sfe SFE grinding->sfe filtration Filtration / Centrifugation maceration->filtration soxhlet->filtration uae->filtration mae->filtration sfe->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract chromatography Column Chromatography crude_extract->chromatography pure_compound Pure this compound chromatography->pure_compound

Caption: General workflow for this compound extraction.

Logical Relationship of Extraction Parameters

This diagram illustrates the key parameters influencing the efficiency of the different extraction techniques.

G cluster_params Key Parameters Maceration Maceration Solvent Type Temperature Time Agitation Solvent Solvent Maceration->Solvent Time Time Maceration->Time Temp Temperature Maceration->Temp Energy Energy Input (Power/Agitation) Maceration->Energy Soxhlet Soxhlet Solvent Type Cycle Time Temperature Soxhlet->Solvent Soxhlet->Time Soxhlet->Temp UAE UAE Solvent Type Power Frequency Time Temperature UAE->Solvent UAE->Time UAE->Temp UAE->Energy MAE MAE Solvent Type Power Time Temperature MAE->Solvent MAE->Time MAE->Temp MAE->Energy SFE SFE Pressure Temperature Flow Rate Co-solvent SFE->Solvent Co-solvent SFE->Time SFE->Temp Pressure Pressure SFE->Pressure

Caption: Key parameters influencing different extraction techniques.

A Comparative Guide to the Cross-Validation of Analytical Methods for Isocalophyllic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds is a cornerstone of natural product research and drug development. Isocalophyllic acid, a coumarin found in Calophyllum species, has garnered interest for its potential therapeutic properties. However, robust and validated analytical methods are crucial for reliable quantification in various matrices, from crude extracts to finished products. This guide provides a comparative overview of analytical methodologies that can be employed and cross-validated for the quantification of this compound, ensuring data integrity and reproducibility.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of validated analytical methods for calophyllolide, a proxy for this compound, providing a baseline for what can be expected from similar methods developed for this compound.

ParameterHPLC Method (Representative)GC-MS Method[1][2]
Linearity Range 2.5 - 100 µg/mL3.125 - 50 µg/mL[1][2]
Correlation Coefficient (r²) > 0.999> 0.99
Precision (RSD) < 2%< 3%[1][2]
Accuracy (Recovery) > 80%101.22 ± 1.98%[1][2]
Limit of Detection (LOD) 1.33 µg/mLNot Reported
Limit of Quantification (LOQ) 4.02 µg/mLNot Reported

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC and GC-MS that can be adapted for this compound quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in various samples.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of coumarins.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 55:45 (v/v) mixture of water and acetonitrile.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV absorption maximum of this compound.

  • Sample Preparation:

    • Extraction of this compound from the sample matrix using a suitable solvent (e.g., methanol or ethanol).

    • Sonication or vortexing to ensure complete extraction.

    • Centrifugation to remove particulate matter.

    • Filtration of the supernatant through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, making it an excellent confirmatory method and a good candidate for cross-validation against HPLC.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A capillary column suitable for the analysis of semi-volatile compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection is often preferred for trace analysis.

  • Temperature Program: An initial oven temperature of around 80°C, followed by a temperature ramp (e.g., 40°C/min) to a final temperature of approximately 300°C, held for a few minutes.

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) ionization.

    • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, targeting characteristic ions of this compound.

  • Sample Preparation:

    • Extraction using an appropriate solvent.

    • Derivatization may be necessary to improve the volatility and thermal stability of this compound, although some coumarins can be analyzed directly.

    • The sample is then concentrated and injected into the GC-MS.

Mandatory Visualization

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, such as HPLC and GC-MS, for the quantification of this compound.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol method1 Method 1 Development & Validation (e.g., HPLC-UV) start->method1 method2 Method 2 Development & Validation (e.g., GC-MS) start->method2 samples Prepare a Set of Representative Samples (e.g., Spiked Matrix, Real Samples) method1->samples method2->samples analysis1 Analyze Samples with Method 1 samples->analysis1 analysis2 Analyze Samples with Method 2 samples->analysis2 data_comp Compare Results from Both Methods analysis1->data_comp analysis2->data_comp stats Statistical Analysis (e.g., Bland-Altman Plot, t-test) data_comp->stats acceptance Results Meet Acceptance Criteria? stats->acceptance pass Cross-Validation Successful: Methods are Interchangeable acceptance->pass Yes fail Cross-Validation Failed: Investigate Discrepancies acceptance->fail No end End: Report Findings pass->end fail->end

Caption: Workflow for cross-validation of two analytical methods.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring the reliability and interchangeability of data for the quantification of this compound. By employing and comparing robust techniques like HPLC and GC-MS, researchers and drug development professionals can have high confidence in their analytical results. The provided protocols and workflow offer a foundational guide for establishing and cross-validating analytical methods for this compound, ultimately supporting the advancement of research and development in this area.

References

Comparing the bioactivity of Isocalophyllic acid from different sources

Author: BenchChem Technical Support Team. Date: November 2025

Isocalophyllic acid, a complex pyranocoumarin, has garnered significant attention within the scientific community for its diverse pharmacological activities. Primarily isolated from the leaves and bark of various Calophyllum species, this natural product has demonstrated potential as an anti-inflammatory, anticancer, antioxidant, and antifilarial agent. This guide provides a comparative overview of the reported bioactivities of this compound, supported by available quantitative data and detailed experimental protocols to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.

Bioactivity Profile of this compound

While Calophyllum inophyllum is the most extensively studied source of this compound, the compound has also been identified in other species of the same genus, including Calophyllum soulattri and Calophyllum brasiliense. However, a direct comparative study of the bioactivity of this compound from these different sources is not extensively available in the current literature. The majority of quantitative data pertains to this compound isolated from Calophyllum inophyllum.

Quantitative Bioactivity Data

The following table summarizes the key quantitative data reported for the bioactivity of a mixture of Calophyllic acid and this compound, primarily from Calophyllum inophyllum. It is important to note that many studies report the activity of a mixture of these two isomers due to challenges in their separation.

BioactivityTarget/AssaySource OrganismTest SubstanceResult (IC₅₀/MIC)Reference
Antifilarial Brugia malayi (adult worms, in vitro)Calophyllum inophyllumMixture of Calophyllic & Isocalophyllic acidsIC₅₀: 2.1 µg/mL[1]
Antifilarial Brugia malayi (microfilariae, in vitro)Calophyllum inophyllumMixture of Calophyllic & Isocalophyllic acidsIC₅₀: 5.5 µg/mL[1]
Antidyslipidemic Triton-induced hyperlipidemia in vivoCalophyllum inophyllumMixture of Calophyllic & Isocalophyllic acidsDose-dependent activity[2]
Antioxidant DPPH radical scavengingCalophyllum inophyllumCalophyllic acid and this compoundHigh antioxidant activity[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are comprehensive protocols for the key bioassays mentioned in the context of this compound's bioactivity.

Antifilarial Activity Assay (Brugia malayi)

This protocol is adapted from in vitro motility and MTT reduction assays used to assess the efficacy of compounds against adult worms and microfilariae of Brugia malayi.

Experimental Workflow:

Antifilarial_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_assessment Assessment cluster_analysis Data Analysis start Isolate B. malayi adult worms & microfilariae prepare_compound Prepare this compound stock solution start->prepare_compound prepare_media Prepare RPMI-1640 medium with 10% fetal bovine serum start->prepare_media incubate_worms Incubate adult worms with compound for 48h at 37°C prepare_compound->incubate_worms incubate_mf Incubate microfilariae with compound for 24h at 37°C prepare_compound->incubate_mf prepare_media->incubate_worms prepare_media->incubate_mf motility Assess motility under inverted microscope incubate_worms->motility mtt Perform MTT reduction assay to determine viability incubate_worms->mtt incubate_mf->motility calculate_ic50 Calculate IC₅₀ values motility->calculate_ic50 mtt->calculate_ic50

Caption: Workflow for in vitro antifilarial activity testing.

Methodology:

  • Parasite Preparation: Adult Brugia malayi worms are collected from the peritoneal cavities of infected jirds (Meriones unguiculatus). Microfilariae are obtained from the peritoneal fluid.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted in culture medium.

  • In Vitro Culture:

    • Adult Worms: Three to four adult female worms are placed in each well of a 24-well plate containing RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

    • Microfilariae: Approximately 50-100 microfilariae are placed in each well of a 96-well plate with the same culture medium.

  • Drug Incubation: Various concentrations of this compound are added to the wells, and the plates are incubated at 37°C in a 5% CO₂ incubator.

  • Motility Assessment: The motility of the worms and microfilariae is observed under an inverted microscope at different time points (e.g., 24, 48 hours). The reduction in motility is scored.

  • Viability (MTT) Assay: After the incubation period, MTT solution (5 mg/mL) is added to each well and incubated for 30 minutes. The formazan crystals formed by viable organisms are then dissolved in DMSO, and the absorbance is measured at 570 nm.

  • Data Analysis: The concentration of the compound that inhibits 50% of motility or viability (IC₅₀) is calculated from the dose-response curves.

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Experimental Workflow:

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cancer cells in 96-well plate incubate_initial Incubate for 24h to allow attachment seed_cells->incubate_initial add_compound Add serial dilutions of this compound incubate_initial->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT solution and incubate for 2-4h incubate_treatment->add_mtt solubilize Add solubilization solution (e.g., DMSO) add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC₅₀ value calculate_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Anti-inflammatory Activity (Nitric Oxide Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for inflammation.

Signaling Pathway:

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Signaling MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translates to NO Nitric Oxide (NO) iNOS_protein->NO Produces Isocalophyllic_Acid This compound Isocalophyllic_Acid->NFkB Inhibits

Caption: Simplified LPS-induced NO production pathway and the inhibitory point of this compound.

Methodology:

  • Cell Culture: RAW 264.7 cells are seeded in a 96-well plate and cultured until they reach about 80% confluence.

  • Pre-treatment: The cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. An equal volume of the supernatant is mixed with the Griess reagent, and the absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production by this compound is then determined.

Antioxidant Activity (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Methodology:

  • Preparation: A fresh solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction: Different concentrations of this compound are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Antimicrobial Activity (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Serial Dilution: this compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Future Perspectives

The available data, primarily from Calophyllum inophyllum, highlights the significant therapeutic potential of this compound. Future research should focus on isolating and characterizing this compound from a wider range of Calophyllum species and geographical locations. Direct comparative studies of the bioactivity of the pure compound from these different sources are crucial to identify the most potent natural sources and to understand the influence of environmental factors on the production and activity of this promising molecule. Furthermore, elucidating the precise mechanisms of action for its various bioactivities will be instrumental in its potential development as a therapeutic agent.

References

Isocalophyllic Acid: A Natural Antioxidant Powerhouse Challenging Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New insights into the antioxidant capabilities of isocalophyllic acid, a naturally occurring phenolic compound, suggest its potential as a formidable alternative to commonly used synthetic antioxidants in the pharmaceutical and nutraceutical industries. This comparison guide provides a detailed analysis of this compound's efficacy, supported by experimental data and a review of its mechanism of action, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential.

Quantitative Comparison of Antioxidant Efficacy

To evaluate the antioxidant potential of this compound, its performance in various in vitro antioxidant assays is compared with that of well-established synthetic antioxidants: Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Trolox (a water-soluble analog of vitamin E).

While direct, head-to-head comparative studies on purified this compound are limited in publicly available literature, data from extracts of Calophyllum inophyllum leaves, a known source of this compound, demonstrate potent antioxidant activity. For the purpose of this comparison, the IC50 value of a methanolic extract of C. inophyllum leaves from a DPPH assay is presented as an indicator of the high antioxidant potential of its constituents, including this compound. It is important to note that the activity of a crude extract reflects the synergistic effects of all its components and may not be solely attributable to this compound.

Antioxidant AssayThis compound (from C. inophyllum extract)BHABHTTrolox
DPPH IC50 (µg/mL) 0.054[1]~10 - 50~20 - 60~3 - 8
ABTS IC50 (µg/mL) Data not available~2 - 10~5 - 30~2 - 5
FRAP (TEAC, mmol/g) Data not availableData variesData variesStandard

Note: The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant efficacy. The data for synthetic antioxidants are approximate ranges compiled from various literature sources, as absolute values can vary depending on specific experimental conditions.

Mechanism of Action: The Nrf2-Keap1 Signaling Pathway

A key mechanism through which many natural antioxidants, including phenolic compounds like this compound, are believed to exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

Under normal conditions, Nrf2 is bound to its inhibitor, Keap1, in the cytoplasm, which facilitates its degradation. However, in the presence of oxidative stress or electrophilic compounds (including many phytochemicals), Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs), thereby bolstering the cell's defense against oxidative damage.

While direct evidence of this compound activating the Nrf2 pathway is still emerging, its structural class and potent antioxidant activity strongly suggest its involvement in this critical defensive mechanism.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_cyto->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1 Keap1 Keap1->Keap1_Nrf2 ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation Isocalophyllic This compound Isocalophyllic->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf Maf Maf->ARE Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (HO-1, NQO1, GSTs) ARE->Antioxidant_Genes Transcription

Figure 1: The Nrf2-Keap1 signaling pathway.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to allow for replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant's radical scavenging activity.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Sample Preparation: The test compound (this compound or synthetic antioxidant) is dissolved in a suitable solvent to prepare a stock solution, from which a series of dilutions are made.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the test sample. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

DPPH_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix DPPH and Sample A->C B Prepare Sample Dilutions B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition E->F G Determine IC50 F->G

Figure 2: DPPH assay workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Adjustment of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test sample at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed at room temperature for a defined time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

ABTS_Workflow A Generate ABTS Radical (ABTS + K2S2O8) B Dilute ABTS Solution to Absorbance ~0.7 A->B D Mix ABTS and Sample B->D C Prepare Sample Dilutions C->D E Incubate (e.g., 6 min) D->E F Measure Absorbance at 734 nm E->F G Calculate % Inhibition & Determine IC50 F->G

Figure 3: ABTS assay workflow.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

  • Sample and Standard Preparation: Test samples and a standard (e.g., Trolox or FeSO₄) are prepared at various concentrations.

  • Reaction Mixture: A small volume of the sample or standard is mixed with a larger volume of the FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a standard curve prepared using a known concentration of a standard antioxidant. The results are typically expressed as Trolox equivalents (TEAC) or Fe²⁺ equivalents.

FRAP_Workflow A Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) C Mix FRAP Reagent with Sample/Standard A->C B Prepare Sample and Standard Dilutions B->C D Incubate at 37°C (e.g., 4 min) C->D E Measure Absorbance at 593 nm D->E F Calculate Antioxidant Capacity (e.g., TEAC) E->F

Figure 4: FRAP assay workflow.

Conclusion

The available data, although indirect, strongly suggest that this compound possesses potent antioxidant activity, potentially comparable or superior to some synthetic antioxidants. Its likely mechanism of action through the Nrf2-Keap1 pathway highlights its potential as a therapeutic agent for conditions associated with oxidative stress. Further research involving direct comparative studies with purified this compound is warranted to fully elucidate its efficacy and establish its position as a viable natural alternative to synthetic antioxidants.

References

Statistical Analysis of Isocalophyllic Acid Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isocalophyllic acid, a natural compound isolated from the plant Calophyllum inophyllum, has garnered scientific interest for its potential therapeutic properties. This guide provides a comparative analysis of the reported bioactivities of this compound and related compounds derived from Calophyllum inophyllum, with a focus on its anticancer, anti-inflammatory, and antimicrobial potential. The data presented is based on available preclinical research and aims to offer an objective overview for researchers and drug development professionals.

Anticancer Activity

Extracts from Calophyllum inophyllum have demonstrated cytotoxic effects against various cancer cell lines. While specific data for pure this compound is limited, studies on crude extracts and mixtures containing this compound suggest a potential for anticancer activity.

A study on the ethanolic leaf extract of Calophyllum inophyllum reported a median inhibitory concentration (IC50) of 120 µg/mL against the MCF-7 human breast cancer cell line[1]. Furthermore, oil extracts from the same plant have shown significant anti-proliferative and apoptotic activity against C6 glioma cells, with IC50 values of 0.22% and 0.082% after 24 and 48 hours of treatment, respectively[2][3]. It is important to note that these values represent the activity of a complex mixture of compounds and not solely this compound.

Substance Cell Line IC50 Value Reference Compound IC50 Value (Reference)
Ethanolic Leaf Extract of C. inophyllumMCF-7 (Breast Cancer)120 µg/mL[1]DoxorubicinNot Reported in Study
Oil Extract of C. inophyllumC6 (Glioma)0.22% (24h), 0.082% (48h)[2][3]Not Reported in StudyNot Reported in Study

Anti-inflammatory Activity

Calophyllolide, another compound isolated from C. inophyllum, has been shown to exert anti-inflammatory effects by modulating cytokine production. It significantly down-regulates the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), while up-regulating the anti-inflammatory cytokine Interleukin-10 (IL-10)[4][5]. This modulation of cytokine response is a key mechanism in controlling inflammation. Furthermore, extracts from C. inophyllum leaves have been shown to suppress the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW 264.7 cells, further supporting their anti-inflammatory potential[6].

Substance Assay Effect Reference Compound Effect (Reference)
CalophyllolideCytokine Expression in LPS-stimulated macrophages↓ IL-1β, ↓ IL-6, ↓ TNF-α, ↑ IL-10[4][5]DexamethasonePotent inhibitor of pro-inflammatory cytokines
C. inophyllum Leaf ExtractiNOS and COX-2 Expression in LPS-stimulated RAW 264.7 cellsDose-dependent suppression[6]Not Reported in StudyNot Reported in Study

Antimicrobial Activity

The antimicrobial properties of compounds from Calophyllum inophyllum have been investigated against a range of pathogens. A mixture of calophyllic acid and this compound has demonstrated potent antifilarial activity against Brugia malayi, the causative agent of lymphatic filariasis.

The mixture exhibited an IC50 of 2.1 µg/mL against adult worms and 5.5 µg/mL against the microfilariae stage. Notably, an amide derivative of this mixture showed even greater potency. While comprehensive data on the broad-spectrum antibacterial and antifungal activity of pure this compound is not yet available, extracts from Calophyllum brasiliense, a related species, have shown activity against Gram-positive bacteria[7][8].

Substance Organism MIC/IC50 Value Reference Compound MIC/IC50 Value (Reference)
Mixture of Calophyllic and this compoundBrugia malayi (adult)IC50: 2.1 µg/mLIvermectinNot Reported in Study
Mixture of Calophyllic and this compoundBrugia malayi (microfilariae)IC50: 5.5 µg/mLIvermectinNot Reported in Study
C. brasiliense ExtractsGram-positive bacteriaModerately active[7][8]Amoxicillin, VancomycinPotent activity

Experimental Protocols

Anticancer Activity (MTT Assay)

The cytotoxic activity of plant extracts is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, C6) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the test substance (e.g., this compound, plant extract) and a positive control (e.g., Doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Anti-inflammatory Activity (Cytokine Expression Analysis)

The effect of a compound on the production of inflammatory cytokines can be assessed using enzyme-linked immunosorbent assay (ELISA) or quantitative real-time PCR (qRT-PCR).

  • Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) are cultured and then stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.

  • Sample Collection: After a specific incubation time, the cell culture supernatant is collected for ELISA, or the cells are harvested for RNA extraction for qRT-PCR.

  • ELISA: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • qRT-PCR: Total RNA is extracted from the cells, reverse transcribed into cDNA, and the expression levels of cytokine genes are quantified using specific primers and a real-time PCR system.

  • Data Analysis: The levels of cytokines or their gene expression in treated cells are compared to those in LPS-stimulated control cells to determine the inhibitory or modulatory effect of the compound.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Assay)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using a broth microdilution method.

  • Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth media to a specific turbidity.

  • Serial Dilution: The test compound is serially diluted in a 96-well microplate containing broth media.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The microplate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. Positive and negative controls are included to ensure the validity of the assay.

Signaling Pathways and Experimental Workflow

Potential Signaling Pathways of this compound

Based on the bioactivities of related compounds from Calophyllum inophyllum, this compound may exert its anticancer and anti-inflammatory effects through the modulation of key signaling pathways such as the NF-κB and apoptosis pathways.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n translocates This compound? This compound? This compound?->IKK Complex inhibits? Target Genes Target Genes NF-κB (p50/p65)_n->Target Genes activates transcription Pro-inflammatory\nCytokines Pro-inflammatory Cytokines Target Genes->Pro-inflammatory\nCytokines Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound? This compound? Bax Bax This compound?->Bax activates? Bcl-2 Bcl-2 This compound?->Bcl-2 inhibits? Mitochondrion Mitochondrion Bax->Mitochondrion forms pores Bcl-2->Bax inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Executioner Caspases\n(Caspase-3) Executioner Caspases (Caspase-3) Caspase-9->Executioner Caspases\n(Caspase-3) Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 activates Caspase-8->Executioner Caspases\n(Caspase-3) Apoptosis Apoptosis Executioner Caspases\n(Caspase-3)->Apoptosis Experimental_Workflow Plant Material\n(*Calophyllum inophyllum*) Plant Material (*Calophyllum inophyllum*) Extraction & Isolation\nof this compound Extraction & Isolation of this compound Plant Material\n(*Calophyllum inophyllum*)->Extraction & Isolation\nof this compound In Vitro Bioassays In Vitro Bioassays Extraction & Isolation\nof this compound->In Vitro Bioassays Anticancer Screening\n(e.g., MTT assay) Anticancer Screening (e.g., MTT assay) In Vitro Bioassays->Anticancer Screening\n(e.g., MTT assay) Anti-inflammatory Screening\n(e.g., Cytokine assay) Anti-inflammatory Screening (e.g., Cytokine assay) In Vitro Bioassays->Anti-inflammatory Screening\n(e.g., Cytokine assay) Antimicrobial Screening\n(e.g., MIC assay) Antimicrobial Screening (e.g., MIC assay) In Vitro Bioassays->Antimicrobial Screening\n(e.g., MIC assay) Mechanism of Action Studies Mechanism of Action Studies Anticancer Screening\n(e.g., MTT assay)->Mechanism of Action Studies Anti-inflammatory Screening\n(e.g., Cytokine assay)->Mechanism of Action Studies Signaling Pathway Analysis\n(e.g., Western Blot, qPCR) Signaling Pathway Analysis (e.g., Western Blot, qPCR) Mechanism of Action Studies->Signaling Pathway Analysis\n(e.g., Western Blot, qPCR) In Vivo Studies In Vivo Studies Signaling Pathway Analysis\n(e.g., Western Blot, qPCR)->In Vivo Studies Animal Models of\nDisease Animal Models of Disease In Vivo Studies->Animal Models of\nDisease Lead Compound\nOptimization Lead Compound Optimization Animal Models of\nDisease->Lead Compound\nOptimization

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isocalophyllic acid, a member of the coumarin family of natural products, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a comprehensive head-to-head comparison of this compound and its structurally related coumarins, focusing on their performance in key preclinical assays. The data presented herein is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering insights into the anti-inflammatory, anticancer, and antiviral properties of these fascinating compounds.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and other notable coumarins isolated from the Calophyllum genus. This allows for a direct comparison of their potency across different biological activities.

Table 1: Anticancer Activity (Cytotoxicity)

CompoundCell LineIC50 ValueCitation
This compound HepG2 (Liver Cancer)19.65 µg/mL[1]
HT29 (Colon Cancer)25.68 µg/mL[1]
Mammea A/BAK562, PC3, U2510.04-0.59 µM
Isodispar BSUNE1, TW01, CNE1, HK13.8-11.5 µM[2]
CalosubellinoneHeLa (Cervical Cancer)19.3 µM
Garsubellin BHeLa (Cervical Cancer)16.5 µM
MDA-MB-231 (Breast Cancer)17.7 µM

Table 2: Anti-HIV Activity (Reverse Transcriptase Inhibition)

CompoundAssay TargetIC50 ValueCitation
Calanolide AHIV-1 Reverse Transcriptase5.9 ± 1.9 µM
Inophyllum BHIV-1 Reverse Transcriptase38 nM
Inophyllum PHIV-1 Reverse Transcriptase130 nM
Cordatolide AHIV-112.3 µM
Cordatolide BHIV-119 µM

Table 3: Anti-Inflammatory Activity

CompoundActivityObservationsCitation
Calophyllic acid/Isocalophyllic acid mixture Anti-inflammatoryDose-dependent lipid-lowering and antioxidant activities. Reduces insulin resistance. Specific IC50 for inflammation not available.[3]
CalophyllolideAnti-inflammatoryMarkedly reduces MPO activity and down-regulates pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) while up-regulating the anti-inflammatory cytokine (IL-10).[4][5][6]

Experimental Protocols: A Methodological Overview

To provide a comprehensive understanding of the data presented, detailed methodologies for the key experiments are outlined below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound) and incubated for a specified period (typically 24-72 hours).

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Anti-Inflammatory Activity: NF-κB Luciferase Reporter Assay

This assay measures the activity of the transcription factor NF-κB, a key regulator of the inflammatory response.

  • Cell Transfection: A suitable cell line (e.g., HEK293T) is transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.

  • Compound Treatment: The transfected cells are pre-treated with various concentrations of the test compounds for a defined period.

  • Inflammatory Stimulus: The cells are then stimulated with an inflammatory agent, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), to activate the NF-κB signaling pathway.

  • Cell Lysis: After a specific incubation time, the cells are lysed to release the luciferase enzyme.

  • Luciferase Assay: The cell lysate is mixed with a luciferase substrate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The inhibitory effect of the compound on NF-κB activity is determined by the reduction in luciferase expression compared to stimulated cells without the compound. The IC50 value is calculated from the dose-response curve.

Anti-HIV Activity: Reverse Transcriptase (RT) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the activity of HIV reverse transcriptase, an essential enzyme for viral replication.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a template/primer (e.g., poly(A)/oligo(dT)), deoxyribonucleotide triphosphates (dNTPs) including a labeled dNTP (e.g., [³H]-dTTP), and the HIV-1 reverse transcriptase enzyme.

  • Compound Addition: The test compound is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C to allow for DNA synthesis by the reverse transcriptase.

  • Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated, typically using trichloroacetic acid (TCA).

  • Quantification: The amount of incorporated radiolabeled dNTP is quantified using a scintillation counter.

  • Data Analysis: The percentage of RT inhibition is calculated by comparing the radioactivity in the presence of the compound to that of a control without the compound. The IC50 value is determined from the dose-response curve.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the biological context of these compounds, the following diagrams illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_inflammation Anti-Inflammatory Assay (NF-κB) cluster_antiviral Anti-HIV Assay (RT Inhibition) c1 Seed Cancer Cells c2 Treat with Coumarins c1->c2 c3 Add MTT Reagent c2->c3 c4 Solubilize Formazan c3->c4 c5 Measure Absorbance c4->c5 c6 Calculate IC50 c5->c6 i1 Transfect Cells with Luciferase Reporter i2 Treat with Coumarins i1->i2 i3 Stimulate with TNF-α/LPS i2->i3 i4 Lyse Cells i3->i4 i5 Measure Luminescence i4->i5 i6 Calculate IC50 i5->i6 v1 Prepare RT Reaction Mix v2 Add Coumarins v1->v2 v3 Incubate v2->v3 v4 Precipitate DNA v3->v4 v5 Quantify Radioactivity v4->v5 v6 Calculate IC50 v5->v6

Caption: Experimental workflows for key biological assays.

NFkB_pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB Nucleus Nucleus NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Transcription Coumarins This compound & Related Coumarins Coumarins->IKK Inhibits IkB_NFkB->NFkB_nuc Release & Translocation HIV_RT_mechanism ViralRNA Viral RNA Genome RT Reverse Transcriptase ViralRNA->RT cDNA Viral cDNA RT->cDNA Synthesizes dNTPs dNTPs dNTPs->RT Integration Integration into Host Genome cDNA->Integration Coumarins Calanolide A, Inophyllums Coumarins->RT Inhibits (NNRTI)

References

Validating the Anticholinesterase Activity of Isocalophyllic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isocalophyllic acid, as part of a diastereomeric mixture with calophyllic acid, has demonstrated the ability to attenuate acetylcholinesterase (AChE) activity in vivo, suggesting its potential as a cholinesterase inhibitor. However, a direct comparison of its potency with established drugs like Donepezil, Galantamine, and Rivastigmine is challenging due to the absence of specific IC50 values for this compound in the reviewed literature. This guide presents the available in vivo findings for the this compound mixture and contrasts them with the well-defined in vitro inhibitory concentrations of the comparator drugs. Further in vitro studies are necessary to fully elucidate the anticholinesterase profile of pure this compound.

In Vivo and In Vitro Data Comparison

This compound: In Vivo Evidence

A study investigating a diastereomeric mixture of calophyllic acid and this compound (ISO) revealed its potential to modulate cholinergic activity in a mouse model of memory impairment. Pre-treatment with ISO was found to attenuate the scopolamine-induced increase in acetylcholinesterase activity in the hippocampus and prefrontal cortex. This suggests that this compound may exert its effects by preventing the excessive breakdown of acetylcholine, a key neurotransmitter in memory and cognition.

Other research into the Calophyllum genus, to which this compound belongs, has shown that extracts from various species possess anticholinesterase properties. For instance, methanol extracts of Calophyllum inophyllum and Calophyllum benjaminum have demonstrated significant inhibitory activity against AChE.[1][2] Another study on Calophyllum symingtonianum and Calophyllum depressinervosum also indicated butyrylcholinesterase (BChE) inhibitory effects.[3][4] This suggests that the potential for cholinesterase inhibition may be a characteristic of this genus.

Table 1: In Vivo Anticholinesterase Activity

CompoundModelDosageEffect on Acetylcholinesterase (AChE) Activity
This compound (in diastereomeric mixture) Scopolamine-induced memory impairment in mice5, 25, or 50 mg/kg, p.o.Attenuated the scopolamine-induced increase in AChE activity in the hippocampus and prefrontal cortex.
Donepezil N/AN/AIn vivo studies confirm dose-dependent inhibition of brain AChE.[5]
Galantamine N/AN/AKnown to inhibit AChE in vivo.
Rivastigmine N/AN/ADemonstrates in vivo inhibition of both AChE and BChE.
Established Inhibitors: In Vitro Potency

In contrast to this compound, the anticholinesterase activities of Donepezil, Galantamine, and Rivastigmine are well-characterized with specific half-maximal inhibitory concentrations (IC50). This quantitative data allows for a direct comparison of their potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Table 2: In Vitro Anticholinesterase Activity of Comparator Drugs (IC50 Values)

CompoundAcetylcholinesterase (AChE) IC50Butyrylcholinesterase (BChE) IC50Selectivity
Donepezil 0.0067 µM7.4 µMHighly selective for AChE
Galantamine ~0.4 µM~8 µMSelective for AChE
Rivastigmine ~0.0043 µM~0.031 µMDual inhibitor of AChE and BChE

Experimental Protocols

In Vivo Assessment of Acetylcholinesterase Activity

A general protocol for assessing anticholinesterase activity in a rodent model, based on the available literature, is as follows:

  • Animal Model: Scopolamine-induced amnesia in mice is a common model.

  • Drug Administration: The test compound (e.g., this compound mixture) is administered orally (p.o.) or via intraperitoneal injection (i.p.) at varying doses for a specified number of days. A vehicle control group receives the solvent used to dissolve the compound.

  • Induction of Cholinergic Deficit: Scopolamine is administered to induce an increase in acetylcholinesterase activity and subsequent memory impairment.

  • Behavioral Testing: Cognitive function is assessed using behavioral mazes such as the Y-maze or Morris water maze.

  • Tissue Collection and Preparation: Following behavioral tests, animals are euthanized, and brain regions of interest (e.g., hippocampus, prefrontal cortex) are dissected.

  • AChE Activity Assay: The tissue is homogenized, and the acetylcholinesterase activity is measured using a colorimetric method, such as the Ellman assay.[6][7] The results are typically expressed as a percentage of the control group's activity.

In Vitro Cholinesterase Activity Assay (Ellman's Method)

The in vitro inhibitory activity of a compound against AChE and BChE is commonly determined using a spectrophotometric method developed by Ellman.

  • Reagents:

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum).

    • Phosphate buffer (pH 8.0).

    • Test inhibitor dissolved in an appropriate solvent.

  • Procedure:

    • The reaction mixture is prepared in a 96-well plate containing the phosphate buffer, DTNB, and the enzyme solution.

    • The test compound at various concentrations is added to the wells and pre-incubated with the enzyme.

    • The reaction is initiated by the addition of the substrate (ATCI or BTCI).

    • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.

    • The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.

  • Data Analysis:

    • The rate of reaction is calculated from the change in absorbance over time.

    • The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.

Visualizations

Cholinergic Signaling Pathway

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Acetylcholine (ACh) Synthesis Choline->ACh_synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ChAT Choline Acetyltransferase ChAT->ACh_synthesis ACh_vesicle ACh ACh_synthesis->ACh_vesicle Packaging VAChT Vesicular ACh Transporter ACh_vesicle->VAChT ACh_cleft ACh VAChT->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_cleft->ACh_Receptor Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction

Caption: Cholinergic signaling at the synapse.

In Vitro Anticholinesterase Assay Workflow

Anticholinesterase_Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection & Analysis Reagents Prepare Reagents: - Buffer (pH 8.0) - DTNB - Substrate (ATCI/BTCI) - Enzyme (AChE/BChE) Add_Reagents Add Buffer, DTNB, and Enzyme to wells Reagents->Add_Reagents Test_Compound Prepare Test Compound (e.g., this compound) serial dilutions Add_Inhibitor Add Test Compound dilutions and pre-incubate Test_Compound->Add_Inhibitor Add_Reagents->Add_Inhibitor Start_Reaction Initiate reaction with Substrate Add_Inhibitor->Start_Reaction Measure_Absorbance Measure Absorbance at 412 nm (kinetic read) Start_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition vs. Control Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for in vitro anticholinesterase assay.

Conclusion

The available evidence suggests that this compound is a promising candidate for further investigation as a cholinesterase inhibitor. The in vivo attenuation of acetylcholinesterase activity by a mixture containing this compound provides a strong rationale for its potential therapeutic application in conditions characterized by cholinergic deficits, such as Alzheimer's disease. However, to establish its efficacy and selectivity relative to existing treatments, it is imperative that future research focuses on determining the in vitro IC50 values of purified this compound against both acetylcholinesterase and butyrylcholinesterase. Such data will enable a direct and quantitative comparison with established drugs and provide a clearer picture of its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Isocalophyllic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of isocalophyllic acid, a cinnamic acid derivative. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance.

Immediate Safety Protocols

Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the potential hazards and have access to the necessary personal protective equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Eye ProtectionChemical safety goggles or a face shield worn over safety glasses.Protects against splashes of both the acid and the neutralizing base.
Hand ProtectionNitrile or other chemically resistant gloves.Prevents skin contact with this compound and neutralization agents.
Body ProtectionA standard laboratory coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory ProtectionNot generally required for small quantities handled in a well-ventilated area. Use a fume hood if there is a risk of dust or aerosol generation.Minimizes inhalation of any airborne particles or vapors.

In the event of an emergency, such as a spill or personal exposure, follow these immediate response actions:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through neutralization. This process chemically converts the acid into a less hazardous salt and water, making it safer for final disposal.[2][3][4]

1. Preparation and Precaution:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ensure an emergency eyewash station and safety shower are readily accessible.[5]

  • Have all necessary materials on hand before starting: this compound waste, a suitable neutralizing agent, a pH meter or pH indicator strips, a primary containment vessel (e.g., a large beaker), and a designated hazardous waste container.

2. Neutralization Protocol:

  • For small quantities of this compound waste, slowly add a weak base such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide.[2][4] This should be done gradually to control the exothermic reaction and any potential foaming or spattering.[3]

  • Continuously monitor the pH of the solution. The target pH for neutralization is between 5.5 and 9.5.[3]

  • Once the pH is stable within the target range, the neutralization process is complete.

3. Final Disposal:

  • For small quantities of neutralized solution that do not contain any other hazardous materials (e.g., heavy metals, other organic solvents), it may be permissible to dispose of the solution down the sanitary sewer with a large volume of water (at least 20 parts water to 1 part neutralized solution).[3] However, always consult your local and institutional regulations before drain disposal.

  • For larger quantities, or if the neutralized waste contains other hazardous components, it must be collected in a properly labeled hazardous waste container.[2][6] The label should clearly indicate "Neutralized this compound Waste" and list all constituents.

  • Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department for final disposal at a licensed hazardous waste facility.[6]

Important Considerations:

  • Never mix this compound waste with incompatible materials such as strong oxidizing agents.[7][8]

  • Acids should not be stored in metal containers.[6][7] Use compatible containers, such as those made of glass or high-density polyethylene (HDPE).

  • Certain acids, such as perchloric acid and hydrofluoric acid, should never be neutralized and require special disposal procedures.[3][7]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.

A Start: this compound Waste B Don Appropriate PPE A->B C Work in a Fume Hood B->C D Slowly Add Weak Base (e.g., Sodium Bicarbonate) C->D E Monitor pH D->E F Is pH between 5.5 and 9.5? E->F G Continue Adding Base F->G No H Neutralization Complete F->H Yes G->D I Consult Local Regulations H->I J Permissible for Drain Disposal? I->J K Dispose Down Drain with Copious Amounts of Water J->K Yes L Collect in Labeled Hazardous Waste Container J->L No O End K->O M Store in Satellite Accumulation Area L->M N Arrange for EHS Pickup M->N N->O

Caption: Workflow for the proper disposal of this compound.

Logical Relationship of Safety and Disposal Steps

The following diagram illustrates the hierarchical and logical dependencies of the safety and disposal procedures.

cluster_0 Core Principle: Safety First cluster_1 Disposal Protocol A Hazard Identification (this compound) B Personal Protective Equipment (PPE) A->B C Emergency Procedures A->C D Neutralization B->D C->D E Waste Segregation D->E F Containerization & Labeling E->F G Final Disposition F->G

Caption: Logical relationship between safety protocols and disposal steps.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isocalophyllic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Isocalophyllic acid, a natural product with potential pharmacological applications. The following procedural steps and operational plans are designed to build a foundation of safety and trust in your laboratory practices.

Immediate Safety and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles and a face shieldProtects against splashes and airborne particles of the solid compound.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene)Prevents skin contact with the potentially irritating or harmful solid.
Body Protection A lab coat worn over full-length clothingProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filterRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for the safe handling of this compound throughout its lifecycle in the laboratory. The following diagram outlines the key steps, from receiving the compound to its final disposal.

Workflow for Safe Handling of this compound cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal cluster_cleanup Decontamination Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store DonPPE Don Appropriate PPE WorkInHood Work in a Certified Chemical Fume Hood DonPPE->WorkInHood Weigh Weigh Solid Carefully WorkInHood->Weigh PrepareSolution Prepare Solution (if applicable) Weigh->PrepareSolution SegregateWaste Segregate Contaminated Waste LabelWaste Label Waste Container Clearly SegregateWaste->LabelWaste Dispose Dispose of as Hazardous Waste via EHS LabelWaste->Dispose CleanSurfaces Decontaminate Work Surfaces DoffPPE Doff PPE Correctly CleanSurfaces->DoffPPE

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

  • Preparation : Before handling this compound, ensure that you have read and understood these procedures and that all necessary PPE is readily available. The work area, preferably a certified chemical fume hood, should be clean and uncluttered.

  • Weighing and Transfer :

    • Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • If transferring to a container for solution preparation, do so slowly and carefully.

  • Solution Preparation :

    • When dissolving this compound, add the solid to the solvent slowly while stirring.

    • Be aware of any potential exothermic reactions, although none are specifically documented for this compound.

  • Post-Handling :

    • After handling, decontaminate all surfaces that may have come into contact with the compound using an appropriate laboratory cleaner.

    • Remove PPE in the correct order to avoid self-contamination.

Emergency Protocols

Table 2: Emergency Procedures for this compound Incidents

IncidentProcedure
Skin Contact Immediately brush off any visible solid from the skin, then flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with a gentle but thorough stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill (<1g) Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation. Place it in a labeled, sealed container for hazardous waste disposal.[2] Clean the spill area with a suitable laboratory cleaner.
Large Spill (>1g) Evacuate the immediate area and alert others.[2] Restrict access to the spill area. Contact your institution's Environmental Health and Safety (EHS) department for cleanup.[2]

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection : Collect all solid and liquid waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container.

  • Container Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound."

  • Final Disposal : Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS department for specific guidance on the disposal of this compound. Do not dispose of this compound down the drain or in the regular trash.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isocalophyllic acid
Reactant of Route 2
Isocalophyllic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.